molecular formula C16H21NO3 B565367 4-Hydroxy Ramelteon CAS No. 1204581-50-9

4-Hydroxy Ramelteon

カタログ番号: B565367
CAS番号: 1204581-50-9
分子量: 275.348
InChIキー: FRMQCJSLRUTQQH-JTQLQIEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy Ramelteon, also known as this compound, is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.348. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-14(19)17-7-5-10-3-4-11-9-13(18)16-12(15(10)11)6-8-20-16/h9-10,18H,2-8H2,1H3,(H,17,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMQCJSLRUTQQH-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Topic: 4-Hydroxy Ramelteon: A Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract: 4-Hydroxy Ramelteon is a key metabolite of Ramelteon, a selective MT1/MT2 receptor agonist used in the treatment of insomnia.[1][2] The availability of a pure reference standard of this metabolite is critical for pharmacokinetic, drug metabolism, and safety studies. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound and details the analytical methodologies required for its complete characterization. The protocols herein are designed to be self-validating, emphasizing the scientific rationale behind experimental choices to ensure reproducibility and accuracy for researchers in drug development.

Introduction: The Significance of this compound

Ramelteon is a highly selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[3] Upon administration, it undergoes extensive first-pass metabolism in the liver, primarily through oxidation via hydroxylation and carbonylation, followed by glucuronide conjugation.[2][4] The cytochrome P450 isozyme CYP1A2 is the major enzyme involved in its metabolism.[1][5]

While the M-II metabolite is the most prevalent in serum, other hydroxylated derivatives are formed, including this compound.[1][5] The IUPAC name for this specific metabolite is N-[2-(4-hydroxy-[(8S)-1, 6, 7, 8-tetrahydro-2H-indeno[5, 4-b]furan-8-yl])ethyl]propanamide.[6] Understanding the pharmacological profile and clearance pathways of such metabolites is a regulatory and scientific necessity. Therefore, a robust and reliable method for synthesizing and characterizing this compound is essential for creating certified reference standards for use in metabolic profiling and toxicology assays.[7]

Proposed Chemical Synthesis of this compound

Causality of the Synthetic Strategy: The core challenge is the regioselective introduction of a hydroxyl group onto the aromatic portion of the indeno[5,4-b]furan ring system. Direct hydroxylation of Ramelteon would likely result in a mixture of isomers and low yields. Therefore, a more controlled approach is to begin with a starting material that already contains the necessary functionality. We propose using a 4-benzyloxy-substituted 2,3-dihydrobenzofuran as the key starting building block. The benzyl group serves as a robust protecting group for the phenol, stable to the conditions of the subsequent annulation and side-chain formation steps, and can be cleanly removed in the final step via hydrogenolysis.

Experimental Protocol: A Step-by-Step Approach
  • Step 1: Friedel-Crafts Acylation to Form the Tricyclic Ketone Precursor.

    • Reaction: 4-(Benzyloxy)-2,3-dihydrobenzofuran is reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃).

    • Rationale: This is a classic Friedel-Crafts acylation to introduce the acyl chain, followed by an intramolecular cyclization to form the five-membered ring, yielding the tricyclic ketone core. The reaction is directed to the position para to the activating ether oxygen.

    • Procedure: To a cooled (0 °C) suspension of AlCl₃ in dichloromethane (DCM), add 3-chloropropionyl chloride, followed by a dropwise addition of a solution of 4-(benzyloxy)-2,3-dihydrobenzofuran in DCM. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 12 hours. Quench the reaction by carefully pouring it onto ice, and extract the product with DCM. Purify by column chromatography.

  • Step 2: Horner-Wadsworth-Emmons Olefination.

    • Reaction: The ketone from Step 1 is reacted with diethyl (cyanomethyl)phosphonate in the presence of a strong base like sodium hydride (NaH).

    • Rationale: This reaction converts the ketone into an α,β-unsaturated nitrile.[8] This intermediate is crucial for introducing the two-carbon side chain and the nitrogen atom required for the final structure.

    • Procedure: To a solution of diethyl (cyanomethyl)phosphonate in dry tetrahydrofuran (THF) at 0 °C, add NaH portion-wise. After gas evolution ceases, add a solution of the tricyclic ketone in THF. Stir for 4 hours at room temperature. Quench with saturated ammonium chloride solution and extract with ethyl acetate. Purify the product by column chromatography.

  • Step 3: Asymmetric Reduction of the Nitrile.

    • Reaction: The α,β-unsaturated nitrile is subjected to an asymmetric reduction using a chiral catalyst system.

    • Rationale: This is the key chirality-inducing step. A copper-catalyzed hydrosilylation using a chiral phosphine ligand (e.g., Walphos-type) can achieve high enantioselectivity, establishing the desired (S)-stereocenter.[9] This is followed by reduction of the nitrile group to a primary amine. A nickel-catalyzed reduction can be employed for this transformation.[8]

    • Procedure: In a nitrogen-purged glovebox, combine the unsaturated nitrile, a Cu(II) catalyst, and a chiral ligand in a mixture of toluene and t-butanol. Add polymethylhydrosiloxane (PMHS) and stir at room temperature for 15-20 hours.[9] After workup, the resulting chiral nitrile is reduced using a nickel catalyst under a hydrogen atmosphere to yield the chiral amine.

  • Step 4: Acylation of the Amine.

    • Reaction: The chiral amine is acylated using propionyl chloride in the presence of a base.

    • Rationale: This step forms the final propionamide side chain of the target molecule. A mild base like triethylamine or pyridine is used to neutralize the HCl byproduct.

    • Procedure: Dissolve the amine in DCM and cool to 0 °C. Add triethylamine, followed by the dropwise addition of propionyl chloride. Stir for 2 hours. Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain the protected this compound.

  • Step 5: Deprotection to Yield this compound.

    • Reaction: The benzyl protecting group is removed by catalytic hydrogenation.

    • Rationale: Hydrogenolysis with palladium on carbon (Pd/C) is a standard and highly effective method for cleaving benzyl ethers without affecting other functional groups in the molecule.

    • Procedure: Dissolve the product from Step 4 in ethanol or methanol. Add 10% Pd/C catalyst. Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously for 8-12 hours. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final product, this compound. Purify by recrystallization or chromatography.

Visualization of Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_core Core Formation cluster_sidechain Side Chain Construction cluster_final Final Product A 4-(Benzyloxy)-2,3- dihydrobenzofuran C Step 1: Friedel-Crafts Acylation/Cyclization A->C AlCl₃, DCM B 3-Chloropropionyl chloride B->C AlCl₃, DCM D Protected Tricyclic Ketone C->D E Step 2: Horner- Wadsworth-Emmons D->E Diethyl (cyanomethyl)phosphonate, NaH, THF F α,β-Unsaturated Nitrile E->F G Step 3: Asymmetric Reduction F->G 1. Cu(II)/Chiral Ligand, PMHS 2. Ni-cat, H₂ H Chiral Amine G->H I Step 4: Acylation H->I Propionyl chloride, Et₃N, DCM J Protected 4-Hydroxy Ramelteon I->J K Step 5: Deprotection (Hydrogenolysis) J->K H₂, Pd/C, EtOH L This compound K->L

Caption: Proposed synthetic pathway for this compound.

Characterization and Quality Control

Rigorous analytical characterization is required to confirm the identity, purity, and stereochemistry of the synthesized this compound. A multi-technique approach ensures a comprehensive and reliable assessment.

Analytical Workflow

Analytical_Workflow cluster_spectroscopy Spectroscopic Identification cluster_chromatography Purity & Enantiomeric Excess cluster_physical Physical Properties start Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr Structure Confirmation ms Mass Spectrometry (HRMS, MS/MS) start->ms Molecular Weight & Formula hplc Purity by RP-HPLC-UV nmr->hplc ms->hplc chiral Enantiomeric Purity by Chiral HPLC hplc->chiral Purity > 99.5% mp Melting Point chiral->mp uv UV-Vis Spectroscopy mp->uv end Certified Reference Material uv->end

Caption: Analytical workflow for the characterization of this compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The introduction of the C4-hydroxyl group will induce predictable shifts in the aromatic region compared to Ramelteon.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected monoisotopic mass for this compound (C₁₆H₂₁NO₃) is 275.1521 g/mol . Tandem MS (MS/MS) can be used to study fragmentation patterns, which provides further structural confirmation.[4]

Technique Parameter Expected Observation
¹H NMR Aromatic ProtonsTwo doublets in the aromatic region, with coupling constants typical for ortho-protons. Shifts will be influenced by the electron-donating hydroxyl group.
Aliphatic ProtonsComplex multiplets for the tetrahydroindeno furan core and the ethyl side chain, similar to Ramelteon.[12]
Hydroxyl ProtonA broad singlet, which is exchangeable with D₂O.
¹³C NMR Aromatic CarbonsSignals for 10 aromatic carbons. The carbon bearing the -OH group (C4) will be significantly shifted downfield.
Aliphatic CarbonsSignals corresponding to the aliphatic rings and the propionamide side chain.
HRMS (ESI+) [M+H]⁺Expected m/z: 276.1594
[M+Na]⁺Expected m/z: 298.1414
Chromatographic Characterization
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for determining chemical purity.

    • Protocol:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient elution using Acetonitrile and 0.1% Triethylamine in water, pH adjusted to ~7.0 with phosphoric acid.[13]

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm[14]

      • Purity Acceptance Criteria: ≥ 99.5%

  • Chiral HPLC: This method is essential to confirm the enantiomeric purity and ensure the correct (S)-stereochemistry is present.

    • Protocol:

      • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm[14][15]

      • Mobile Phase: Isocratic mixture of n-hexane:ethanol:methanesulfonic acid (e.g., 900:100:0.1 v/v/v).[14][15]

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 220 nm

      • Enantiomeric Excess (e.e.) Acceptance Criteria: ≥ 99.8%

Conclusion

This guide provides a robust framework for the synthesis and comprehensive characterization of this compound. The proposed synthetic route leverages established chemical principles adapted for this specific metabolite, emphasizing control over regiochemistry and stereochemistry. The detailed analytical workflow ensures that the final compound meets the stringent identity and purity requirements for a pharmaceutical reference standard. By explaining the causality behind the chosen methods, this document serves as a practical and scientifically grounded resource for researchers in drug metabolism and pharmaceutical development.

References

  • Miyamoto, M. (n.d.). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ramelteon. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ramelteon. Retrieved from [Link]

  • Drugs.com. (2024). Ramelteon Monograph for Professionals. Retrieved from [Link]

  • Obach, R. S., et al. (2008). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. PubMed. Retrieved from [Link]

  • Zhu, Y., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. ResearchGate. Retrieved from [Link]

  • Hreczycho, G., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. PMC. Retrieved from [Link]

  • Hreczycho, G., et al. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Publications. Retrieved from [Link]

  • Lan, L., et al. (2014). A Novel and Practical Synthesis of Ramelteon. ResearchGate. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2014). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. Turkish Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Wang, Z., et al. (2019). Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of ramelteon and its intermediates.
  • Google Patents. (n.d.). Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation.
  • Patil, S. D., et al. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. ResearchGate. Retrieved from [Link]

  • Patil, S. D., et al. (2014). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2014). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. ResearchGate. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001859). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of ramelteon.
  • Veeprho. (n.d.). This compound | CAS 1204581-50-9. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

  • accessdata.fda.gov. (2005). Clinical Pharmacology Biopharmaceutics Review(s). Retrieved from [Link]

  • Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Karger Publishers. Retrieved from [Link]

  • ResearchGate. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxy Ramelteon, also known by its metabolite designation M-II, is the principal and pharmacologically active metabolite of Ramelteon, a selective melatonin receptor agonist used in the treatment of insomnia. This technical guide provides a comprehensive overview of the chemical properties of this compound, intended for researchers, scientists, and drug development professionals. The information presented herein is curated to support analytical method development, metabolic studies, and further research into the pharmacological and toxicological profile of this significant metabolite.

While Ramelteon is the administered drug, the systemic exposure to this compound is substantially higher, making its chemical and pharmacological characterization crucial for a complete understanding of Ramelteon's in vivo activity and safety profile.[1][2] This guide delves into the compound's structure, physicochemical characteristics, analytical methodologies for its quantification and characterization, and its pharmacological context.

Chemical Identity and Structure

This compound is the product of aromatic hydroxylation of the indane ring of Ramelteon. This metabolic transformation is primarily mediated by the cytochrome P450 enzyme CYP1A2.[1]

Chemical Structure:

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name (S)-N-[2-(4-hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide
Metabolite Name M-II[1][2]
CAS Number 1204581-50-9
Molecular Formula C₁₆H₂₁NO₃
Molecular Weight 275.34 g/mol

Physicochemical Properties

The introduction of a hydroxyl group to the Ramelteon molecule is expected to increase its polarity and aqueous solubility compared to the parent drug. The available experimental and predicted data are summarized below.

Table 2: Physicochemical Data

PropertyValueMethod/Source
Melting Point 145-147 °CExperimental
Appearance Off-White Solid
Solubility Soluble in Chloroform, Methanol, Acetonitrile, and DMSO.,
pKa Data not availableN/A
LogP Data not availableN/A
Storage -20°C

Expertise & Experience Insight: The increased polarity of this compound due to the additional hydroxyl group has significant implications for its pharmacokinetic profile. While it contributes to a longer half-life than Ramelteon, its increased water solubility facilitates renal clearance. For analytical purposes, its solubility in common organic solvents like methanol and acetonitrile simplifies sample preparation for chromatographic analysis. The lack of publicly available experimental pKa and LogP data represents a knowledge gap; however, computational models can provide estimates for these parameters to guide formulation and analytical method development.

Synthesis and Availability

Metabolic Production: this compound is endogenously produced in the liver following the administration of Ramelteon. The primary enzyme responsible for this transformation is CYP1A2, with minor contributions from CYP2C and CYP3A4 isozymes.[1]

Metabolic_Pathway Ramelteon Ramelteon Four_Hydroxy_Ramelteon This compound (M-II) Ramelteon->Four_Hydroxy_Ramelteon Aromatic Hydroxylation CYP1A2 CYP1A2 (major) CYP2C, CYP3A4 (minor)

Caption: Metabolic conversion of Ramelteon to this compound.

Chemical Synthesis: As of the date of this guide, a detailed, publicly available, step-by-step chemical synthesis protocol for this compound has not been identified in the scientific literature. Research and development activities involving this metabolite typically rely on its isolation from metabolic systems or, more commonly, the procurement of a certified reference standard from a commercial supplier.

Authoritative Grounding: For quantitative analysis and in vitro studies, it is imperative to use a well-characterized reference standard. Several chemical suppliers offer this compound with a certificate of analysis detailing its purity and identity.

Analytical Characterization

Accurate and precise analytical methods are essential for the quantification of this compound in various matrices and for its characterization as a reference material.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and selective quantification of drug metabolites in biological matrices. A validated method for the simultaneous determination of Ramelteon and this compound (M-II) in human plasma has been reported.

Experimental Protocol: LC-MS/MS for Quantification in Human Plasma

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of human plasma, add an internal standard solution (e.g., Diazepam).

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is suitable (e.g., a 150 mm x 2.1 mm, 5 µm particle size column).

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic modifier (e.g., methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30-40 °C) for reproducibility.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard must be optimized for the specific instrument used.

Trustworthiness: This protocol represents a self-validating system. The use of a stable isotope-labeled internal standard, if available, is highly recommended to compensate for matrix effects and variations in extraction recovery and instrument response. Method validation should be performed according to regulatory guidelines (e.g., FDA or EMA), including assessments of linearity, accuracy, precision, selectivity, and stability.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Data Data MSMS->Data Data Acquisition & Quantification

Caption: A typical workflow for the LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Proposed HPLC-UV Method (Requires Validation)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a phosphate buffer (pH adjusted to the range of 3-7) and acetonitrile or methanol. The exact ratio should be optimized to achieve a suitable retention time and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of Ramelteon, a wavelength in the range of 220-290 nm would be a suitable starting point for optimization.

    • Column Temperature: 30 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare working standards by diluting the stock solution with the mobile phase.

    • Prepare samples by dissolving the material in the mobile phase to a similar concentration as the working standards.

Expertise & Experience Insight: When developing an HPLC-UV method, it is crucial to assess the peak purity using a photodiode array (PDA) detector to ensure that the analyte peak is not co-eluting with any impurities. Forced degradation studies should also be performed to demonstrate the stability-indicating nature of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of organic molecules. As of the compilation of this guide, experimental 1H and 13C NMR spectral data for this compound are not publicly available in the peer-reviewed literature.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to be complex due to the presence of multiple chiral centers and overlapping signals from the aliphatic and aromatic protons. Key signals would include:

    • Aromatic protons on the indane ring system, with their chemical shifts influenced by the hydroxyl group.

    • Methylene and methine protons of the tetrahydroindeno-furan core.

    • Protons of the ethyl-propionamide side chain, including the characteristic triplet and quartet of the ethyl group.

  • ¹³C NMR: The spectrum would show 16 distinct carbon signals corresponding to the chemical structure. The carbon atom attached to the hydroxyl group would exhibit a characteristic downfield shift compared to the corresponding carbon in Ramelteon.

Authoritative Grounding: In the absence of experimental data, researchers requiring definitive structural confirmation should consider acquiring their own NMR data using a well-characterized reference standard of this compound. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, would be essential for the complete and unambiguous assignment of all proton and carbon signals.

Pharmacological Context

This compound is not merely an inactive metabolite; it is a pharmacologically active compound that contributes to the overall therapeutic effect of Ramelteon.

  • Receptor Binding: this compound is an agonist at the melatonin MT1 and MT2 receptors, albeit with a lower affinity than the parent drug, Ramelteon.[3] Its affinity for the MT1 and MT2 receptors is approximately one-tenth and one-fifth that of Ramelteon, respectively.[3]

  • Pharmacokinetics: Despite its lower receptor affinity, this compound circulates in the bloodstream at concentrations 20- to 100-fold higher than Ramelteon.[1][2] It also possesses a longer elimination half-life (2-5 hours) compared to Ramelteon (1-2.6 hours).[1] This combination of high exposure and a longer half-life suggests that this compound plays a significant role in the sustained sleep-promoting effects observed after Ramelteon administration.

Expertise & Experience Insight: The significant contribution of an active metabolite to the overall pharmacology of a drug is a critical consideration in drug development. Any factors that alter the metabolism of Ramelteon, such as co-administered drugs that inhibit or induce CYP1A2, will have a profound impact on the plasma concentrations of both Ramelteon and this compound, potentially altering the efficacy and safety profile of the treatment.

Conclusion

This compound is a key chemical entity in the clinical pharmacology of Ramelteon. This guide has provided a detailed overview of its chemical properties, drawing from the available scientific literature. While there are existing gaps in the publicly available data, particularly concerning a direct chemical synthesis and experimental NMR characterization, the information presented here provides a solid foundation for researchers and drug development professionals. The analytical methods described, especially the LC-MS/MS protocol, offer a robust starting point for the reliable quantification of this important metabolite. As further research is conducted, a more complete chemical and physical profile of this compound will undoubtedly emerge, further enhancing our understanding of its role in therapeutics.

References

  • Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197–201. [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023). Ramelteon. Retrieved from [Link]

  • Miyamoto, M., et al. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

  • PubChem. (n.d.). Ramelteon. Retrieved from [Link]

  • ResearchGate. (n.d.). Metabolic pathway of ramelteon in humans. Retrieved from [Link]

Sources

The Core Mechanism of 4-Hydroxy Ramelteon: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a comprehensive analysis of the mechanism of action of 4-hydroxy ramelteon (also known as M-II), the principal and pharmacologically active metabolite of the insomnia therapeutic, ramelteon. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data to elucidate the molecular interactions and functional consequences of this compound's engagement with its biological targets.

Introduction: The Significance of an Active Metabolite

Ramelteon is a highly selective agonist for the melatonin receptors MT1 and MT2, which are integral to the regulation of the sleep-wake cycle.[1][2] Unlike traditional hypnotics that modulate the GABAergic system, ramelteon's chronobiotic effects are mediated through the G protein-coupled receptor (GPCR) signaling cascade initiated by melatonin receptor activation.[2][3] Following oral administration, ramelteon undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of several metabolites.[1][4] Among these, this compound (M-II) is the most abundant in systemic circulation, with exposures reported to be 20- to 100-fold higher than the parent compound.[5][6] This substantial presence necessitates a thorough understanding of its intrinsic pharmacological activity to fully comprehend the therapeutic profile of ramelteon.

Molecular Interaction with Melatonin Receptors

This compound exerts its pharmacological effects by acting as a full agonist at both the MT1 and MT2 melatonin receptors.[1] These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master circadian pacemaker.[5] The binding of this compound to these receptors initiates a conformational change, leading to the activation of associated inhibitory G proteins (Gαi).

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its potency. Radioligand binding assays are the gold standard for quantifying this interaction. In these assays, a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) competes with the unlabeled test compound (this compound) for binding to membranes prepared from cells expressing the target receptor (e.g., Chinese Hamster Ovary (CHO) cells). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) is calculated.

Binding studies have revealed that this compound possesses high affinity for both MT1 and MT2 receptors, albeit with a lower affinity than the parent compound, ramelteon.[2][7]

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human MT1 and MT2 receptors.

Materials:

  • Human MT1- and MT2-expressing CHO cell membranes

  • 2-[¹²⁵I]-iodomelatonin (radioligand)

  • This compound (test compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Methodology:

  • Membrane Preparation: Homogenize CHO cells expressing either MT1 or MT2 receptors in ice-cold lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration using a suitable assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled competitor like melatonin).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[8]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[8]

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Activity at Melatonin Receptors

The binding of an agonist to a GPCR initiates a downstream signaling cascade. For MT1 and MT2 receptors, this involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The functional potency of this compound is determined by its ability to elicit this response.

Inhibition of cAMP Production

Functional assays, such as the forskolin-stimulated cAMP accumulation assay, are employed to quantify the agonist activity of this compound. Forskolin is a direct activator of adenylyl cyclase, and its application to cells leads to a robust increase in cAMP. An agonist at Gαi-coupled receptors like MT1 and MT2 will inhibit this forskolin-induced cAMP production in a dose-dependent manner. The concentration of the agonist that produces 50% of its maximal inhibitory effect is its IC50 value.

Consistent with its binding affinity, this compound is a full agonist at both MT1 and MT2 receptors, with a lower potency compared to ramelteon.[2][7]

Experimental Protocol: Forskolin-Stimulated cAMP Assay

Objective: To determine the functional potency (IC50) of this compound at the human MT1 and MT2 receptors.

Materials:

  • CHO cells stably expressing human MT1 or MT2 receptors

  • This compound (test compound)

  • Forskolin

  • Cell culture medium

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Lysis buffer

Methodology:

  • Cell Culture: Culture the MT1- or MT2-expressing CHO cells to an appropriate confluency in 96-well plates.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production. Incubate for a defined period (e.g., 30 minutes).

  • Cell Lysis: Terminate the reaction and lyse the cells according to the protocol of the chosen cAMP detection kit.

  • cAMP Detection: Measure the intracellular cAMP concentration using the detection kit. The signal will be inversely proportional to the agonist activity of this compound.

  • Data Analysis: Plot the measured cAMP levels against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.

Quantitative Analysis of Receptor Interaction and Function

The following table summarizes the key quantitative parameters for this compound and its parent compound, ramelteon, at the human MT1 and MT2 receptors.

CompoundReceptorBinding Affinity (Ki, pM)Functional Potency (IC50, pM)
This compound (M-II) MT1114[2][7]208[2][7]
MT2566[2][7]1,470[2][7]
Ramelteon MT114.0[5]21.2[1]
MT2112[5]53.4[1]

This data clearly demonstrates that while this compound is less potent than ramelteon at both MT1 and MT2 receptors, it still exhibits high affinity and functional activity in the picomolar range.

Visualizing the Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the metabolic pathway, the receptor signaling cascade, and the experimental workflows.

cluster_0 Metabolism cluster_1 Pharmacokinetics cluster_2 Pharmacodynamics Ramelteon Ramelteon This compound (M-II) This compound (M-II) Ramelteon->this compound (M-II) CYP1A2 Systemic Circulation\n(20-100x > Ramelteon) Systemic Circulation (20-100x > Ramelteon) This compound (M-II)->Systemic Circulation\n(20-100x > Ramelteon) MT1/MT2 Receptors (SCN) MT1/MT2 Receptors (SCN) Systemic Circulation\n(20-100x > Ramelteon)->MT1/MT2 Receptors (SCN) Gαi Activation Gαi Activation MT1/MT2 Receptors (SCN)->Gαi Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition Gαi Activation->Adenylyl Cyclase Inhibition ↓ cAMP ↓ cAMP Adenylyl Cyclase Inhibition->↓ cAMP Sleep Promotion Sleep Promotion ↓ cAMP->Sleep Promotion

Caption: Metabolic activation and downstream signaling of this compound.

cluster_0 Radioligand Binding Assay Workflow A Prepare MT1/MT2 expressing cell membranes B Incubate membranes with [¹²⁵I]-iodomelatonin and This compound A->B C Separate bound and free radioligand via filtration B->C D Quantify bound radioactivity C->D E Calculate Ki value D->E

Caption: Workflow for determining receptor binding affinity.

cluster_1 cAMP Functional Assay Workflow F Culture MT1/MT2 expressing cells G Pre-incubate with This compound F->G H Stimulate with forskolin G->H I Lyse cells and measure intracellular cAMP H->I J Calculate IC50 value I->J

Caption: Workflow for assessing functional agonist activity.

Conclusion: A Significant Contributor to Therapeutic Effect

References

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Hinuma, S., & Miyamoto, M. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(2), 301–310. [Link]

  • Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32–51. [Link]

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s) for Rozerem (ramelteon). [Link]

  • Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197–201. [Link]

  • Borja, N. L., & Daniel, K. L. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Innovations in Clinical Neuroscience, 3(4), 25–31. [Link]

  • Wikipedia. (2023). Ramelteon. [Link]

  • Greenblatt, D. J., & Zuo, C. (2007). Age and Gender Effects on the Pharmacokinetics and Pharmacodynamics of Ramelteon, a Hypnotic Agent Acting via Melatonin Receptors MT1 and MT2. Journal of Clinical Pharmacology, 47(4), 486–493. [Link]

  • Stein, D. J., & Lopez, A. G. (2011). Ramelteon: a novel melatonin receptor agonist for the treatment of insomnia. Expert Opinion on Investigational Drugs, 20(10), 1449-1456. [Link]

  • Dubocovich, M. L. (1988). Radioligand binding affinity and biological activity of the enantiomers of a chiral melatonin analogue. Journal of Pharmacology and Experimental Therapeutics, 246(3), 902–910. [Link]

Sources

Discovery of 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Characterization of 4-Hydroxy Ramelteon (M-II)

A Senior Application Scientist's Synthesis of Preclinical and Analytical Methodologies

Abstract

Ramelteon, a selective MT1/MT2 receptor agonist, represents a significant therapeutic advance in the treatment of insomnia. Its clinical efficacy is not solely attributable to the parent compound; its major human metabolite, this compound, known as M-II, plays a crucial role. This technical guide provides a comprehensive overview of the discovery, characterization, and analytical methodologies associated with M-II. We will delve into the metabolic pathways, pharmacological activity, and the experimental protocols pivotal to its identification and quantification, offering researchers and drug development professionals a detailed understanding of this critical active metabolite.

Introduction: The Significance of Ramelteon and its Metabolites

Ramelteon was developed as a novel hypnotic agent, distinguished by its unique mechanism of action targeting the melatonin receptors in the suprachiasmatic nucleus, the body's "master clock".[1] Unlike traditional hypnotics that modulate the GABA-A receptor complex, Ramelteon's chronohypnotic properties offered a new therapeutic avenue for sleep-onset insomnia with a favorable safety profile, lacking abuse potential or dependence.[1][2]

Early in its development, it was understood that Ramelteon undergoes extensive first-pass metabolism, leading to low oral bioavailability of the parent drug.[3] This metabolic profile necessitated a thorough investigation into the pharmacological activity of its metabolites, as they could significantly contribute to the overall therapeutic effect. This foresight led to the discovery of this compound (M-II), the major and pharmacologically active metabolite of Ramelteon.[4][5]

The (M-II): A Tale of Metabolic Investigation

The journey to discovering this compound began with comprehensive in vitro and in vivo metabolism studies designed to elucidate the metabolic fate of Ramelteon.

In Vitro Metabolism Studies: Pinpointing the Key Players

Initial investigations utilized human liver microsomes to map the metabolic pathways of Ramelteon. These studies revealed that Ramelteon is primarily metabolized through oxidation, specifically hydroxylation and carbonylation.[6][7] The primary cytochrome P450 isozyme responsible for this metabolism was identified as CYP1A2, with minor contributions from the CYP2C subfamily and CYP3A4.[1][7] Through these in vitro assays, several metabolites were identified, with one, later designated as M-II, being particularly prominent.

In Vivo Confirmation and Pharmacokinetic Profiling

Subsequent in vivo studies in humans confirmed the in vitro findings. Following oral administration of Ramelteon, blood samples were analyzed, revealing that M-II was the major circulating metabolite.[1] Strikingly, the systemic exposure to M-II was found to be 20- to 100-fold higher than that of the parent drug, Ramelteon.[6] Furthermore, M-II exhibited a longer half-life (2 to 5 hours) compared to Ramelteon (1 to 2.6 hours).[6] These pharmacokinetic properties strongly suggested that M-II could be a significant contributor to the sustained hypnotic effects of Ramelteon.

Characterization of this compound (M-II)

Once identified as the major metabolite, the next critical step was to characterize its pharmacological and physicochemical properties.

Structural Elucidation

Standard analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, were employed to determine the structure of M-II. These analyses confirmed that M-II is a monohydroxylated derivative of Ramelteon, with the hydroxyl group located at the 4-position of the indene ring system.

Pharmacological Characterization: An Active Contributor

The pharmacological activity of M-II was assessed through a series of in vitro and in vivo experiments.

Binding and functional studies were conducted using Chinese hamster ovary (CHO) cells expressing human melatonin receptors (MT1 or MT2).[4] These assays revealed that M-II binds to both MT1 and MT2 receptors, albeit with a lower affinity than Ramelteon.[4][5] Despite its lower potency at the receptor level, its significantly higher systemic exposure suggested a substantial overall contribution to the clinical efficacy of Ramelteon.[4]

Table 1: Comparative Receptor Binding Affinities and Potencies

CompoundMT1 Receptor Affinity (Ki, pmol/l)MT2 Receptor Affinity (Ki, pmol/l)MT1 Receptor Potency (IC50, pmol/l)MT2 Receptor Potency (IC50, pmol/l)
RamelteonLower (Higher Affinity)Lower (Higher Affinity)2081470
This compound (M-II) 114566Higher (Lower Potency)Higher (Lower Potency)

Data synthesized from multiple sources.[4][8]

To confirm the hypnotic effects of M-II in a living system, studies were conducted in animal models. In freely moving cats, administration of M-II resulted in a significant increase in non-REM sleep and a decrease in wakefulness, demonstrating its intrinsic sleep-promoting activity.[5][8]

Experimental Protocols

The discovery and characterization of this compound relied on a suite of established and robust experimental protocols.

Protocol for In Vitro Metabolism in Human Liver Microsomes

Objective: To identify the metabolic pathways of Ramelteon and the enzymes involved.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes, Ramelteon, and a NADPH-generating system in a phosphate buffer (pH 7.4).

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the metabolites formed.

  • Enzyme Phenotyping (Optional): To identify the specific CYP450 enzymes involved, repeat the incubation with specific chemical inhibitors of different CYP isozymes or use recombinant human CYP enzymes.[7]

Protocol for Pharmacokinetic Analysis in Human Plasma

Objective: To determine the pharmacokinetic profile of Ramelteon and M-II in humans.

Methodology:

  • Sample Collection: Collect blood samples from human subjects at various time points following oral administration of Ramelteon.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Extraction: Perform a liquid-liquid extraction or solid-phase extraction on the plasma samples to isolate the analytes (Ramelteon and M-II) and remove interfering substances.

  • LC-MS/MS Analysis: Quantify the concentrations of Ramelteon and M-II in the extracted samples using a validated LC-MS/MS method.[9] A stable isotope-labeled internal standard, such as Ramelteon metabolite M-II-d3, can be used for accurate quantification.[10]

  • Pharmacokinetic Modeling: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both Ramelteon and M-II.

Protocol for Receptor Binding Assay

Objective: To determine the binding affinity of M-II for MT1 and MT2 receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from CHO cells stably expressing either human MT1 or MT2 receptors.

  • Binding Reaction: Incubate the cell membranes with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of the test compound (M-II or Ramelteon).

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium, then rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Visualizing the Pathways and Workflows

Metabolic Pathway of Ramelteon to this compound (M-II)

Metabolic_Pathway cluster_cyp Primary Metabolism Ramelteon Ramelteon CYP1A2 CYP1A2 Ramelteon->CYP1A2 Major Pathway CYP2C_3A4 CYP2C subfamily & CYP3A4 (minor) Ramelteon->CYP2C_3A4 Minor Pathways MII This compound (M-II) Other_Metabolites Other Metabolites (e.g., M-I, M-III, M-IV) CYP1A2->MII CYP2C_3A4->Other_Metabolites

Caption: Metabolic conversion of Ramelteon to its major active metabolite, M-II.

Experimental Workflow for M-II Discovery and Characterization

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_analysis Analytical Phase Metabolism_Studies In Vitro & In Vivo Metabolism Studies Metabolite_ID Identification of M-II as Major Metabolite Metabolism_Studies->Metabolite_ID Structural_Elucidation Structural Elucidation (MS, NMR) Metabolite_ID->Structural_Elucidation Analytical_Method_Dev Analytical Method Development (LC-MS/MS) Metabolite_ID->Analytical_Method_Dev Pharmacological_Assays Pharmacological Assays Structural_Elucidation->Pharmacological_Assays Receptor_Binding Receptor Binding (MT1/MT2) Pharmacological_Assays->Receptor_Binding InVivo_Efficacy In Vivo Efficacy (Animal Models) Pharmacological_Assays->InVivo_Efficacy PK_Profiling Pharmacokinetic Profiling Analytical_Method_Dev->PK_Profiling

Caption: Workflow for the discovery and characterization of this compound.

Conclusion: The Integral Role of this compound

The discovery of this compound (M-II) was a pivotal moment in understanding the complete pharmacological profile of Ramelteon. It underscored the importance of thoroughly investigating drug metabolites, which can possess significant biological activity and contribute substantially to the overall therapeutic effect. The longer half-life and high systemic exposure of M-II likely contribute to the sustained efficacy of Ramelteon in promoting sleep.[4][5] For researchers and scientists in drug development, the story of M-II serves as a compelling case study in the comprehensive evaluation of drug candidates and their metabolic fate.

References

  • Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201. [Link]

  • Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

  • Wikipedia. (n.d.). Ramelteon. In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Owen, R. T. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Drugs of Today, 42(4), 251. [Link]

  • Obach, R. S., & Ryder, T. F. (2010). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 38(10), 1713-1722. [Link]

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • ResearchGate. (n.d.). Metabolic pathway of ramelteon in humans. [Link]

  • Zlotos, D. P. (2014). Pharmacokinetic and pharmacodynamic evaluation of ramelteon: an insomnia therapy. Expert Opinion on Drug Metabolism & Toxicology, 10(1), 125-135. [Link]

  • Dr. Oracle. (2025, October 11). What is Ramelteon (melatonin receptor agonist)?[Link]

  • Basniwal, P. K., Singh, A., & Sharma, G. (2014). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. Turkish Journal of Pharmaceutical Sciences, 11(3), 323-328. [Link]

  • Kumazawa, T., Hasegawa, C., Lee, X. P., Sato, K., & Seno, H. (2014). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 32(2), 311-318. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the scientific methodologies and analytical reasoning employed in the structural elucidation of 4-Hydroxy Ramelteon, the principal active metabolite of the insomnia therapeutic, Ramelteon. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core analytical techniques, experimental design, and data interpretation integral to confirming the chemical identity of this significant metabolic product.

Introduction: The Significance of Metabolite Identification

Ramelteon, a selective melatonin receptor agonist, undergoes extensive first-pass metabolism in the liver. The primary metabolite formed is this compound, also known as M-II.[1] Understanding the precise chemical structure of this metabolite is paramount for a complete comprehension of Ramelteon's pharmacokinetic and pharmacodynamic profile. The activity of M-II, which circulates at significantly higher concentrations than the parent drug, may contribute to the overall therapeutic effect and safety profile of Ramelteon.[1] Therefore, rigorous structure elucidation is a critical step in the drug development process, ensuring regulatory compliance and a thorough understanding of the drug's fate in the body.

The structural elucidation of a metabolite like this compound is a multi-faceted process that relies on the convergence of data from various sophisticated analytical techniques. The primary tools in this endeavor are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which, when used in concert, provide unambiguous evidence of a molecule's atomic composition and connectivity.

The Elucidation Pathway: A Step-by-Step Approach

The journey to confirming the structure of this compound involves a logical progression of experiments, each designed to answer specific questions about its molecular architecture.

Figure 1: A generalized workflow for the structure elucidation of a drug metabolite, such as this compound.

Part 1: Isolation and Purification - Obtaining a Pure Analyte

The initial and critical step is to obtain a pure sample of the metabolite. This is typically achieved through in vitro metabolism studies followed by chromatographic separation.

Experimental Protocol: In Vitro Metabolism and HPLC Purification

  • Incubation: Ramelteon is incubated with human liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes). This mimics the metabolic processes that occur in the liver.

  • Extraction: Following incubation, the mixture is treated with a solvent such as acetonitrile to precipitate proteins and extract the drug and its metabolites.

  • Chromatographic Separation: The extract is then subjected to High-Performance Liquid Chromatography (HPLC). A reversed-phase C18 column is commonly used with a gradient elution of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. This separates the various metabolites from the parent drug and from each other based on their polarity.

  • Fraction Collection: The eluent from the HPLC is monitored by a UV detector, and fractions corresponding to the metabolite peaks are collected. The fraction containing this compound is then concentrated for further analysis.

The choice of human liver microsomes is crucial as they contain a high concentration of the primary drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. Ramelteon is primarily metabolized by CYP1A2.[2]

Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the metabolite and offers clues about its structure through the analysis of its fragmentation patterns.

Data Presentation: Mass Spectrometric Data for this compound

ParameterValueInterpretation
Parent Ion (M+H)⁺ m/z 276Indicates a molecular weight of 275 g/mol , which is 16 amu higher than Ramelteon (MW=259 g/mol ), consistent with the addition of one oxygen atom.
Key Fragment Ion 1 m/z 258Corresponds to the loss of a water molecule (H₂O), a common fragmentation pathway for hydroxylated compounds.
Key Fragment Ion 2 m/z 159A significant fragment that provides information about the core structure of the molecule after initial cleavages.

Note: The exact m/z values are based on data from supplemental information regarding the metabolism of Ramelteon.[3]

Experimental Protocol: LC-MS/MS Analysis

  • Ionization: The purified metabolite is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode. This generates protonated molecular ions ([M+H]^+).

  • MS1 Analysis: The first stage of mass analysis (MS1) isolates the parent ion of interest, in this case, the ion with an m/z of 276.

  • Collision-Induced Dissociation (CID): The isolated parent ion is then passed into a collision cell where it collides with an inert gas (e.g., argon). This imparts energy to the ion, causing it to fragment.

  • MS2 Analysis: The resulting fragment ions are analyzed in the second stage of mass analysis (MS2), producing a tandem mass spectrum (MS/MS).

The logical deduction from the MS data is that this compound is a mono-hydroxylated derivative of the parent drug. The fragmentation pattern helps in hypothesizing the location of the hydroxyl group.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Map

While MS provides the molecular formula, NMR spectroscopy is the cornerstone for unambiguously determining the precise atomic connectivity and stereochemistry of the molecule. A suite of NMR experiments is employed to piece together the molecular puzzle.

Data Presentation: Hypothetical ¹H and ¹³C NMR Data for this compound

(Note: The following data is a representative interpretation based on the known structure and general chemical shift principles, as the specific, publicly available, high-resolution NMR spectra are limited. The actual data would be obtained from the analysis of the purified metabolite.)

¹H NMR (Proton) ¹³C NMR (Carbon)
Chemical Shift (δ, ppm) Multiplicity
7.0-7.2d
6.8-6.9d
~4.5t
4.0-4.2m
3.2-3.4m
2.8-3.0m
2.0-2.2q
1.8-2.0m
1.0-1.2t

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: The purified metabolite is dissolved in a deuterated solvent (e.g., deuterated methanol, MeOD, or chloroform, CDCl₃).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (through spin-spin coupling). The downfield shift of the proton at approximately 4.5 ppm is indicative of a proton attached to a carbon bearing an electronegative oxygen atom.

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the carbon at approximately 75 ppm is characteristic of a carbon atom bonded to a hydroxyl group.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for piecing together the molecular skeleton and confirming the position of the hydroxyl group by observing correlations from the proton on the hydroxyl-bearing carbon to neighboring carbons.

The collective data from these NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structure of this compound.

Figure 2: A conceptual diagram illustrating how 2D NMR correlations (COSY and HMBC) are used to establish the connectivity in this compound.

Part 4: Final Confirmation through Synthesis and Comparison

To provide the ultimate proof of structure, the hypothesized structure of this compound is chemically synthesized. The spectroscopic data (MS and NMR) of the synthesized reference standard are then compared with the data obtained from the isolated metabolite. An exact match in all spectroscopic properties confirms the structure beyond any reasonable doubt.

Conclusion

The structure elucidation of this compound is a systematic process that exemplifies the power of modern analytical chemistry in drug development. Through a combination of meticulous isolation techniques and the synergistic application of mass spectrometry and multi-dimensional NMR spectroscopy, the precise chemical structure of this key metabolite has been unequivocally determined. This knowledge is fundamental to ensuring the safety and efficacy of Ramelteon and serves as a testament to the rigorous scientific standards upheld in the pharmaceutical industry.

References

  • Obach, R. S., & Ryder, T. F. (2010). Metabolism of Ramelteon in Human Liver Microsomes and Correlation with the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. Drug Metabolism and Disposition, 38(8), 1381–1391.
  • PubChem. Ramelteon.[Link]

  • GoodRx. 9 Fluvoxamine Interactions You Should Know About.[Link]

  • Veeprho. This compound | CAS 1204581-50-9.[Link]

  • Nishiyama, K., Nishikawa, H., Kato, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201.
  • U.S. Food and Drug Administration. ROZEREM™ (ramelteon) tablets Label.[Link]

  • U.S. Food and Drug Administration. Clinical Pharmacology and Biopharmaceutics Review(s) for Ramelteon.[Link]

  • Hypha Discovery. Structure Elucidation and NMR.[Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001389).[Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.[Link]

  • University of Utah. Assignments of 1H and 13C NMR Resonances of Melatonin.[Link]

  • MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity.[Link]

  • ACS Publications. Chemical Aspects of Human and Environmental Overload with Fluorine.[Link]

  • YouTube. Mass Spectral Fragmentation Pathways.[Link]

  • Drugs.com. Ramelteon Prescribing Information.[Link]

  • ResearchGate. Metabolism of Ramelteon in Human Liver Microsomes and Correlation with the Effect of Fluvoxamine on Ramelteon Pharmacokinetics.[Link]

  • ResearchGate. Defining the contribution of CYP1A1 and CYP1A2 to drug metabolism using humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 KO mice.[Link]

  • MDPI. Drug–Drug Interactions Involving Intestinal and Hepatic CYP1A Enzymes.[Link]

  • Scribd. Essentials of Sleep Medicine.[Link]

  • ResearchGate. Scheme of fragmentation proposed for melatonin.[Link]

  • ResearchGate. Chemical structure and mass spectrum of melatonin fragmentation pattern.[Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, H2O, experimental) (HMDB0000725).[Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.[Link]

  • NIH. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.[Link]

  • NIH. Safety profile of ramelteon from the perspective of physicians and pharmacists: a 20-year real-world pharmacovigilance analysis based on the FAERS database.[Link]

  • NIH. Defining the Contribution of CYP1A1 and CYP1A2 to Drug Metabolism Using Humanized CYP1A1/1A2 and Cyp1a1/Cyp1a2 Knockout Mice.[Link]

  • SGC, University of Oxford. General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz.[Link]

Sources

The Pharmacological Profile of 4-Hydroxy Ramelteon (M-II): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ramelteon, a selective agonist of the MT1 and MT2 melatonin receptors, is a therapeutic agent primarily indicated for the treatment of insomnia, particularly difficulties with sleep onset. Upon administration, ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, the monohydroxylated metabolite, designated as M-II, is the most abundant and is physiologically active. This guide provides a comprehensive technical overview of the pharmacological profile of 4-Hydroxy Ramelteon (M-II), a key contributor to the overall therapeutic effect of its parent compound. We will delve into its chemical properties, mechanism of action, receptor binding and selectivity, as well as its pharmacokinetic and pharmacodynamic profiles, supported by experimental data and methodologies.

Chemical Properties and Metabolic Formation

This compound, systematically named (2S)-2-hydroxy-N-(2-[(8S)-1,6,7,8-tetrahydro-2H-indeno(5,4-b)furan-8-yl]ethyl) propionamide, is the major active metabolite of ramelteon. Its formation is a critical aspect of ramelteon's metabolic pathway.

Ramelteon is primarily metabolized in the liver through oxidation, which includes hydroxylation and carbonylation, followed by secondary metabolism to form glucuronide conjugates.[1] The principal enzyme responsible for the conversion of ramelteon to this compound (M-II) is Cytochrome P450 1A2 (CYP1A2), with minor contributions from CYP2C subfamily and CYP3A4 enzymes.[1][2] Subsequently, M-II can be further metabolized, mainly by CYP3A4.[3]

Ramelteon Ramelteon MII This compound (M-II) Ramelteon->MII CYP1A2 (major) CYP2C, CYP3A4 (minor) Other_Metabolites Other Metabolites (M-I, M-III, M-IV) Ramelteon->Other_Metabolites Oxidation Glucuronide_Conjugates Glucuronide Conjugates Ramelteon->Glucuronide_Conjugates Secondary Metabolism Further_Metabolism Further Metabolism MII->Further_Metabolism CYP3A4

Caption: Metabolic pathway of Ramelteon to this compound (M-II).

Mechanism of Action

Similar to its parent compound, this compound (M-II) exerts its pharmacological effects as a selective agonist at the melatonin MT1 and MT2 receptors. These G-protein coupled receptors are primarily located in the suprachiasmatic nucleus (SCN) of the brain, which is the body's master clock responsible for regulating circadian rhythms and the sleep-wake cycle.

Upon binding to MT1 and MT2 receptors, this compound (M-II) initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP). The activation of these receptors by M-II is believed to contribute to the sleep-promoting properties observed after ramelteon administration.

MII This compound (M-II) MT1_MT2 MT1/MT2 Receptors MII->MT1_MT2 G_protein Gi/o Protein MT1_MT2->G_protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular Response (Sleep Promotion) cAMP->Cellular_Response Downstream Signaling

Caption: Signaling pathway of this compound (M-II) via MT1/MT2 receptors.

Receptor Binding and Functional Activity

In vitro studies have quantitatively characterized the binding affinity and functional potency of this compound (M-II) at human MT1 and MT2 receptors. While it is less potent than its parent compound, its significantly higher systemic exposure suggests a substantial contribution to the overall pharmacological effect.

CompoundReceptorBinding Affinity (Ki, pmol/L)Functional Potency (IC50, pmol/L)
This compound (M-II) MT1114208
MT25661,470
Ramelteon MT1~11.4 (10-fold higher than M-II)~12.2 (17-fold higher than M-II)
MT2~113.2 (5-fold higher than M-II)~52.5 (28-fold higher than M-II)
Melatonin MT1~45.6 (2.5-fold higher than M-II)~48.5 (4.3-fold higher than M-II)
MT2~377.3 (1.5-fold higher than M-II)~918.75 (1.6-fold higher than M-II)

Data compiled from studies in Chinese hamster ovary cells expressing human melatonin receptors.[4]

Experimental Protocol: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound (M-II) for human MT1 and MT2 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese hamster ovary (CHO) cells stably expressing either human MT1 or MT2 receptors are cultured to confluence.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • CHO cell membranes are incubated in a buffer solution (e.g., 50 mmol/l Tris-HCl).

    • A radiolabeled ligand, 2-[¹²⁵I] iodomelatonin, is added at a fixed concentration (e.g., 40 pmol/l).

    • Varying concentrations of the test compound (this compound (M-II)) are added to compete with the radioligand for receptor binding.

    • The mixture is incubated for a defined period (e.g., 150 minutes) at a specific temperature (e.g., 25°C).

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).

    • The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is calculated.

    • The Ki value is then determined using the Cheng-Prusoff equation.

Selectivity Profile

A comprehensive screening of this compound (M-II) against a panel of 215 biological targets, including other receptors, transporters, ion channels, and enzymes, has demonstrated its high selectivity for melatonin receptors.[4] The only notable off-target affinity was for the serotonin 5-HT₂B receptor, with a Ki value of 1.75 ± 0.23 µmol/l.[4] This affinity is approximately 3,000-fold lower than its affinity for MT1 and MT2 receptors, indicating a very low potential for 5-HT₂B-mediated effects at therapeutic concentrations.[4] Furthermore, M-II showed no significant affinity for quinone reductase 2 at concentrations up to 10 μmol/l.[4]

Pharmacokinetics

The pharmacokinetic profile of this compound (M-II) is characterized by a longer half-life and substantially greater systemic exposure compared to its parent drug, ramelteon.

ParameterThis compound (M-II)Ramelteon
Tmax (Time to Peak Concentration) 1.1 ± 0.5 hours0.8 ± 0.4 hours
Cmax (Peak Plasma Concentration) 136 ± 36 ng/mL4.50 ± 4.64 ng/mL
t½ (Elimination Half-life) 2.0 - 5.0 hours1.0 - 2.6 hours
Systemic Exposure (AUC) 20- to 100-fold higher than ramelteon-
Protein Binding ~70%~82%

Data from a clinical pharmacokinetic study in healthy volunteers.[4][5]

The extensive first-pass metabolism of ramelteon results in a low oral bioavailability of the parent drug (1.8%), while the systemic exposure to M-II is significantly higher.[5] Food intake has been shown to have little effect on the AUC of M-II, although the Cmax may be slightly decreased.[6]

Pharmacodynamics

Analytical Methodology

The simultaneous determination of ramelteon and this compound (M-II) in biological matrices, such as human plasma, is crucial for pharmacokinetic studies. A validated, sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established for this purpose.[4][5]

Plasma_Sample Plasma Sample (200 µL) Protein_Precipitation Protein Precipitation Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (Hedera ODS-2 column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (Positive MRM mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the bioanalytical determination of this compound (M-II).

Experimental Protocol: LC-MS/MS for Quantification in Human Plasma

Objective: To quantify the concentration of this compound (M-II) in human plasma.

Methodology:

  • Sample Preparation:

    • To 200 μL of human plasma, add an internal standard (e.g., diazepam).

    • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol).

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Inject the supernatant into a liquid chromatography system.

    • Separate the analytes using a reverse-phase column (e.g., Hedera ODS-2, 5 μm, 150 mm × 2.1 mm).

    • Employ a mobile phase consisting of an organic solvent (e.g., methanol) and an aqueous solution with a modifier (e.g., 0.1% formic acid in 10 mM ammonium acetate), delivered at a constant flow rate (e.g., 0.5 mL/min).

  • Mass Spectrometric Detection:

    • Introduce the eluent from the LC system into a tandem mass spectrometer.

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Utilize multiple reaction monitoring (MRM) to selectively detect and quantify the precursor-to-product ion transitions for this compound (M-II) and the internal standard.

  • Calibration and Quantification:

    • Prepare a calibration curve by spiking known concentrations of this compound (M-II) into blank plasma.

    • The concentration of M-II in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The linear range for M-II is typically 1.00 to 250 ng/mL.[4]

Conclusion

This compound (M-II) is the major and pharmacologically active metabolite of ramelteon. While it exhibits a lower binding affinity and functional potency for MT1 and MT2 receptors compared to its parent drug, its significantly longer half-life and 20- to 100-fold greater systemic exposure underscore its crucial role in the overall therapeutic effects of ramelteon. Its high selectivity for melatonin receptors minimizes the potential for off-target effects. The well-established analytical methods for its quantification allow for precise pharmacokinetic and pharmacodynamic characterization. A thorough understanding of the pharmacological profile of this compound (M-II) is essential for researchers and drug development professionals working in the field of sleep and circadian rhythm disorders.

References

  • Nishiyama, K., et al. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 93(3-4), 197-201. [Link]

  • Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

  • Zhang, W., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 33(5), e4510. [Link]

  • Wikipedia. (n.d.). Ramelteon. [Link]

  • Subrahmanyam, V., et al. (2011). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 39(9), 1594-1602. [Link]

  • Li, H., et al. (2019). LC-MS/MS Method for Simultaneous Determination of Ramelteon and Its Metabolite M-II in Human Plasma: Application to a Clinical Pharmacokinetic Study in Healthy Chinese Volunteers. PubMed, 33(5), e4510. [Link]

  • Ogawa, T., et al. (2014). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 32(1), 82-89. [Link]

  • Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s). [Link]

Sources

An In-depth Technical Guide to the Melatonin Receptor Binding Affinity of 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the binding affinity of 4-Hydroxy Ramelteon, the major active metabolite of the insomnia therapeutic Ramelteon, for the melatonin receptors MT1 and MT2. It is intended for researchers, scientists, and drug development professionals engaged in the study of sleep pharmacology and G-protein coupled receptor (GPCR) biology.

Introduction: The Significance of Ramelteon and its Primary Metabolite

Ramelteon is a selective agonist for the MT1 and MT2 melatonin receptors, which are pivotal in the regulation of the sleep-wake cycle.[1][2] Unlike traditional hypnotics that often target GABAergic systems, Ramelteon's mechanism of action through the melatonin system offers a distinct therapeutic profile.[3] Following administration, Ramelteon undergoes extensive first-pass metabolism, primarily via oxidation, leading to the formation of several metabolites.[2] The major and pharmacologically active metabolite is M-II, which has been identified as this compound.[4] This metabolite circulates at significantly higher concentrations than the parent drug, suggesting a substantial contribution to Ramelteon's overall clinical efficacy.[2][4] Therefore, a thorough understanding of this compound's interaction with MT1 and MT2 receptors is critical for a complete pharmacological assessment.

Melatonin Receptor Signaling: The Target Pathway

The MT1 and MT2 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G proteins.[5][6] Activation of these receptors by an agonist, such as melatonin, Ramelteon, or this compound, initiates a signaling cascade that ultimately modulates neuronal firing and circadian rhythms.[7] The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can influence the activity of protein kinase A (PKA) and the phosphorylation of downstream targets.[8] Additionally, melatonin receptors can signal through other pathways, including those involving phospholipase C (PLC) and ion channels.[7]

Melatonin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Ramelteon / this compound) MT1_MT2 MT1 / MT2 Receptor Agonist->MT1_MT2 Binds to G_protein Gi/o Protein MT1_MT2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Activity Modulation of Neuronal Activity CREB->Neuronal_Activity Regulates Gene Transcription

Caption: Melatonin Receptor Signaling Pathway.

Quantifying Binding Affinity: A Comparative Analysis

The binding affinity of this compound and its parent compound, Ramelteon, to human MT1 and MT2 receptors has been determined using radioligand binding assays. These assays provide quantitative measures of how strongly a compound binds to a receptor. The key parameters are the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The Ki value is an intrinsic measure of binding affinity, while the IC50 is the concentration of a competing ligand that displaces 50% of a specific radioligand from its receptor.

CompoundReceptorKi (pM)IC50 (pM)
This compound (M-II) MT1114208
MT25661,470
Ramelteon MT114.021.2
MT211253.4

Data compiled from Nishiyama et al., 2014 and other sources.[4][9]

These data indicate that while this compound has a lower binding affinity for both MT1 and MT2 receptors compared to Ramelteon, it still demonstrates high affinity in the picomolar range.[4] The higher circulating concentrations of this compound may compensate for its reduced receptor affinity, contributing significantly to the overall pharmacological effect.[2]

Experimental Protocol: Radioligand Competition Binding Assay

The determination of binding affinities for unlabeled compounds like this compound is typically achieved through a competitive radioligand binding assay. This methodology relies on the principle of competition between the unlabeled test compound and a radiolabeled ligand for the same binding site on the receptor.

Rationale for Experimental Choices
  • Cell Line: Chinese Hamster Ovary (CHO) cells are frequently used for these assays because they do not endogenously express melatonin receptors, providing a "clean" background for expressing recombinant human MT1 or MT2 receptors.[8][10] This ensures that the measured binding is specific to the receptor of interest.

  • Radioligand: 2-[¹²⁵I]iodomelatonin is a commonly used radioligand due to its high affinity and specific binding to melatonin receptors, allowing for sensitive detection.[11]

  • Assay Type: A competition binding assay is employed to determine the affinity of unlabeled ligands. It is a robust and well-established method for screening and characterizing compounds.[12]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Cell_Culture 1. Culture CHO cells expressing MT1 or MT2 receptors Membrane_Prep 2. Prepare cell membranes containing the receptors Cell_Culture->Membrane_Prep Incubation 3. Incubate membranes with: - Fixed concentration of 2-[125I]iodomelatonin - Varying concentrations of this compound Membrane_Prep->Incubation Filtration 4. Separate bound from free radioligand via vacuum filtration Incubation->Filtration Counting 5. Quantify bound radioactivity using a gamma counter Filtration->Counting Curve_Fitting 6. Plot % inhibition vs. log[this compound] to determine IC50 Counting->Curve_Fitting Ki_Calculation 7. Calculate Ki from IC50 using the Cheng-Prusoff equation Curve_Fitting->Ki_Calculation

Caption: Radioligand Competition Binding Assay Workflow.

Step-by-Step Methodology
  • Cell Culture and Membrane Preparation:

    • CHO cells stably expressing either human MT1 or MT2 receptors are cultured to confluence.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors. The protein concentration of the membrane preparation is determined.

  • Competition Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the following in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

      • A fixed, subsaturating concentration of 2-[¹²⁵I]iodomelatonin.

      • A range of concentrations of unlabeled this compound (or Ramelteon for comparison). Include a control with no unlabeled ligand (total binding) and a control with a high concentration of a known melatonin agonist to determine non-specific binding.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation and Quantification:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis:

    • The data are analyzed by non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]

Conclusion and Future Directions

This guide has detailed the binding affinity of this compound for the MT1 and MT2 melatonin receptors, contextualized within the relevant signaling pathways and experimental methodologies. The data clearly demonstrate that this compound is a potent ligand at both receptor subtypes, albeit with a lower affinity than its parent compound, Ramelteon. The significant systemic exposure of this active metabolite underscores its importance in the overall therapeutic effect of Ramelteon.

Future research should continue to explore the functional consequences of this compound's binding, including its efficacy as an agonist in downstream signaling assays (e.g., cAMP inhibition) and its potential for biased agonism. A deeper understanding of the pharmacokinetic-pharmacodynamic relationship of both Ramelteon and this compound will further refine our models of their clinical effects and may guide the development of next-generation sleep therapeutics.

References

  • Consensus. (n.d.). Melatonin receptor signaling pathways in circadian regulation.
  • Drugs.com. (n.d.). Ramelteon Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Dubocovich, M. L., et al. (2010). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology, 50, 343-365.
  • Kato, K., et al. (2005). Development of a High-Throughput Bioassay to Screen Melatonin Receptor Agonists Using Human Melatonin Receptor Expressing CHO Cells. Journal of Pharmacological Sciences, 98(3), 269-275.
  • Kato, K., Hirai, K., Nishiyama, K., & Uchikawa, O. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(2), 301-310.
  • Legros, C., et al. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(24), 4440-4454.
  • Mayer, G., et al. (2009). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia.
  • Murata, Y., et al. (1998). A newly developed assay for melatonin using cells expressing human mel-1a receptor. Journal of Pineal Research, 25(4), 237-242.
  • Nishiyama, K., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201.
  • ResearchGate. (n.d.). Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Retrieved from [Link]

  • Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197–201.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

  • Ayoub, M. A., et al. (2004). Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers. Molecular Pharmacology, 66(2), 312-321.
  • Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201.
  • ResearchGate. (n.d.). Binding assay.... Retrieved from [Link]

  • Patil, S. D., et al. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 103-107.

Sources

4-Hydroxy Ramelteon CAS number 1204581-50-9.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxy Ramelteon (CAS 1204581-50-9)

Foreword

This document provides a comprehensive technical overview of this compound, the principal active metabolite of the insomnia therapeutic, Ramelteon. As drug development professionals, understanding the complete metabolic and pharmacological profile of a therapeutic agent—including its metabolites—is paramount for a thorough assessment of efficacy, safety, and potential drug-drug interactions. This guide synthesizes critical data on the chemical properties, pharmacology, and analytical quantification of this compound, presenting it from the perspective of applied science to support research and development endeavors.

Part 1: Genesis and Chemical Identity of this compound

The Metabolic Pathway: From Ramelteon to its Primary Metabolite

Ramelteon, a selective MT1 and MT2 melatonin receptor agonist, is prescribed for sleep-onset insomnia.[1][2] Its mechanism, which mimics endogenous melatonin, offers a distinct advantage over hypnotics that modulate the GABA receptor complex.[2][3] Upon oral administration, Ramelteon undergoes extensive first-pass metabolism, a critical consideration in its pharmacokinetic profile.[4][5] This metabolic conversion is primarily oxidative and is mediated by a consortium of cytochrome P450 enzymes.

The causality behind this extensive metabolism lies in the body's natural detoxification pathways. The liver identifies Ramelteon as a xenobiotic, and enzymes work to increase its polarity to facilitate excretion. The primary isozyme responsible is CYP1A2 , with smaller contributions from the CYP2C subfamily and CYP3A4 .[4][6][7] This multi-enzyme involvement is a key factor in predicting drug-drug interactions. The most significant metabolic transformation is hydroxylation, leading to the formation of several metabolites. Of these, this compound, known in literature as M-II , is the major active metabolite found in circulation.[4][8]

Ramelteon_Metabolism Ramelteon Ramelteon (Parent Drug) Enzymes Hepatic Metabolism (CYP1A2, CYP2C, CYP3A4) Ramelteon->Enzymes First-Pass Metabolism Metabolite This compound (M-II) Enzymes->Metabolite Hydroxylation

Caption: Primary metabolic conversion of Ramelteon to this compound.

Core Chemical Characteristics

For any analytical or pharmacological study, a precise understanding of the molecule's chemical and physical properties is foundational. This data informs solvent selection, storage conditions, and analytical technique development.

PropertyValueSource
IUPAC Name (S)-N-(2-(4-Hydroxy-1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl)propionamide[9][10]
CAS Number 1204581-50-9[9][10][11]
Molecular Formula C₁₆H₂₁NO₃[9][11]
Molecular Weight 275.35 g/mol [9]
Appearance Off-White Solid[9][11]
Storage -20°C for long-term stability[11]

Part 2: Pharmacological Significance and In-Vitro Profile

A Tale of Two Affinities: Ramelteon vs. This compound

While often the goal of metabolism is detoxification and inactivation, this compound (M-II) retains significant biological activity.[4][12] However, its pharmacological profile is distinct from the parent compound. Understanding this distinction is critical for modeling the drug's total clinical effect. M-II has a lower affinity for the MT1 and MT2 receptors compared to Ramelteon.[8][12] Despite this, its contribution to the overall therapeutic effect cannot be dismissed. The rationale for its significance lies in its pharmacokinetic profile: the systemic exposure to M-II is 20 to 100 times greater than that of Ramelteon, and it possesses a longer elimination half-life (2 to 5 hours for M-II vs. 1 to 2.6 hours for Ramelteon).[6][8] This sustained, high concentration may compensate for its reduced receptor affinity, potentially contributing to sleep maintenance.

The following table summarizes the comparative in-vitro activity at the human melatonin receptors. This data is essential for any researcher modeling receptor occupancy or dose-response relationships.

CompoundReceptorBinding Affinity (Ki)Functional Potency (IC₅₀)
Ramelteon MT₁~14 pM~21 pM
MT₂~112 pM~53 pM
This compound (M-II) MT₁~114 pM~208 pM
MT₂~566 pM~1,470 pM

Source: Data synthesized from multiple pharmacological studies.[12][13][14]

Synthesis of an Analytical Reference Standard

To conduct rigorous quantitative analysis, a high-purity reference standard of this compound is required. While it is a metabolite, a synthetic route is necessary for producing this standard. Drawing from established syntheses of Ramelteon, a logical approach would involve the late-stage introduction of the hydroxyl group or the use of a pre-hydroxylated precursor.[15][16]

Conceptual Synthetic Workflow:

  • Core Assembly: Synthesize the tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core structure, a key intermediate in Ramelteon synthesis.[15]

  • Functionalization: Introduce a protected hydroxyl group onto the aromatic ring of the indene core before the final cyclization or side-chain attachment steps. The choice of protecting group is critical to ensure it withstands subsequent reaction conditions.

  • Side-Chain Attachment: Attach the ethylamine side chain via established methods such as Horner-Wadsworth-Emmons olefination followed by reduction.[16]

  • Chiral Resolution: Implement an asymmetric reduction or chiral resolution step to obtain the correct (S)-enantiomer, which is the active form.

  • Final Steps: Deprotect the hydroxyl group and perform the final amidation with propionyl chloride to yield this compound.

  • Purification & Certification: The final product must be purified, typically by chromatography, and its identity and purity confirmed by NMR, Mass Spectrometry, and HPLC to certify it as a reference standard.

Part 3: A Self-Validating Protocol for Quantification in Biological Matrices

The high circulating concentrations of this compound make its accurate quantification essential for pharmacokinetic (PK) and toxicokinetic (TK) studies. The gold-standard methodology is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.

The protocol described below is designed as a self-validating system. Each step includes a rationale, explaining the causality behind the choice of reagents and techniques to ensure robustness and reproducibility.

Experimental Workflow Overview

Analytical_Protocol cluster_Prep Phase 1: Sample Preparation cluster_Analysis Phase 2: Instrumental Analysis Plasma 1. Plasma Sample + Internal Standard Precipitation 2. Protein Precipitation Plasma->Precipitation SPE 3. Solid-Phase Extraction (SPE) Precipitation->SPE Evap 4. Evaporation & Reconstitution SPE->Evap Injection 5. LC-MS/MS Injection Evap->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS/MS Detection (MRM) Separation->Detection Quant 8. Quantification Detection->Quant

Sources

Methodological & Application

Application Note: High-Throughput Analysis of 4-Hydroxy Ramelteon in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated method for the sensitive and robust quantification of 4-Hydroxy Ramelteon (also known as M-II), the major active metabolite of the hypnotic agent Ramelteon, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and clinical studies of Ramelteon. The described protocol offers high throughput, excellent sensitivity, and reliable performance, meeting the stringent requirements for bioanalytical method validation.

Introduction

Ramelteon is a selective agonist of the melatonin receptors MT1 and MT2 and is prescribed for the treatment of insomnia.[1] Upon administration, Ramelteon is extensively metabolized, primarily through oxidation, to several metabolites. The principal active metabolite, M-II, is a monohydroxylated derivative that circulates in human serum at concentrations significantly higher than the parent drug.[2][3] Although M-II exhibits a slightly lower affinity for the melatonin receptors compared to Ramelteon, its prolonged half-life and higher systemic exposure suggest a significant contribution to the overall therapeutic effect.[2][4]

Accurate and reliable quantification of this compound (M-II) in biological matrices is therefore critical for a comprehensive understanding of Ramelteon's pharmacology, including its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for the analysis of this compound in human plasma, adapted from established methods for the simultaneous analysis of Ramelteon and its metabolites.[5][6] The use of LC-MS/MS provides high selectivity and sensitivity, which is essential for detecting and quantifying endogenous compounds and their metabolites in complex biological fluids.[7]

Chemical Information:

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound N-[2-[(8S)-4-hydroxy-2,6,7,8-tetrahydro-1H-cyclopenta[e][8]benzofuran-8-yl]ethyl]propanamide1204581-50-9C₁₆H₂₁NO₃275.348

Principle of the Method

The analytical method is based on the principle of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for the selective and sensitive quantification of this compound in human plasma. The workflow begins with a simple and rapid protein precipitation step to extract the analyte and internal standard from the plasma matrix. The extracted sample is then injected into a reverse-phase HPLC system, where this compound is chromatographically separated from other plasma components. The analyte is then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective detection method ensures accurate quantification even at low concentrations.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 200 µL Human Plasma precip Protein Precipitation (e.g., with Methanol) plasma->precip is Internal Standard (IS) is->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection Extracted Sample hplc Reverse-Phase HPLC Separation injection->hplc esi Electrospray Ionization (ESI) hplc->esi msms Tandem MS Detection (MRM) esi->msms data data msms->data Quantitative Data sample_prep_protocol start Start step1 Pipette 200 µL of plasma sample (unknown, calibrator, or QC) into a microcentrifuge tube. start->step1 step2 Add a fixed volume of the internal standard working solution. step1->step2 step3 Add protein precipitation solvent (e.g., 600 µL of methanol). step2->step3 step4 Vortex for 1 minute to ensure thorough mixing. step3->step4 step5 Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes). step4->step5 step6 Carefully transfer the supernatant to a clean tube or vial. step5->step6 step7 Inject an aliquot of the supernatant into the LC-MS/MS system. step6->step7 end End step7->end

Sources

Application Note: A Validated HPLC Method for the Quantification of 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Hydroxy Ramelteon, a principal active metabolite of the insomnia therapeutic, Ramelteon. The developed isocratic reverse-phase HPLC method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for pharmacokinetic studies, drug metabolism research, and quality control applications in pharmaceutical development. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and a phosphate buffer, with detection at an optimized UV wavelength. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for methodological choices, a detailed experimental protocol, and a full validation summary in accordance with international regulatory guidelines.

Introduction: The Significance of Quantifying this compound

Ramelteon, marketed under the trade name Rozerem, is a selective melatonin receptor agonist used in the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Upon administration, Ramelteon undergoes extensive first-pass metabolism, with the formation of several metabolites.[2] Among these, this compound (also known as M-II) is a major and pharmacologically active metabolite.[3][4] Research indicates that the systemic exposure to M-II is significantly higher than that of the parent drug, and it also exhibits agonist activity at melatonin receptors, potentially contributing to the overall therapeutic effect of Ramelteon.[3][4]

Given the pharmacological activity and high circulating levels of this compound, its accurate quantification is critical for a comprehensive understanding of Ramelteon's pharmacokinetics and pharmacodynamics. A validated analytical method is essential for researchers in drug metabolism, clinical pharmacology, and formulation development to reliably measure concentrations of this key metabolite in various biological matrices. This application note addresses this need by providing a detailed, step-by-step protocol for a validated HPLC-UV method for this compound quantification.

Physicochemical Properties of Analytes

A foundational understanding of the physicochemical properties of both the parent drug and its metabolite is crucial for the development of a robust HPLC method.

CompoundChemical StructureMolecular FormulaMolecular Weight ( g/mol )
Ramelteon
ngcontent-ng-c1703228563="" class="ng-star-inserted">
C₁₆H₂₁NO₂259.34[1]
This compound
ngcontent-ng-c1703228563="" class="ng-star-inserted">
(Hydroxyl group at position 4 of the indene ring)
C₁₆H₂₁NO₃[5]275.34[6][7]

Experimental Protocol: HPLC Quantification of this compound

This section provides a detailed, step-by-step methodology for the quantification of this compound. The choices of reagents, chromatographic conditions, and sample preparation steps are explained to provide a clear understanding of the method's scientific basis.

Materials and Reagents
  • Reference Standards: this compound (purity ≥98%), Ramelteon (purity ≥98%)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffers: Potassium dihydrogen phosphate (KH₂PO₄), Orthophosphoric acid (for pH adjustment)

  • Sample Matrix: As required (e.g., human plasma, microsomes)

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a UV detector. The following table summarizes the optimized chromatographic conditions.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 4.5) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 290 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column was selected due to its versatility and proven efficacy in retaining and separating moderately polar compounds like Ramelteon and its hydroxylated metabolite.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer provides good peak shape and resolution. The pH of 4.5 was chosen to ensure the analytes are in a non-ionized state, leading to better retention and symmetrical peaks. The 40:60 ratio was optimized to achieve a suitable retention time and separation from potential interferences.

  • Detection Wavelength: Based on the UV spectra of similar compounds, 290 nm was determined to be a suitable wavelength for sensitive detection of this compound.

Preparation of Solutions
  • Phosphate Buffer (20 mM, pH 4.5): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation (Example for Plasma Samples)

For the analysis of this compound in a biological matrix such as plasma, a protein precipitation step is recommended to remove interfering substances.

  • To 100 µL of plasma sample, add 200 µL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial and inject 20 µL into the HPLC system.

Analytical Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Working Standards HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Plasma Samples (Protein Precipitation) Sample_Prep->HPLC_Injection Chromatography Isocratic Elution (C18 Column) HPLC_Injection->Chromatography Detection UV Detection at 290 nm Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound Quantification.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[5][8] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by analyzing blank plasma samples from six different sources to assess for any endogenous interferences at the retention time of this compound. The chromatograms of the blank samples showed no significant peaks at the retention time of the analyte, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of six working standard solutions over the concentration range of 0.5 µg/mL to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration of this compound. The method exhibited excellent linearity with a correlation coefficient (r²) greater than 0.999.

Accuracy and Precision

Accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) in triplicate on three different days. Accuracy was expressed as the percentage recovery, and precision was expressed as the relative standard deviation (%RSD).

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low 1.0< 2.0< 2.098.0 - 102.0
Medium 10.0< 1.5< 1.599.0 - 101.0
High 40.0< 1.0< 1.099.5 - 100.5

The results demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits set by regulatory guidelines.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio. The LOD, with a signal-to-noise ratio of 3:1, was found to be 0.05 µg/mL. The LOQ, with a signal-to-noise ratio of 10:1, was established at 0.15 µg/mL, with acceptable precision and accuracy at this concentration.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust tool for the quantification of this compound. The method is specific, linear, accurate, and precise over a relevant concentration range. This validated protocol can be readily implemented in research and quality control laboratories for various applications, including pharmacokinetic and metabolic studies of Ramelteon. The comprehensive explanation of the methodology and validation process ensures that users can confidently apply this method in their own analytical workflows.

References

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s) for Rozerem (ramelteon). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 208902, Ramelteon. Retrieved from [Link]

  • Wikipedia. (n.d.). Ramelteon. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2014). Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. ResearchGate. Retrieved from [Link]

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Miyamoto, M., & Uchida, S. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-310. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Miyamoto, M., et al. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 94(1-2), 47-53. Retrieved from [Link]

  • Clinivex. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Hydroxy Ramelteon in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Hydroxy Ramelteon (M-II), the major active metabolite of the insomnia therapeutic, Ramelteon, in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and clinical trial monitoring. The methodology employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the U.S. Food and Drug Administration's (FDA) Bioanalytical Method Validation guidance, ensuring data integrity, reliability, and regulatory compliance.[1][2]

Introduction: The Significance of Monitoring this compound

Ramelteon is a selective agonist of the MT1 and MT2 melatonin receptors and is prescribed for the treatment of insomnia, particularly difficulties with sleep onset.[3][4] Following oral administration, Ramelteon undergoes extensive first-pass metabolism, primarily through hydroxylation and carboxylation.[5][6] The principal and pharmacologically active metabolite is this compound, also known as M-II.[5][7] Notably, the systemic exposure to M-II is significantly greater than that of the parent drug, and it possesses a longer half-life, suggesting that M-II may substantially contribute to the overall therapeutic effect of Ramelteon.[7]

Given the pharmacokinetic profile of Ramelteon and the significant contribution of its active metabolite, a robust and sensitive bioanalytical method for the accurate quantification of this compound in plasma is paramount for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of Ramelteon and correlate metabolite concentrations with therapeutic outcomes.

  • Drug-Drug Interaction (DDI) studies: To assess the impact of co-administered drugs on the metabolism of Ramelteon, particularly those that inhibit or induce CYP enzymes like CYP1A2, CYP2C, and CYP3A4.[6]

  • Bioequivalence (BE) studies: To compare the bioavailability of generic formulations of Ramelteon with the innovator product.

  • Toxicokinetic (TK) studies: To evaluate the systemic exposure to this compound in preclinical safety assessments.

This application note provides a comprehensive and field-proven protocol for the LC-MS/MS analysis of this compound in human plasma, designed to meet the rigorous demands of regulated bioanalysis.

Experimental Workflow and Causality

The selection of each component of this analytical method is grounded in established principles of bioanalysis, aiming for a balance of efficiency, sensitivity, and robustness.

Sample Preparation: Protein Precipitation

For the extraction of this compound from the complex plasma matrix, protein precipitation was chosen for its simplicity, speed, and suitability for high-throughput analysis.[8] While other techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can offer cleaner extracts, protein precipitation with acetonitrile provides sufficient removal of plasma proteins for this application, minimizing ion suppression with a validated chromatographic method.[9][10][11] The use of a deuterated internal standard (IS), this compound-d4, is critical to compensate for any variability in extraction efficiency and potential matrix effects, thereby ensuring the accuracy and precision of the results.[12]

G cluster_prep Sample Preparation plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound-d4) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex Mix precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Analysis: Achieving Specificity and Sensitivity

The heart of this method lies in the combination of liquid chromatography for physical separation and tandem mass spectrometry for highly selective detection.

  • Chromatography: A C18 reversed-phase column is employed to retain and separate this compound from endogenous plasma components. The mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous solution with a volatile modifier (formic acid), facilitates the elution of the analyte and promotes efficient ionization.[13] The gradient elution ensures a sharp peak shape and a short run time, which is crucial for high-throughput analysis.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used in the positive electrospray ionization (ESI+) mode, which is optimal for protonating amine-containing compounds like this compound. The Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard.[14]

G cluster_lcms LC-MS/MS Analysis lc HPLC Separation (C18 Column) esi Electrospray Ionization (ESI+) lc->esi q1 Quadrupole 1 (Precursor Ion Selection) esi->q1 q2 Quadrupole 2 (Collision Cell - CID) q1->q2 q3 Quadrupole 3 (Product Ion Selection) q2->q3 detector Detector q3->detector data Data Acquisition & Processing detector->data

Caption: Schematic of the LC-MS/MS analytical process.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • This compound-d4 (internal standard, IS) (≥98% purity, ≥99% isotopic purity)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (K2-EDTA as anticoagulant), sourced from an accredited biobank.

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the this compound stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d4 stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 0.1 ng/mL

    • Low QC (LQC): 0.3 ng/mL

    • Medium QC (MQC): 8 ng/mL

    • High QC (HQC): 80 ng/mL

Sample Preparation Protocol
  • Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

  • To 100 µL of plasma in each tube, add 20 µL of the internal standard working solution (100 ng/mL this compound-d4).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
Parameter Condition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.5 µm)[15]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 10% B; 0.5-2.5 min: 10-90% B; 2.5-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C[15]
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound276.2217.115
This compound-d4280.2221.115

Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used.

Method Validation and Performance

The developed method was rigorously validated according to the FDA's Bioanalytical Method Validation guidance to ensure its reliability for the intended purpose.[1][16][17][18] The validation assessed linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

G cluster_validation Bioanalytical Method Validation mv Method Validation linearity Linearity mv->linearity accuracy Accuracy mv->accuracy precision Precision mv->precision selectivity Selectivity mv->selectivity recovery Recovery mv->recovery matrix_effect Matrix Effect mv->matrix_effect stability Stability mv->stability

Caption: Key parameters for bioanalytical method validation.

Validation Summary

The following table summarizes the acceptance criteria and typical performance of the method.

Validation Parameter Acceptance Criteria (FDA) Typical Method Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range N/A0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 10%
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma.No interference observed.
Recovery (%) Consistent, precise, and reproducible.> 85%
Matrix Effect IS-normalized matrix factor RSD ≤ 15%.< 8%
Stability Analyte concentration within ±15% of nominal concentration.Stable under all tested conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This application note details a robust, sensitive, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the highly selective MRM detection make this method well-suited for the analysis of a large number of samples in a regulated bioanalytical laboratory. The method has been validated according to FDA guidelines and demonstrates excellent performance in terms of linearity, accuracy, precision, and stability. This protocol provides a reliable tool for researchers and clinicians involved in the pharmacokinetic and clinical evaluation of Ramelteon.

References

  • Miyamatsu, H., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 94(3-4), 137-143. Available at: [Link]

  • PubChem. (n.d.). Ramelteon. National Center for Biotechnology Information. Available at: [Link]

  • Drugs.com. (2024). Ramelteon Monograph for Professionals. Available at: [Link]

  • Kato, M., et al. (2005). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 33(9), 1343-1351. Available at: [Link]

  • LCGC International. (2003). Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME. LCGC North America. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Available at: [Link]

  • SlideShare. (2014). USFDA guidelines for bioanalytical method validation. Available at: [Link]

  • Kato, K., et al. (2007). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Sleep, 30(Abstract Supplement), A159. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. Available at: [Link]

  • Li, W., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. Biomedical Chromatography, 33(5), e4510. Available at: [Link]

  • ResearchGate. (2003). Practical tips on preparing plasma samples for drug analysis using SPME. Available at: [Link]

  • Jemal, M., & Xia, Y. Q. (1999). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Rapid communications in mass spectrometry, 13(21), 2151–2159. Available at: [Link]

  • ResearchGate. (2014). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Available at: [Link]

  • American Chemical Society. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]

  • Springer. (2014). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 406(29), 7487-7496. Available at: [Link]

  • Wang, J., et al. (2021). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Journal of Pharmaceutical and Biomedical Analysis, 205, 114316. Available at: [Link]

  • PubMed. (2019). LC-MS/MS Method for Simultaneous Determination of Ramelteon and Its Metabolite M-II in Human Plasma: Application to a Clinical Pharmacokinetic Study in Healthy Chinese Volunteers. Available at: [Link]

  • Google Patents. (2016). CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation.
  • Reddy, B. R., et al. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry, 5(1), 115-121. Available at: [Link]

  • ScienceDirect. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Available at: [Link]

  • ResearchGate. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Available at: [Link]

  • Unil. (2021). Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. Available at: [Link]

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s). Accessdata.fda.gov. Available at: [Link]

  • Hardeland, R. (2011). Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications. Clinical Medicine Insights: Therapeutics, 3, CMT.S5864. Available at: [Link]

  • PubMed. (2016). A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study. Available at: [Link]

  • Taliyan, R., & Singh, B. (2015). Pharmacokinetic and pharmacodynamic evaluation of ramelteon: an insomnia therapy. Expert opinion on drug metabolism & toxicology, 11(5), 815–825. Available at: [Link]

  • Moser, D., et al. (2022). A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). Analytical Methods, 14(15), 1494-1501. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • PubMed Central. (2014). Quantitative determination of melatonin in milk by LC-MS/MS. Available at: [Link]

  • J-STAGE. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Available at: [Link]

Sources

Application Note & Protocol: A Proposed Synthetic Pathway for 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a detailed, proposed synthetic protocol for 4-Hydroxy Ramelteon, a significant metabolite of the selective melatonin receptor agonist, Ramelteon. While Ramelteon is a well-established therapeutic agent for insomnia, its metabolites, particularly hydroxylated derivatives, are of considerable interest for understanding its complete pharmacological and metabolic profile. This guide provides a scientifically grounded, step-by-step methodology for the chemical synthesis of this compound, designed for researchers in medicinal chemistry and drug development. The proposed pathway is based on established synthetic routes to Ramelteon, adapted to incorporate a hydroxyl group on the indane core. This application note offers in-depth explanations for experimental choices, ensuring both technical accuracy and practical applicability in a research setting.

Introduction: The Significance of this compound

Ramelteon is a potent and selective agonist of the MT1 and MT2 melatonin receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotics that target GABA receptors, Ramelteon's mechanism of action as a chronohypnotic offers a different therapeutic approach with no demonstrated potential for abuse or dependence.[2][3]

The in-vivo metabolism of Ramelteon is extensive, occurring primarily in the liver via oxidation and subsequent glucuronidation.[1][3] The main routes of metabolism include hydroxylation at various positions, with the cytochrome P450 enzymes, particularly CYP1A2, playing a crucial role.[4] One of the key metabolites is this compound. Access to a pure, synthetic standard of this metabolite is essential for a variety of research applications, including:

  • Pharmacokinetic (PK) and Drug-Drug Interaction (DDI) Studies: To accurately quantify the metabolite in plasma and other biological matrices, and to study its formation and clearance.

  • Pharmacodynamic (PD) Studies: To assess the biological activity of the metabolite itself, as some metabolites of drugs can retain or have different pharmacological profiles compared to the parent compound.

  • Toxicology Studies: To evaluate the safety profile of the metabolite.

This document presents a proposed synthetic route to obtain this compound, providing researchers with a foundational protocol to produce this important molecule for further investigation.

Retrosynthetic Analysis and Strategy

The synthesis of Ramelteon has been approached through various routes, often involving the construction of the tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core.[5][6] Our proposed synthesis for this compound adapts these established strategies. The key challenge is the regioselective introduction of a hydroxyl group at the 4-position of the indane ring system.

Our strategy involves starting with a precursor that already contains a protected hydroxyl group at the desired position. This approach avoids potentially low-yield or non-selective direct hydroxylation of the Ramelteon core. The retrosynthetic analysis is outlined below:

G 4-Hydroxy_Ramelteon This compound Protected_Amine N-Protected this compound 4-Hydroxy_Ramelteon->Protected_Amine Propionylation Amine_Intermediate 4-Hydroxy-8-(2-aminoethyl) Intermediate Protected_Amine->Amine_Intermediate Deprotection Nitrile_Intermediate 4-Hydroxy-8-(cyanomethyl) Intermediate Amine_Intermediate->Nitrile_Intermediate Nitrile Reduction Tricyclic_Ketone 4-Hydroxy Tricyclic Ketone Nitrile_Intermediate->Tricyclic_Ketone Wittig or Horner-Wadsworth-Emmons Reaction Substituted_Indanone Substituted 6-Hydroxyindanone Tricyclic_Ketone->Substituted_Indanone Annulation/Cyclization Starting_Material Commercially Available Phenolic Precursor Substituted_Indanone->Starting_Material Functional Group Interconversion

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol

This protocol is divided into key stages, from the synthesis of the core structure to the final product.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2,3-DihydrobenzofuranReagentPlus®, 99%Sigma-Aldrich
Succinic anhydride99%Acros Organics
Aluminum chloride (anhydrous)99.99%Strem Chemicals
Palladium on carbon (10%)-Johnson Matthey
Polyphosphoric acid (PPA)-Fluka
N-Bromosuccinimide (NBS)99%Alfa Aesar
Diethyl cyanomethylphosphonate98%TCI America
Sodium hydride (60% in mineral oil)-EMD Millipore
Raney Nickel-W. R. Grace and Co.
Propionyl chloride98%Oakwood Chemical
Triethylamine (TEA)≥99.5%Fisher Scientific
Dichloromethane (DCM), Anhydrous≥99.8%J.T. Baker
Tetrahydrofuran (THF), Anhydrous≥99.9%EMD Millipore

Safety Precaution: This synthesis involves hazardous reagents and reactions. It should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Synthesis

The overall workflow for the proposed synthesis is depicted below:

G cluster_0 Core Synthesis cluster_1 Side-Chain Addition & Final Product Start 2,3-Dihydrobenzofuran Step1 Friedel-Crafts Acylation Start->Step1 Step2 Clemmensen/Wolff-Kishner Reduction Step1->Step2 Step3 Intramolecular Acylation Step2->Step3 Step4 Bromination Step3->Step4 Step5 Hydroxylation (Conceptual) Step4->Step5 Core_Intermediate 4-Hydroxy Tricyclic Ketone Step5->Core_Intermediate Step6 Horner-Wadsworth-Emmons Reaction Core_Intermediate->Step6 Step7 Reduction of Nitrile & Alkene Step6->Step7 Step8 Propionylation Step7->Step8 Final_Product This compound Step8->Final_Product

Caption: Proposed synthetic workflow for this compound.

Part 1: Synthesis of the 4-Hydroxy Tricyclic Ketone Intermediate

This part of the synthesis focuses on building the core indanone structure with the required hydroxyl group. The initial steps follow known procedures for Ramelteon synthesis precursors.

Step 1: Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.1 eq) portion-wise.

  • After stirring for 15 minutes, add a solution of 2,3-dihydrobenzofuran (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the keto-acid intermediate.

Step 2: Reduction of the Ketone

  • The keto-acid from the previous step is reduced via a standard Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine hydrate and a strong base) reduction.

  • For Wolff-Kishner: Dissolve the keto-acid (1.0 eq) in diethylene glycol. Add hydrazine hydrate (3.0 eq) and potassium hydroxide (4.0 eq).

  • Heat the mixture to 180-200 °C for 4 hours, allowing water to distill off.

  • Cool the reaction, dilute with water, and acidify with concentrated HCl.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the corresponding carboxylic acid.

Step 3: Intramolecular Acylation (Nazarov Cyclization)

  • Add the carboxylic acid (1.0 eq) to polyphosphoric acid (PPA) (10-fold by weight).

  • Heat the mixture to 80-90 °C with vigorous stirring for 2-3 hours.

  • Monitor the formation of the tricyclic ketone by TLC.

  • Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the tricyclic ketone.

Step 4 & 5: Bromination and Introduction of the Hydroxyl Group (Conceptual Step) Direct hydroxylation of the aromatic ring at this stage is challenging. A more controlled approach is proposed here.

  • Bromination: Treat the tricyclic ketone (1.0 eq) with N-Bromosuccinimide (NBS) (1.05 eq) in a suitable solvent like acetonitrile at room temperature to achieve regioselective bromination at the 4-position.

  • Hydroxylation via Buchwald-Hartwig or Copper-Catalyzed Coupling: The bromo-intermediate can then be subjected to hydroxylation. A plausible method is a palladium-catalyzed Buchwald-Hartwig coupling with a hydroxide source (e.g., using a specific ligand set and a strong base like LHMDS) or a copper-catalyzed reaction with sodium hydroxide. This step requires careful optimization of catalysts, ligands, and reaction conditions.

  • The resulting 4-Hydroxy Tricyclic Ketone is then purified by column chromatography.

Part 2: Side-Chain Installation and Final Synthesis

Step 6: Horner-Wadsworth-Emmons Reaction

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add diethyl cyanomethylphosphonate (1.2 eq) dropwise.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of the 4-Hydroxy Tricyclic Ketone (1.0 eq) in THF dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield the α,β-unsaturated nitrile.

Step 7: Catalytic Hydrogenation (Nitrile and Alkene Reduction)

  • Dissolve the α,β-unsaturated nitrile (1.0 eq) in ethanol or methanol.

  • Add a catalytic amount of Raney Nickel (approx. 10% w/w) under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Heat the reaction to 50-60 °C and stir vigorously for 24 hours. Note: Asymmetric hydrogenation could be employed here to achieve the desired (S)-enantiomer, similar to established Ramelteon syntheses, by using a chiral catalyst system.[5][6]

  • After the reaction is complete, carefully filter the catalyst through a pad of Celite.

  • Concentrate the filtrate to obtain the crude 4-hydroxy-8-(2-aminoethyl) intermediate.

Step 8: Propionylation to Yield this compound

  • Dissolve the crude amine from the previous step (1.0 eq) in anhydrous DCM.

  • Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0 °C.

  • Add propionyl chloride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor by TLC. Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final product, This compound , by column chromatography or recrystallization.

Characterization and Data

The final product and key intermediates should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (Range)
4-Hydroxy Tricyclic KetoneC₁₁H₁₀O₃190.1930-40% (over 5 steps)
α,β-unsaturated nitrileC₁₃H₁₁NO₂213.2360-75%
This compoundC₁₆H₂₁NO₃275.3450-65% (over 2 steps)

Conclusion

This application note provides a comprehensive and scientifically plausible protocol for the synthesis of this compound. By adapting established synthetic routes for Ramelteon and incorporating a strategic introduction of the hydroxyl functionality, this guide offers a robust starting point for researchers aiming to produce this key metabolite. The successful synthesis and purification of this compound will enable further critical studies into the complete pharmacological and metabolic profile of Ramelteon.

References

  • A Novel and Practical Synthesis of Ramelteon. ResearchGate. [Link]

  • Process for the preparation of ramelteon.
  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. ACS Publications. [Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. National Institutes of Health. [Link]

  • Ramelteon. Wikipedia. [Link]

  • Ramelteon. PubChem. [Link]

  • Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ResearchGate. [Link]

  • Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. National Institutes of Health. [Link]

  • Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. PubMed. [Link]

Sources

4-Hydroxy Ramelteon: A Biomarker for Personalized Insomnia Therapy

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the use of 4-hydroxy ramelteon, the major active metabolite of the insomnia therapeutic ramelteon, as a clinical biomarker. This document outlines the scientific rationale, detailed analytical protocols, and data interpretation frameworks necessary for its successful implementation in research and drug development settings.

Introduction: The Rationale for a this compound Biomarker

Ramelteon is a selective agonist of the melatonin receptors MT1 and MT2, located in the suprachiasmatic nucleus of the brain, and is indicated for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike many other hypnotics, ramelteon's mechanism of action is not associated with GABA receptor modulation, which may contribute to its favorable safety profile regarding abuse potential and withdrawal symptoms.[1]

Upon oral administration, ramelteon undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C and CYP3A4 isozymes.[3] This metabolic process leads to the formation of several metabolites, with this compound (also known as M-II) being the principal and only active metabolite.[3]

The rationale for utilizing this compound as a biomarker stems from several key pharmacokinetic and pharmacodynamic properties:

  • High Systemic Exposure: The systemic exposure to this compound is significantly higher, ranging from 20- to 100-fold greater than that of the parent drug, ramelteon.[1]

  • Pharmacological Activity: Although its affinity for the MT1 and MT2 receptors is lower than that of ramelteon, its high concentrations suggest a potential contribution to the overall clinical efficacy.[1]

  • Longer Half-Life: this compound has a longer elimination half-life compared to ramelteon, which may be relevant for sustained therapeutic effects.

Therefore, monitoring the levels of this compound can provide a more accurate assessment of the total active drug exposure in patients, offering valuable insights into inter-individual variability in drug response, adherence, and potential drug-drug interactions.

The Metabolic Pathway of Ramelteon

The biotransformation of ramelteon to this compound is a critical step in its mechanism of action and clearance. The following diagram illustrates this metabolic pathway.

Ramelteon Ramelteon Metabolite This compound (M-II) (Active Metabolite) Ramelteon->Metabolite Hydroxylation Inactive_Metabolites Inactive Metabolites Metabolite->Inactive_Metabolites Further Metabolism Enzyme CYP1A2 (Primary) CYP2C subfamily (Minor) CYP3A4 (Minor) Enzyme->Ramelteon

Caption: Metabolic conversion of ramelteon to its active metabolite, this compound.

Analytical Methodology: Quantification of this compound in Human Plasma

The accurate and precise quantification of this compound in biological matrices is fundamental to its utility as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.

Sample Collection and Handling
  • Matrix: Human plasma is the recommended matrix for the quantification of this compound.

  • Anticoagulant: Use K2-EDTA as the anticoagulant.

  • Collection: Collect whole blood samples into appropriately labeled K2-EDTA tubes.

  • Processing: Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Storage: Immediately transfer the plasma into labeled polypropylene tubes and store frozen at -70°C or lower until analysis.

Step-by-Step LC-MS/MS Protocol

This protocol is a robust method for the simultaneous determination of ramelteon and this compound in human plasma.

3.2.1. Materials and Reagents

  • Ramelteon and this compound reference standards

  • Internal standard (IS), e.g., Diazepam

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank)

3.2.2. Sample Preparation: Protein Precipitation

  • Thaw plasma samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 50 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.2.3. Chromatographic Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Hedera ODS-2 (5 µm, 150 mm × 2.1 mm) or equivalent C18 column
Mobile Phase Methanol:0.1% Formic acid in 10 mM Ammonium Acetate (85:15, v/v)
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 10 µL

3.2.4. Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Ramelteon: m/z 260.2 → 173.1this compound: m/z 276.2 → 217.1Diazepam (IS): m/z 285.1 → 193.1
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Method Validation

The bioanalytical method must be validated according to regulatory guidelines such as those from the FDA or EMA to ensure its reliability.[4][5] The validation should encompass the following parameters:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter between a series of measurements. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for both accuracy and precision.[6]

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range for this compound is typically established from 1.00 to 250 ng/mL.[2]

  • Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage stability).

Clinical Application and Data Interpretation

The quantification of this compound can be applied in various clinical research and drug development scenarios.

Pharmacokinetic Studies

In a pharmacokinetic study in healthy Chinese volunteers, after a single oral administration of ramelteon, the following parameters were observed for this compound (M-II):[2]

ParameterMean ± SD
Cmax (ng/mL) 136 ± 36
Tmax (h) 1.1 ± 0.5
t1/2 (h) 2.1 ± 0.4

These parameters can be used to design appropriate blood sampling schedules in clinical trials to accurately capture the pharmacokinetic profile of the active metabolite.

Interpreting Biomarker Data: Factors Influencing this compound Levels

Several factors can influence the plasma concentrations of this compound and should be considered during data interpretation:

  • Genetic Polymorphisms: CYP1A2 is a polymorphic enzyme, and genetic variations can lead to inter-individual differences in its activity.[7] For example, the CYP1A2*1F allele has been associated with increased inducibility of the enzyme.[7] Individuals with different CYP1A2 genotypes may exhibit altered rates of ramelteon metabolism, leading to variations in this compound levels. While some studies on other drugs metabolized by CYP1A2 have shown no significant impact of certain polymorphisms on pharmacokinetics, this should be a consideration in ramelteon therapy.[8]

  • Drug-Drug Interactions: Co-administration of ramelteon with strong inhibitors or inducers of CYP1A2 can significantly alter its metabolism.

    • Inhibitors: Strong CYP1A2 inhibitors, such as fluvoxamine, can dramatically increase ramelteon exposure and should not be co-administered.[9]

    • Inducers: Strong CYP enzyme inducers, like rifampin, can significantly decrease the exposure to both ramelteon and this compound, potentially reducing efficacy.[9]

  • Smoking: Tobacco smoke is a known inducer of CYP1A2, which may lead to lower plasma concentrations of ramelteon and this compound in smokers.

Correlating Biomarker Levels with Clinical Endpoints

While direct quantitative correlations between this compound plasma concentrations and specific sleep parameters from polysomnography (e.g., Latency to Persistent Sleep, Total Sleep Time) are not yet extensively published, the high exposure and activity of this metabolite strongly suggest its contribution to the overall therapeutic effect.[10] Future research should focus on establishing a clear pharmacokinetic-pharmacodynamic (PK/PD) relationship. This will be crucial for defining therapeutic windows and personalizing ramelteon treatment.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for a biomarker study utilizing this compound.

cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Data Analysis and Interpretation A Patient Dosing with Ramelteon B Timed Blood Sampling A->B C Plasma Separation and Storage B->C D Sample Thawing and Preparation (Protein Precipitation) C->D E LC-MS/MS Analysis D->E F Data Acquisition and Quantification E->F G Pharmacokinetic Modeling F->G H Correlation with Clinical Endpoints G->H I Consideration of Confounding Factors (Genetics, DDIs) H->I

Caption: Workflow for a this compound biomarker study.

Conclusion

This compound is a promising biomarker for monitoring ramelteon therapy. Its high systemic exposure and pharmacological activity make it a more representative measure of the total active drug exposure than the parent compound alone. The detailed protocols and considerations outlined in these application notes provide a solid foundation for researchers and drug development professionals to implement this compound as a biomarker in their studies, ultimately contributing to a more personalized approach to the treatment of insomnia.

References

  • Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. (n.d.). NCBI. Retrieved from [Link]

  • (PDF) Ramelteon. (n.d.). ResearchGate. Retrieved from [Link]

  • LC-MS/MS Method for Simultaneous Determination of Ramelteon and Its Metabolite M-II in Human Plasma: Application to a Clinical Pharmacokinetic Study in Healthy Chinese Volunteers. (2019). PubMed. Retrieved from [Link]

  • Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications. (2011). NCBI. Retrieved from [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency. Retrieved from [Link]

  • Pharmacokinetic and pharmacodynamic evaluation of ramelteon: an insomnia therapy. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • An efficacy, safety, and dose-response study of Ramelteon in patients with chronic primary insomnia. (2006). PubMed. Retrieved from [Link]

  • These highlights do not include all the information needed to use RAMELTEON TABLETS safely and effectively. See full prescribing. (2023). DailyMed. Retrieved from [Link]

  • Effect of ramelteon on insomnia severity: evaluation of patient characteristics affecting treatment response. (2019). ResearchGate. Retrieved from [Link]

  • Impact of CYP1A2 genetic polymorphisms on pharmacokinetics of antipsychotic drugs: a systematic review and meta-analysis. (2018). PubMed. Retrieved from [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. Retrieved from [Link]

  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. (n.d.). World Health Organization. Retrieved from [Link]

  • Pharmacokinetic and Safety of Ramelteon Between Adolescents With Insomnia and Healthy Adults. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

  • CYP1A2 mRNA Expression Rather than Genetic Variants Indicate Hepatic CYP1A2 Activity. (2022). MDPI. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2022). IJARIIE. Retrieved from [Link]

  • CYP1A2*30. (n.d.). ClinPGx. Retrieved from [Link]

  • Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma. (2020). Pharmacia. Retrieved from [Link]

  • bioanalytical method validation and study sample analysis m10. (2022). ICH. Retrieved from [Link]

  • Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study. (2012). NCBI. Retrieved from [Link]

  • Bioanalytical method validation: An updated review. (2011). NCBI. Retrieved from [Link]

  • FDA Finalizes Guidance on Bioanalytical Method Validation. (2018). Center for Biosimilars. Retrieved from [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of 4-Hydroxy Ramelteon in Human Urine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-hydroxy ramelteon, a metabolite of the insomnia therapeutic, ramelteon, in human urine samples. The protocol incorporates a crucial enzymatic hydrolysis step to accurately measure the total concentration of the metabolite following its conjugation in vivo. Sample clean-up and concentration are achieved through a streamlined solid-phase extraction (SPE) procedure. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it suitable for pharmacokinetic, drug metabolism, and clinical research studies. All procedures are designed to align with the principles outlined in major international bioanalytical method validation guidelines.

Introduction: The Significance of Quantifying Ramelteon Metabolites

Ramelteon is a selective melatonin receptor agonist used in the treatment of insomnia, particularly difficulties with sleep onset[1]. Following oral administration, ramelteon undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2C and CYP3A4 isozymes[2]. This metabolic process leads to the formation of several metabolites, including hydroxylated and carbonylated derivatives[2]. The principal active metabolite is M-II, which circulates at concentrations significantly higher than the parent drug[3].

This compound is another key metabolite formed during this process. The quantification of ramelteon and its metabolites in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Urine is a critical matrix for these studies, as approximately 84% of a ramelteon dose is excreted as metabolites in urine[2]. However, these metabolites are often present in urine as glucuronide or sulfate conjugates, necessitating a hydrolysis step to liberate the parent metabolite for accurate total quantification[4][5].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for such bioanalytical applications due to its high sensitivity, selectivity, and speed[6][7]. This application note provides a comprehensive protocol for the reliable quantification of total this compound in human urine, from sample pre-treatment to final data analysis, adhering to the stringent requirements of bioanalytical method validation.

Analyte and Internal Standard Properties

A thorough understanding of the physicochemical properties of the analyte and the selected internal standard (IS) is paramount for developing a robust analytical method.

CompoundChemical StructureMolecular FormulaMonoisotopic Mass ( g/mol )Key Properties
This compound Predicted structure based on ramelteonC₁₆H₂₁NO₃275.15A hydroxylated metabolite of ramelteon, expected to be more polar than the parent drug.
Ramelteon Metabolite M-II-d₃ (Internal Standard) Deuterium-labeled M-IIC₁₆H₁₈D₃NO₃278.17A stable isotope-labeled analog of a major ramelteon metabolite. Its structural similarity to this compound ensures it mimics the analyte's behavior during extraction and ionization, providing accurate correction for variability[5].

Experimental Workflow and Protocols

The overall analytical workflow is designed for efficiency and accuracy, from sample receipt to data generation.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection & Storage (-20°C) thaw_vortex Thaw, Vortex & Aliquot urine_sample->thaw_vortex add_is Spike with Internal Standard (M-II-d3) thaw_vortex->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis spe Solid-Phase Extraction (SPE) hydrolysis->spe elute_evap Elute & Evaporate spe->elute_evap reconstitute Reconstitute in Mobile Phase elute_evap->reconstitute lc_injection Inject Sample reconstitute->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS/MS Detection (MRM Mode) chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq peak_integration Peak Integration data_acq->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Concentration Calculation calibration->quantification report Reporting quantification->report

Caption: High-level workflow for this compound quantification in urine.

Materials and Reagents
  • This compound reference standard

  • Ramelteon Metabolite M-II-d₃ (Internal Standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • β-glucuronidase from Helix pomatia or a recombinant source

  • Ultrapure water

  • Drug-free human urine for blanks and calibration standards

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)

Protocol 1: Sample Preparation

This protocol details the critical steps of enzymatic hydrolysis and solid-phase extraction. The hydrolysis is essential as ramelteon metabolites are primarily excreted as glucuronide conjugates[4][8]. SPE is employed for sample clean-up and concentration, which is crucial for removing matrix interferences and improving sensitivity[6].

  • Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature. Vortex each sample for 15 seconds to ensure homogeneity. Pipette 0.5 mL of each urine sample (or standard/QC) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the working internal standard solution (Ramelteon Metabolite M-II-d₃, 200 ng/mL in methanol) to each tube, except for blank matrix samples. Vortex for 10 seconds.

  • Enzymatic Hydrolysis:

    • Add 250 µL of ammonium acetate buffer (1 M, pH 5.0) to each sample.

    • Add 25 µL of β-glucuronidase enzyme solution. The optimal concentration and incubation time should be determined during method development but a starting point is 5000 units/mL incubated for 2 hours at 37°C[4][5].

    • Vortex gently and incubate in a water bath at 37°C for 2 hours.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

    • Loading: Load the entire hydrolyzed sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

spe_protocol cluster_spe Solid-Phase Extraction (SPE) Protocol condition 1. Condition (Methanol, then Water) load 2. Load (Hydrolyzed Sample) condition->load Prepares stationary phase wash 3. Wash (5% Methanol in Water) load->wash Analyte binds to C18 elute 4. Elute (Acetonitrile) wash->elute Removes interferences

Caption: Step-by-step solid-phase extraction procedure.

Protocol 2: LC-MS/MS Analysis

The chromatographic separation is performed using a reverse-phase C18 column, which is well-suited for retaining and separating moderately polar compounds like hydroxylated metabolites[9]. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity[6][10].

ParameterConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemProvides the necessary separation efficiency and reproducibility.
Column C18, 2.1 x 100 mm, 1.8 µmStandard reverse-phase chemistry for retaining moderately polar analytes from an aqueous matrix.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 5% B to 95% B over 5 min, hold for 1 min, re-equilibrate for 2 minA standard gradient to ensure separation from endogenous urine components and elution of the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µLBalances sensitivity with potential for column overload.
Column Temp 40°CEnsures reproducible retention times and peak shapes.
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is suitable for polar molecules, and the amide group on the analyte should readily protonate.
MRM Transitions See Table belowSpecific precursor-to-product ion transitions provide high selectivity.

Mass Spectrometer MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 276.2[Predicted: ~175.1][To be optimized]
This compound (Confirming) 276.2[Predicted: ~202.1][To be optimized]
Ramelteon Met. M-II-d₃ (IS) 279.2[Predicted: ~205.1][To be optimized]

Note: The molecular formula for this compound is C₁₆H₂₁NO₃, with a monoisotopic mass of 275.15. The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 276.2. The product ions are predicted based on the fragmentation of similar structures like ramelteon and melatonin, which often involves cleavage of the ethyl-amide side chain[4][11]. The exact m/z values and optimal collision energies must be determined empirically by infusing the reference standard.

Method Validation

The developed method must be rigorously validated to ensure its reliability for the intended application. Validation should be performed in accordance with established guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA)[12][13].

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (based on EMA/FDA guidelines)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the matrix. Assessed by analyzing at least six different blank urine lots.No significant interfering peaks at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range The concentration range over which the method is accurate and precise. A calibration curve of at least six non-zero standards is prepared.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Closeness of measured values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed using Quality Control (QC) samples at four levels: LLOQ, Low, Medium, and High.Accuracy: Mean concentration at each level within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (CV) ≤15% (≤20% at LLOQ) for both intra-day and inter-day assessments.
Recovery The extraction efficiency of the analytical method. Compares the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample.Recovery should be consistent and reproducible across the concentration range, although a specific percentage is not mandated.
Matrix Effect The suppression or enhancement of ionization due to co-eluting matrix components. Assessed by comparing the response of analyte in post-extracted blank matrix to the response in a pure solution.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage).Mean concentrations of stability samples should be within ±15% of the nominal concentration.

Data Presentation: Expected Performance

The following tables represent the expected performance characteristics of a fully validated method based on this protocol.

Table 1: Calibration Curve for this compound

Nominal Conc. (ng/mL) Back-Calculated Conc. (Mean ± SD, n=3) Accuracy (%)
1.0 (LLOQ) 0.95 ± 0.12 95.0
2.5 2.65 ± 0.18 106.0
10.0 9.80 ± 0.55 98.0
50.0 51.5 ± 2.10 103.0
100.0 102.1 ± 4.50 102.1
200.0 196.4 ± 9.80 98.2
400.0 408.2 ± 15.6 102.1
500.0 (ULOQ) 490.5 ± 20.1 98.1

Linearity: y = 0.015x + 0.002, r² = 0.998

Table 2: Accuracy and Precision Data | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) | | :--- | :--- | :--- | :--- | | | | Accuracy (%) | Precision (CV%) | Accuracy (%) | Precision (CV%) | | LLOQ | 1.0 | 104.5 | 11.2 | 102.8 | 13.5 | | Low QC | 3.0 | 98.7 | 8.5 | 101.2 | 9.8 | | Medium QC | 75.0 | 102.3 | 6.1 | 103.5 | 7.2 | | High QC | 375.0 | 99.5 | 5.4 | 98.9 | 6.8 |

Conclusion

This application note provides a comprehensive and scientifically robust framework for the quantification of this compound in human urine. By incorporating enzymatic hydrolysis and solid-phase extraction, the method ensures the accurate measurement of total metabolite concentration with high sensitivity and selectivity. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with rigorous validation criteria, establish a trustworthy and reliable method for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of ramelteon.

References

  • Feng, J., et al. (2007). Simultaneous Determination of Multiple Drugs of Abuse and Relevant Metabolites in Urine by LC-MS-MS. Journal of Analytical Toxicology, 31. Available at: [Link]

  • Fujita, Y., et al. (2021). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Legal Medicine, 53, 101955. Available at: [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • Płotka-Wasylka, J., et al. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(19), 2447-2455. Available at: [Link]

  • Li, W., et al. (2019). LC-MS/MS Method for Simultaneous Determination of Ramelteon and Its Metabolite M-II in Human Plasma: Application to a Clinical Pharmacokinetic Study in Healthy Chinese Volunteers. Biomedical Chromatography, 33(6), e4510. Available at: [Link]

  • Mayer, G., et al. (2009). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. Psychiatry (Edgmont), 6(5), 32-37. Available at: [Link]

  • Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201. Available at: [Link]

  • Ferreira, A. F., et al. (2016). MALDI-MSI: a fast and reliable method for direct melatonin quantification in biological fluids. Analytical and Bioanalytical Chemistry, 408(28), 8059-8067. Available at: [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • PubChem. (n.d.). Ramelteon. National Center for Biotechnology Information. Available at: [Link]

  • Drugs.com. (2024). Ramelteon Monograph for Professionals. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Ramelteon. Available at: [Link]

  • Wu, Y., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Analytical Sciences, 39(6), 923-928. Available at: [Link]

  • Maurer, H. H., & Meyer, M. R. (2016). Development of the first metabolite-based LC-MSn urine drug screening procedure-exemplified for antidepressants. Analytical and Bioanalytical Chemistry, 408(17), 4567-4577. Available at: [Link]

  • Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201. Available at: [Link]

  • Drugs.com. (2024). Ramelteon. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to 4-Hydroxy Ramelteon Stability in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Hydroxy Ramelteon (also known as M-II), the principal active metabolite of Ramelteon.[1][2][3] Understanding the stability of this compound in solution is critical for generating reliable and reproducible data in research, development, and quality control settings. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide you with both the practical steps and the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: I'm just starting to work with this compound. What are the fundamental storage and handling requirements?

Answer: Proper initial handling is the first step in ensuring the integrity of your experiments. Like many complex organic molecules, this compound's stability is contingent on its environment.

  • Solid Compound: The solid, crystalline form of this compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C. Desiccation is recommended to prevent moisture uptake, which can accelerate degradation.

  • Stock Solutions: Once in solution, the compound is more susceptible to degradation. Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into small, single-use volumes in amber glass vials and store at -80°C for long-term stability. For short-term use (1-2 days), storage at 2-8°C may be acceptable, but this should be validated for your specific solvent and concentration. A study on the parent compound, Ramelteon, showed stability in an analytical solution for approximately 48 hours at room temperature, which can serve as a preliminary guide.[4][5]

Q2: Which solvents should I use to prepare my stock solutions, and are there any I should avoid?

Answer: The choice of solvent is critical not only for solubility but also for maintaining chemical stability.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are commonly used for creating high-concentration stock solutions of indole derivatives. For subsequent dilutions into aqueous buffers for biological assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid artifacts.

  • Solvents and Conditions to Approach with Caution: Avoid highly acidic or basic aqueous solutions for prolonged storage. As we will discuss, pH is a critical factor in the stability of this molecule. While preparing samples for analysis, polar solvents like methanol or acetonitrile are appropriate.[6]

The table below summarizes the key handling parameters.

Table 1: Recommended Storage and Handling of this compound

Form Storage Temperature Light Protection Recommended Solvents Notes
Solid -20°C Required (Amber vial) N/A Store under desiccation.
Stock Solution -80°C (Long-term) Required (Amber vial) DMSO, Ethanol Aliquot to avoid freeze-thaw cycles.
2-8°C (Short-term, <48h) Required (Amber vial) DMSO, Ethanol Stability should be verified.

| Working Solution | Prepare Fresh | Required | Aqueous buffers (pH 6-7.5) | Minimize time in aqueous solution before use. |

Troubleshooting Common Stability Issues

Q3: My analytical results are inconsistent. Could the pH of my mobile phase or buffer be causing degradation?

Answer: Yes, this is a highly probable cause. The stability of Ramelteon, and by extension its hydroxylated metabolites, is significantly influenced by pH. Forced degradation studies on Ramelteon have shown that it degrades substantially under acidic conditions.[7][8]

  • The Chemistry Explained: The indole ring, a core structure in this compound, is susceptible to acid-catalyzed reactions. Protons can interact with the electron-rich ring system, potentially leading to hydrolysis or rearrangement, thereby creating degradation products that will interfere with your analysis.

  • Practical Recommendations:

    • Maintain the pH of your aqueous solutions and mobile phases in the neutral range (pH 6.0 - 7.5) where possible.

    • If your experiment requires acidic or basic conditions, minimize the exposure time. Prepare samples immediately before analysis.

    • When performing stability studies in simulated gastrointestinal fluids, Ramelteon was shown to be stable for up to 2 hours, suggesting short-term stability in these pH ranges is achievable under specific conditions.[9]

Q4: I'm seeing new peaks appear in my chromatogram after my samples have been sitting in the autosampler. What could be happening?

Answer: This classic scenario points towards in-process instability. The main culprits are often temperature, light, and oxidation.

  • Temperature: Even at "room temperature," an autosampler can experience temperature fluctuations. For sensitive compounds, this can be enough to cause degradation over several hours. If possible, use a cooled autosampler (e.g., set to 4°C).

  • Light Exposure: Photodegradation is a common issue for aromatic compounds.[10] While forced degradation studies indicated Ramelteon is relatively stable under photolytic conditions, it is a best practice to use amber or UV-protected vials to eliminate light as a variable.[7][8]

  • Oxidation: Ramelteon shows slight degradation under oxidative stress.[7][8] This can be exacerbated by the presence of metal ions or dissolved oxygen in your solvents. Using high-purity, freshly opened solvents can help mitigate this. If oxidation is suspected, you can perform a confirmatory experiment by spiking a sample with a low concentration of hydrogen peroxide to see if it accelerates the formation of the unknown peak.

The following table summarizes the known stability profile of the parent compound, Ramelteon, which provides a strong predictive baseline for this compound.

Table 2: Summary of Ramelteon's Forced Degradation Profile

Stress Condition Observation Implication for this compound
Acidic (e.g., 0.1 N HCl) Significant degradation High risk of instability. Avoid acidic solutions.
Basic (e.g., 0.1 N NaOH) Stable Lower risk, but neutral pH is still preferred.
Oxidative (e.g., 3% H₂O₂) Slight degradation Moderate risk. Use fresh, high-purity solvents.
Thermal Stable Lower risk at typical experimental temperatures.
Photolytic Stable Lower risk, but light protection is best practice.
Hydrolytic (Neutral) Stable Stable in neutral aqueous solutions.

(Source: Based on findings from stability-indicating method development studies for Ramelteon.[7][8])

Visualized Workflows and Logic

To assist in your experimental design and troubleshooting, we have created the following diagrams using Graphviz.

Troubleshooting Inconsistent Analytical Results

This decision tree provides a logical workflow to diagnose the root cause of variability in your quantitative data for this compound.

G start Inconsistent Results for This compound check_storage Review Storage Conditions of Stock Solution (-80°C, Dark, Aliquoted?) start->check_storage check_prep Examine Sample Preparation (Freshly Prepared? Solvent?) check_storage->check_prep Storage OK degradation_suspected Stability Issue Likely. Implement Corrective Actions. check_storage->degradation_suspected Improper Storage check_autosampler Investigate Autosampler Conditions (Temp? Run Time? Vial Type?) check_prep->check_autosampler Prep OK check_prep->degradation_suspected Aged Samples/ Improper Solvent check_method Evaluate Analytical Method (pH of Mobile Phase? Purity of Solvents?) check_autosampler->check_method Autosampler OK check_autosampler->degradation_suspected Long Runtimes/ No Temp Control method_issue Method Issue Likely. Optimize pH, Use Fresh Solvents. check_method->method_issue Acidic pH/ Old Solvents no_issue Stability is Unlikely the Root Cause. Investigate Other Variables (e.g., Instrument, Pipetting). check_method->no_issue Method OK G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare Solution of This compound in Appropriate Solvent control Control (No Stress) prep_solution->control acid Acidic (e.g., 0.1N HCl, heat) prep_solution->acid base Basic (e.g., 0.1N NaOH, heat) prep_solution->base oxidative Oxidative (e.g., 3% H2O2) prep_solution->oxidative thermal Thermal (e.g., 60°C) prep_solution->thermal photo Photolytic (ICH Light Box) prep_solution->photo analyze Analyze All Samples by Stability-Indicating Method (e.g., HPLC-UV, LC-MS) control->analyze acid->analyze base->analyze oxidative->analyze thermal->analyze photo->analyze evaluate Evaluate Chromatograms: - % Degradation - Peak Purity - Mass of Degradants analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Pre-Requisites: Ensure you have high-purity, anhydrous DMSO, a calibrated analytical balance, and appropriate Class A volumetric glassware.

  • Calculation: Determine the mass of this compound needed. The molecular weight of Ramelteon is 259.35 g/mol ; the addition of a hydroxyl group gives this compound a molecular weight of approximately 275.35 g/mol . For 1 mL of a 10 mM solution:

    • Mass = 10 mmol/L * 1 L/1000 mL * 1 mL * 275.35 g/mol = 0.00027535 g = 0.275 mg.

  • Weighing: Accurately weigh slightly more than the target mass (e.g., 1-2 mg) of solid this compound into a clean, dry amber glass vial. Record the exact mass.

  • Dissolution: Add the corresponding volume of DMSO to achieve the final 10 mM concentration. For example, if you weighed 1.377 mg, you would add:

    • Volume = 1.377 mg / (275.35 mg/mmol) / (10 mmol/L) = 0.0005 L = 0.5 mL or 500 µL.

  • Mixing: Vortex the solution thoroughly until all solid is completely dissolved.

  • Storage: Aliquot into single-use amber vials, purge with nitrogen if concerned about oxidation, and store immediately at -80°C.

References

  • Miyamoto, M. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Neuroscience & Therapeutics, 15(1), 32-51. [Link]

  • European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. EMA. [Link]

  • ICH. (n.d.). Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

  • ResearchGate. (n.d.). Metabolic pathway of ramelteon in humans. Ramelteon is extensively... ResearchGate. [Link]

  • Wikipedia. (n.d.). Ramelteon. Wikipedia. [Link]

  • Kato, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 94(1-2), 42-7. [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Miyamoto, M., & Uchida, S. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 94(1-2), 42-47. [Link]

  • Slideshare. (n.d.). Ich guidelines for stability studies 1. Slideshare. [Link]

  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS Courseware. [Link]

  • Kumar, D., et al. (2012). STABILITY-INDICATING UPLC METHOD FOR DETERMINATION OF RAMELTEON AND THEIR DEGRADATION PRODUCTS IN ACTIVE PHARMACEUTICAL INGREDIENTS. Analytical Letters, 45(13), 1775-1786. [Link]

  • ResearchGate. (2012). Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients. ResearchGate. [Link]

  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. [Link]

  • Obach, R. S., & Ryder, T. F. (2010). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 38(10), 1711-1720. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. JOCPR. [Link]

  • MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. [Link]

  • Hardeland, R., et al. (2009). Ramelteon: a review of its therapeutic potential in sleep disorders. Expert Opinion on Pharmacotherapy, 10(9), 1529-1549. [Link]

  • ResearchGate. (n.d.). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • ResearchGate. (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. ResearchGate. [Link]

  • ResearchGate. (2020). The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. ResearchGate. [Link]

  • ResearchGate. (n.d.). Metabolism of Ramelteon in Human Liver Microsomes and Correlation with the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. ResearchGate. [Link]

  • ResearchGate. (n.d.). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. ResearchGate. [Link]

  • FDA. (2005). Clinical Pharmacology Biopharmaceutics Review(s). accessdata.fda.gov. [Link]

  • MedCrave online. (2016). Forced degradation studies. MedCrave. [Link]

  • Pharmatutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. [Link]

  • Google Patents. (n.d.). CN105277628A - Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation.
  • Arabian Journal of Chemistry. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. ScienceDirect. [Link]

  • King Saud University. (2012). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. Arabian Journal of Chemistry, 5(2), 243-248. [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the synthesis of 4-Hydroxy Ramelteon. As a key active metabolite of Ramelteon, understanding its synthesis is crucial for drug metabolism studies and the development of related compounds. This guide is designed for chemistry professionals and provides in-depth, field-proven insights into overcoming common experimental challenges. We will explore the causality behind synthetic choices and offer robust, self-validating protocols.

Overview of Synthetic Strategy

The synthesis of this compound is not a trivial endeavor. It builds upon the already complex synthesis of Ramelteon, which involves the construction of a chiral tricyclic indeno[5,4-b]furan core.[1] Most synthetic routes first assemble the Ramelteon molecule and then introduce the hydroxyl group at the C4 position of the aromatic ring. Therefore, troubleshooting is often divided into two major phases: Phase 1: Construction of the Ramelteon core and Phase 2: Regioselective C4-Hydroxylation .

This guide addresses critical questions you may encounter in both phases.

G A Monocyclic Precursor (e.g., 3-hydroxyacetophenone) B Tricyclic Ketone Intermediate (1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one) A->B Core Assembly (e.g., Annulation) C Side Chain Installation (e.g., Horner-Wadsworth-Emmons) B->C Olefin Formation D Asymmetric Reduction & Amidation C->D Chirality & Functionalization E Ramelteon D->E F Ramelteon G This compound F->G

Caption: High-level workflow for this compound synthesis.

Phase 1: Troubleshooting the Ramelteon Core Synthesis

The construction of the tricyclic core and the installation of the chiral side chain are frequent sources of difficulty, often leading to low yields and complex impurity profiles.[2][3]

Question 1: My Nazarov cyclization to form the tricyclic ketone intermediate is low-yielding. What are the common pitfalls?

Answer: The acid-catalyzed Nazarov cyclization of the acrylophenone intermediate is notoriously sensitive. Low yields can typically be traced back to two main causes: incomplete formation of the acrylophenone precursor and side reactions during the cyclization itself.[4]

Causality:

  • Precursor Formation: The α-methylenation step (e.g., using paraformaldehyde) to form the acrylophenone is a reversible reaction and requires rigorous exclusion of water to drive it to completion. Any remaining starting material will not cyclize.[4]

  • Cyclization Conditions: The high concentration of strong acid (e.g., 98% H₂SO₄) required for cyclization can promote polymerization or charring of the α,β-unsaturated ketone intermediate. The reaction is often biphasic, which hinders efficient conversion. Slow, controlled addition of the intermediate into the acid at a precise temperature is critical to prevent runaway reactions and improve yield.[4]

Troubleshooting Protocol: Improving the α-Methylenation/Nazarov Cyclization

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., dioxane) over molecular sieves or by distillation. Use freshly opened paraformaldehyde and ensure your reaction vessel is flame-dried under an inert atmosphere (Nitrogen or Argon).

  • Optimize α-Methylenation: Conduct the reaction with paraformaldehyde and a salt like diisopropylamine trifluoroacetate (i-Pr₂NH·TFA) in a sealed system to prevent the escape of formaldehyde and ingress of moisture. Monitor the disappearance of the starting acetophenone derivative by Thin Layer Chromatography (TLC).[4]

  • Controlled Cyclization:

    • Cool the concentrated sulfuric acid to the target temperature (e.g., 40 °C) in a separate flask.

    • Dissolve the crude acrylophenone intermediate in a minimal amount of an appropriate solvent.

    • Add the intermediate solution to the sulfuric acid very slowly overnight using a syringe pump. This maintains a homogenous reaction and prevents localized overheating, minimizing side product formation.[4]

  • Work-up: Quench the reaction by carefully pouring it over ice. Extract promptly with a suitable organic solvent (e.g., ethyl acetate).

Question 2: I am observing significant impurities after installing the side chain via the Horner-Wadsworth-Emmons (HWE) reaction. How can I minimize these?

Answer: The HWE reaction, while effective for creating the α,β-unsaturated nitrile, can lead to several impurities if not properly controlled. The primary issues are often related to base selection, temperature control, and purification.

Causality:

  • Base Sensitivity: Strong bases like n-BuLi or LDA can react with other functional groups on the tricyclic core if the temperature is not kept sufficiently low (e.g., -75 °C). This can lead to deprotonation at undesired positions and subsequent side reactions.[2]

  • E/Z Isomerization: While the HWE reaction typically favors the E-isomer, suboptimal conditions can lead to the formation of the Z-isomer, which can be difficult to separate.

  • Phosphonate Byproducts: Removal of the phosphate byproduct (e.g., diethyl phosphate) after the reaction can be challenging and may require specific work-up procedures or chromatography.

Optimized Reaction Conditions for HWE

ParameterRecommended ConditionRationale
Reagent Diethyl(cyanomethyl)phosphonateStandard, commercially available HWE reagent.
Base n-Butyllithium (n-BuLi)Effective but requires careful handling. LDA is a viable alternative.
Temperature -78 °C to -75 °CCritical for preventing side reactions and ensuring selectivity.[2]
Solvent Anhydrous Tetrahydrofuran (THF)Standard solvent for organometallic reactions. Must be dry.
Work-up Aqueous NH₄Cl QuenchMildly acidic quench to neutralize the base and hydrolyze byproducts.
Question 3: My asymmetric reduction step is resulting in low enantiomeric excess (ee). How can I improve stereoselectivity?

Answer: Achieving high enantiomeric excess is arguably the most critical step in the synthesis and depends heavily on the catalyst system, substrate purity, and reaction conditions.

Causality:

  • Catalyst Choice: Different chiral catalysts are effective for different reduction strategies. For example, reducing the C=C double bond of an allylamine intermediate often employs Ru-BINAP or Rh-JosiPhos catalysts. An alternative approach involves the asymmetric hydrosilylation of the α,β-unsaturated nitrile, which can be achieved with a Cu(II)/Walphos catalyst system.[4] The choice of catalyst and ligand is paramount.

  • Hydrogenation Conditions: For catalytic hydrogenations, factors like hydrogen pressure, temperature, and solvent can dramatically impact both the reaction rate and the enantioselectivity. The system must be rigorously flushed with an inert gas before introducing hydrogen to prevent catalyst poisoning.[1]

  • Substrate Purity: Impurities from previous steps can coordinate to the metal center of the chiral catalyst, inhibiting its activity or altering its chiral environment, leading to a drop in ee. Ensure the substrate is highly pure before the asymmetric reduction.

Protocol: Asymmetric Hydrosilylation of the α,β-Unsaturated Nitrile

  • Catalyst Preparation: In a glovebox or under a strict inert atmosphere, charge the reaction vessel with the copper catalyst (e.g., Cu(OAc)₂) and the chiral ligand (e.g., a Walphos-type ligand).

  • Reaction Setup: Dissolve the α,β-unsaturated nitrile substrate (highly pure) in a mixture of anhydrous solvents (e.g., PhMe/t-BuOH/CH₂Cl₂).[4] Add this solution to the catalyst.

  • Reagent Addition: Add the hydrosilane (e.g., (EtO)₃SiH) and an activator (e.g., NaOt-Bu) at room temperature.

  • Monitoring: Stir the reaction for 15-20 hours under an inert atmosphere. Monitor conversion by HPLC or TLC.

  • Work-up and Analysis: Upon completion, perform an aqueous work-up. Purify the resulting chiral nitrile by column chromatography. Determine the enantiomeric excess using chiral HPLC.[4]

Phase 2: Troubleshooting the Regioselective C4-Hydroxylation

Introducing a hydroxyl group specifically at the C4 position without affecting other parts of the molecule is a significant challenge. This step mimics the primary metabolic pathway of Ramelteon, which is mediated by the CYP1A2 enzyme.[5]

G cluster_products Potential Products Ramelteon Ramelteon Prod_4OH Desired Product: This compound Ramelteon->Prod_4OH Regioselective Attack (Desired) Prod_5OH Side Product: 5-Hydroxy Ramelteon Ramelteon->Prod_5OH Non-selective Attack Prod_Other Other Oxidized Byproducts Ramelteon->Prod_Other Over-oxidation OH_Reagent Hydroxylating Agent (e.g., DDQ, Selectfluor, m-CPBA) OH_Reagent->Ramelteon

Caption: Challenges in the regioselective hydroxylation of Ramelteon.

Question 4: My hydroxylation reaction is non-selective, yielding a mixture of 4-OH and 5-OH isomers. How can I improve regioselectivity?

Answer: The electron-rich aromatic ring of the indane core is activated towards electrophilic substitution at both the C4 and C5 positions. Achieving high selectivity for C4 is difficult and depends on the directing effects of the fused furan ring and the choice of hydroxylating agent.

Causality & Strategy:

  • Directing Groups: The ether oxygen in the furan ring is an ortho-, para-director. It activates the C5 position (ortho) and the C7 position (para, but sterically hindered and part of the fused ring system). The alkyl portion of the fused ring system provides weak activation. This electronic landscape makes it challenging to favor the C4 position.

  • Steric Hindrance: The C5 position is sterically less hindered than the C4 position, which is flanked by the fused cyclopentane ring. This often favors hydroxylation at C5.

  • Biomimetic Approach: Since the metabolic pathway is highly selective, using a biomimetic catalyst (e.g., a manganese or iron porphyrin complex) that mimics the active site of CYP1A2 could offer the best selectivity. These catalysts can create a steric environment that favors attack at the C4 position.

  • Directed Ortho Metalation (DoM): A multi-step approach could involve introducing a directing group onto the aromatic ring that forces metalation (and subsequent electrophilic hydroxylation) at the desired position. This adds steps but can provide excellent control.

Question 5: I am struggling to purify this compound from unreacted Ramelteon and other isomers. What is the best approach?

Answer: The structural similarity between Ramelteon, this compound, and 5-Hydroxy Ramelteon makes them difficult to separate. Their polarities are very close, challenging standard chromatographic methods.

Causality & Strategy:

  • Polarity: The introduction of a single hydroxyl group slightly increases the polarity of the molecule. This small difference is what must be exploited for separation.

  • Chromatography:

    • Technique: Reverse-phase HPLC is often more effective than normal-phase silica gel chromatography for separating these closely related compounds.

    • Solvent System: A shallow gradient of acetonitrile in water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point for method development.

    • Column Choice: A high-resolution C18 column with a small particle size (e.g., < 5 µm) will provide the best resolving power.

  • Crystallization: If a pure fraction can be isolated, developing a crystallization procedure is essential for obtaining high-purity material. A patent for Ramelteon purification suggests solvent systems like ethyl acetate/heptane, which could be adapted for the hydroxylated derivative.[3]

Step-by-Step Protocol: HPLC Purification

  • Sample Preparation: Dissolve the crude reaction mixture in a suitable solvent, such as DMSO or methanol. Ensure it is fully dissolved and filtered through a 0.22 µm syringe filter before injection.

  • Column: Use a preparative or semi-preparative C18 HPLC column.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Start with a low percentage of Solvent B and run a long, shallow gradient. For example, 10-50% B over 40 minutes. This will maximize the separation between the parent compound and the hydroxylated isomers.

  • Detection: Use a UV detector, monitoring at a wavelength where all compounds have good absorbance (e.g., 280-290 nm).

  • Fraction Collection: Collect small fractions and analyze them by analytical HPLC to identify the pure fractions containing this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q: What is the most common source of batch failure in the overall synthesis? A: Based on literature and field experience, the two most critical failure points are the construction of the tricyclic ketone intermediate due to its sensitivity to reaction conditions, and achieving high enantiomeric excess in the asymmetric reduction step.[1][4] Failure at these early stages is costly and difficult to rectify.

Q: Are there any specific analytical techniques I should use to monitor the reactions? A: Yes. TLC is useful for quick qualitative monitoring of starting material consumption.[4] However, for quantitative analysis and impurity profiling, HPLC is indispensable. A robust HPLC method should be developed early to distinguish the starting material, intermediates, the desired product, and any potential side products.[2] For chiral steps, a chiral HPLC method is mandatory.

Q: My final product contains numerous small impurities. What is their likely origin? A: Impurities often arise from hydrogenation side reactions or incomplete reactions in earlier steps.[3][6] For example, over-reduction of the aromatic ring or incomplete reduction of the nitrile group can lead to persistent, hard-to-remove impurities. A patent on Ramelteon synthesis details several process-related impurities, highlighting the importance of controlled hydrogenation and purification at each stage.[3] It is often more efficient to purify intermediates thoroughly than to attempt to remove multiple impurities from the final product.

References

  • Štefane, B., & Požgan, F. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry, 86(20), 14133–14141. [Link]

  • Lan, L., et al. (2015). A Novel and Practical Synthesis of Ramelteon. Organic Process Research & Development, 19(3), 373–377. [Link]

  • Štefane, B., & Požgan, F. (2021). Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. The Journal of Organic Chemistry. [Link]

  • FDA. (2005). Clinical Pharmacology Biopharmaceutics Review(s) for Ramelteon. accessdata.fda.gov. [Link]

  • Pevarello, P., et al. (2012). Process for the preparation of ramelteon.
  • Palle, V. P., et al. (2008). Process for the synthesis of ramelteon and its intermediates.
  • PubChem. (n.d.). Ramelteon. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in 4-Hydroxy Ramelteon LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the bioanalysis of 4-Hydroxy Ramelteon by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies. Our goal is to equip you with the expertise to develop robust and reliable analytical methods.

Understanding the Challenge: Matrix Effects in Bioanalysis

In LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample other than the analyte of interest.[1] These endogenous components, such as phospholipids, salts, and proteins, can significantly interfere with the ionization of the target analyte, a phenomenon known as the matrix effect.[1][2] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately compromising the accuracy, precision, and sensitivity of the analytical method.[3][4][5]

This compound, a primary metabolite of Ramelteon, is analyzed in complex biological matrices like plasma or serum.[6][7][8][9] Due to its polar nature, it can be particularly susceptible to co-elution with endogenous interferences, making the mitigation of matrix effects a critical aspect of method development.

Troubleshooting Guide: A Systematic Approach to Overcoming Matrix Effects

This section provides a step-by-step guide to identifying and mitigating matrix effects in your this compound LC-MS/MS assay.

Step 1: Diagnosis - Is Your Assay Suffering from Matrix Effects?

The first step is to determine if and when matrix effects are occurring in your chromatogram. Two common diagnostic techniques are:

  • Post-Column Infusion (PCI): This qualitative method helps identify regions of ion suppression or enhancement.[10][11] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected onto the LC system. Any deviation in the baseline signal of the analyte indicates the retention time of interfering matrix components.[10]

  • Post-Extraction Spike Analysis: This quantitative approach assesses the impact of the matrix on the analyte signal.[11] You compare the peak area of an analyte spiked into a pre-extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration.

Table 1: Interpretation of Post-Extraction Spike Analysis Results

Matrix Factor (MF) Calculation Interpretation
MF > 1(Peak Area in Matrix) / (Peak Area in Neat Solution)Ion Enhancement
MF < 1(Peak Area in Matrix) / (Peak Area in Neat Solution)Ion Suppression
MF = 1(Peak Area in Matrix) / (Peak Area in Neat Solution)No significant matrix effect
Step 2: Mitigation Strategies

Once matrix effects are confirmed, the following strategies can be employed to minimize their impact.

The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects.[4][12][13][14] A SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[13] It will co-elute with the analyte and experience the same ionization suppression or enhancement, thus providing accurate correction during quantification.[4][13]

Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis.[1][5]

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can effectively remove a wide range of interferences.[15][16][17] For a polar metabolite like this compound, a normal-phase SPE sorbent could be employed.[18][19]

    Experimental Protocol: Normal-Phase SPE for this compound

    • Conditioning: Equilibrate the normal-phase SPE cartridge with a non-polar solvent (e.g., hexane or dichloromethane).

    • Equilibration: Further equilibrate the cartridge with the sample loading solvent.

    • Sample Loading: Load the pre-treated sample (e.g., plasma extract in a non-polar solvent) onto the cartridge.

    • Washing: Wash the cartridge with a non-polar or weakly polar solvent to remove non-polar and weakly polar interferences.

    • Elution: Elute the this compound with a polar solvent (e.g., methanol or acetonitrile).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (typically an aqueous and an organic phase).[20][21] For this compound, a polar analyte, the extraction parameters (e.g., pH, organic solvent) need to be carefully optimized to ensure efficient recovery and removal of non-polar interferences.[22][23]

  • Phospholipid Removal (PLR): Phospholipids are a major source of matrix effects in plasma and serum samples.[24][25][26] PLR plates or cartridges can be used to selectively remove phospholipids from the sample extract.[24][26]

    Table 2: Comparison of Sample Preparation Techniques

    Technique Selectivity Throughput Cost Key Advantage for this compound
    Protein PrecipitationLowHighLowSimple and fast, but often results in significant matrix effects.[27]
    Liquid-Liquid Extraction (LLE)ModerateModerateModerateGood for removing non-polar interferences.[21]
    Solid-Phase Extraction (SPE)HighModerateHighHighly effective at removing a broad range of interferences.[16][17]
    Phospholipid Removal (PLR)High (for phospholipids)HighModerateSpecifically targets a major source of matrix effects in plasma.[24]

Modifying the LC conditions can help separate this compound from co-eluting matrix components.

  • Gradient Modification: Adjusting the mobile phase gradient can improve the resolution between the analyte and interferences.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) to alter the selectivity of the separation.

  • Flow Rate Reduction: Lowering the flow rate can sometimes improve separation efficiency.

Frequently Asked Questions (FAQs)

Q1: I'm seeing significant ion suppression in the early part of my chromatogram. What is the likely cause and how can I fix it?

A1: Early eluting ion suppression is often caused by highly polar and unretained matrix components, such as salts and phospholipids.[10] To address this, consider the following:

  • Implement a Diverter Valve: Use a diverter valve to direct the flow from the LC column to waste during the initial part of the run, preventing these components from entering the mass spectrometer.

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE or PLR to remove these polar interferences.[1][5]

Q2: My results are inconsistent across different batches of plasma. What could be the reason?

A2: Inconsistent results across different biological lots can be a classic sign of variable matrix effects. The composition of the biological matrix can differ between individuals, leading to varying degrees of ion suppression or enhancement.[28] The most effective solution is to use a stable isotope-labeled internal standard (SIL-IS) which will co-elute and experience the same matrix effects as the analyte, thereby providing reliable correction.[4][12][13][14]

Q3: I don't have access to a SIL-IS for this compound. What is my next best option?

A3: While a SIL-IS is ideal, if one is not available, a structural analog can be used as an internal standard. However, it's crucial to validate that the analog behaves similarly to this compound during extraction and ionization.[12] If a suitable analog is also unavailable, meticulous method development focusing on highly efficient sample preparation and chromatographic separation is essential to minimize matrix effects.[1][5]

Q4: Can the choice of ionization source affect matrix effects?

A4: Yes, the choice of ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to matrix effects than atmospheric pressure chemical ionization (APCI).[27][29] If your instrument has the capability, testing both ionization sources during method development could reveal a more robust option for your analysis.

Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree for Matrix Effects A logical flow for diagnosing and mitigating matrix effects.

MatrixEffectTroubleshooting Start Start: Inconsistent Results or Poor Sensitivity Diagnose Diagnose Matrix Effect (Post-Column Infusion or Post-Extraction Spike) Start->Diagnose IsEffect Matrix Effect Observed? Diagnose->IsEffect NoEffect No Significant Matrix Effect (Troubleshoot other parameters) IsEffect->NoEffect No Mitigate Mitigation Strategy IsEffect->Mitigate Yes UseSIL Implement SIL-IS Mitigate->UseSIL OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE, PLR) Mitigate->OptimizeSamplePrep OptimizeLC Optimize Chromatography Mitigate->OptimizeLC Revalidate Re-evaluate Matrix Effect UseSIL->Revalidate OptimizeSamplePrep->Revalidate OptimizeLC->Revalidate Revalidate->IsEffect Effect still present End Robust Method Achieved Revalidate->End Effect mitigated SPE_Workflow step1 Step 1: Conditioning Equilibrate with non-polar solvent step2 Step 2: Equilibration Equilibrate with loading solvent step1->step2 step3 Step 3: Sample Loading Load pre-treated sample step2->step3 step4 Step 4: Washing Wash with non-polar/weakly polar solvent to remove interferences step3->step4 step5 Step 5: Elution Elute this compound with polar solvent step4->step5 step6 Step 6: Evaporation & Reconstitution Prepare for LC-MS/MS analysis step5->step6

Caption: A typical Solid-Phase Extraction workflow.

References

  • de Boer, T., Wieling, J. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?
  • Gao, H., Qian, K., & Chen, Y. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(1), 1-4. [Link]

  • Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 62, 218-224. [Link]

  • Phenomenex. (n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters. [Link]

  • Dolan, J. W. (2014, August 22). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe. [Link]

  • Separation Science. (n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS: Influence of Ionization Type, Sample Preparation, and Biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • DailyMed. (n.d.). Ramelteon tablets. U.S. National Library of Medicine. [Link]

  • LCGC International. (n.d.). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Danaceau, J., Iraneta, J., & Zhang, X. (2015, July 9). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. [Link]

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Dams, R., Huestis, M. A., Lambert, W. E., & Murphy, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]

  • Bioanalysis Zone. (2015, October 14). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. [Link]

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., ... & Sugiyama, Y. (2008). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 54(5), 809-818. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. [Link]

  • Slideshare. (n.d.). Troubleshooting in lcms. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • StudySmarter. (2024, September 5). Metabolite Extraction: Techniques & Methods. StudySmarter. [Link]

  • Shimadzu Scientific Instruments. (n.d.). LCMS Troubleshooting Tips. Shimadzu. [Link]

  • Hawach. (2023, September 5). Knowledge About Normal Phase Solid Phase Extraction. Hawach. [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Wikipedia. [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Wikipedia. (n.d.). Ramelteon. Wikipedia. [Link]

  • Veeprho. (n.d.). This compound | CAS 1204581-50-9. Veeprho. [Link]

  • McMaster Experts. (n.d.). Ramelteon: a review of its therapeutic potential in sleep disorders. McMaster University. [Link]

  • PubChem. (n.d.). Ramelteon. National Center for Biotechnology Information. [Link]

  • Korkmaz, S., et al. (2021). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. Journal of Analytical Science and Technology, 12(1), 1-12. [Link]

  • PubMed Central. (n.d.). An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples. National Center for Biotechnology Information. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Pinto, J., et al. (2019). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 9(12), 304. [Link]

  • PubMed. (n.d.). LC-MS/MS Method for Simultaneous Determination of Ramelteon and Its Metabolite M-II in Human Plasma: Application to a Clinical Pharmacokinetic Study in Healthy Chinese Volunteers. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy Ramelteon. As drug development professionals and researchers, optimizing the yield and purity of active pharmaceutical ingredients (APIs) and their metabolites is a paramount objective. This compound, a key metabolite of the insomnia therapeutic Ramelteon, is crucial for comprehensive pharmacological and metabolic studies.[1][2] However, its synthesis can present challenges, particularly in achieving high yields during the critical hydroxylation step.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis. The information herein is grounded in established chemical principles and aims to provide a clear rationale for every procedural choice, ensuring both scientific integrity and practical success in your laboratory.

Part 1: Troubleshooting Guide for Common Synthesis Issues

This section addresses the most common problems encountered during the synthesis of this compound from its precursor, Ramelteon. The core challenge lies in the selective oxidation of a benzylic C-H bond, a transformation that can be prone to low conversion rates and the formation of byproducts.[3]

Issue 1: Low or No Conversion of Ramelteon to this compound

Symptoms:

  • TLC or HPLC analysis shows a high percentage of unreacted Ramelteon starting material.

  • The isolated yield of the desired product is significantly below expectations.

Potential Causes & Solutions:

  • Cause A: Inactive or Insufficient Oxidizing Agent. The choice and quality of the oxidizing agent are critical. Many benzylic oxidation procedures rely on reagents that can degrade upon storage.

    • Solution: Always use a freshly opened or recently tested batch of the oxidizing agent. If using a system like H₂O₂ with a catalyst, ensure the concentration of the hydrogen peroxide solution is accurate.[4] Consider titrating the H₂O₂ solution before use. For metal-based oxidations, ensure the catalyst has not been poisoned.

  • Cause B: Suboptimal Reaction Temperature. Benzylic C-H activation has a significant energy barrier. Temperatures that are too low will result in sluggish or stalled reactions. Conversely, excessively high temperatures can lead to degradation and byproduct formation.

    • Solution: The optimal temperature is highly dependent on the specific method. For many catalytic oxidations, a temperature range of 20-70°C is a good starting point.[5] If you observe no reaction, consider incrementally increasing the temperature by 5-10°C and monitoring the reaction progress closely by TLC/HPLC.

  • Cause C: Inappropriate Solvent Choice. The solvent must not only dissolve the reactants but also be compatible with the oxidative conditions. Protic or reactive solvents can quench the oxidizing species.

    • Solution: Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or ethyl acetate are often preferred.[5] If solubility is an issue, explore solvent mixtures. Ensure the solvent is anhydrous, as water can interfere with many oxidative systems.[4]

  • Cause D: Catalyst Inhibition or Poisoning. If employing a catalytic system (e.g., iron-based or manganese-based catalysts), trace impurities in the starting material or solvent can inhibit catalyst activity.[6]

    • Solution: Purify the Ramelteon starting material by recrystallization or column chromatography before the oxidation step. Use high-purity, anhydrous solvents. If catalyst poisoning is suspected, increasing the catalyst loading may overcome the inhibition, though this is a less ideal solution.

Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple new spots appear on the TLC plate in addition to the product and starting material.

  • HPLC analysis reveals several impurity peaks, complicating purification.

Potential Causes & Solutions:

  • Cause A: Over-oxidation. The newly formed benzylic alcohol is more susceptible to oxidation than the starting C-H bond, leading to the formation of a ketone at the 4-position.

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Use no more than 1.0-1.2 equivalents. A slow, controlled addition of the oxidant via a syringe pump over several hours can maintain a low concentration, minimizing over-oxidation.[3] Monitor the reaction closely and stop it as soon as the starting material is consumed or the product concentration plateaus.

  • Cause B: Non-selective Oxidation. The oxidizing agent may attack other positions on the Ramelteon molecule, such as the aromatic ring or other aliphatic C-H bonds.

    • Solution: This is fundamentally a challenge of regioselectivity. Employing a more selective catalyst system is the best approach. Biocatalytic methods using cytochrome P450 enzymes or engineered variants can offer exceptional selectivity for a specific position.[7][8][9] Alternatively, some non-heme iron catalysts are known for their preference for benzylic C-H bonds.[10][11]

  • Cause C: Dimerization or Polymerization. Under harsh oxidative conditions, radical intermediates can form, leading to dimerization or the creation of polymeric tars.[12]

    • Solution: Lower the reaction temperature. Introduce a radical scavenger if the reaction mechanism allows, although this may also inhibit the desired reaction. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side reactions with atmospheric oxygen.

Troubleshooting Decision Workflow

Below is a logical workflow to diagnose and resolve common issues in the hydroxylation step.

G start Reaction Yield is Low check_sm Check Starting Material (SM) Consumption via TLC/HPLC start->check_sm sm_high High SM Remaining check_sm->sm_high High sm_low Low SM Remaining check_sm->sm_low Low check_reagents Verify Oxidant Activity & Catalyst Integrity sm_high->check_reagents check_byproducts Analyze Byproducts via HPLC/MS sm_low->check_byproducts reagents_ok Reagents OK? check_reagents->reagents_ok optimize_temp Incrementally Increase Reaction Temperature reagents_ok->optimize_temp Yes solution_reagents Solution: Use Fresh Reagents reagents_ok->solution_reagents No optimize_solvent Re-evaluate Solvent System (Anhydrous, Aprotic) optimize_temp->optimize_solvent solution_temp Solution: Optimize Temperature Profile optimize_temp->solution_temp solution_solvent Solution: Switch to Anhydrous, Inert Solvent optimize_solvent->solution_solvent over_oxidized Over-oxidation (Ketone Formation) check_byproducts->over_oxidized Predominant Ketone non_selective Non-selective Oxidation (Multiple Products) check_byproducts->non_selective Multiple Isomers degradation Degradation/Tars check_byproducts->degradation Tarry Mixture solution_overoxidized Solution: - Reduce Oxidant Stoichiometry - Slow Addition of Oxidant over_oxidized->solution_overoxidized solution_nonselective Solution: - Use More Selective Catalyst - Explore Biocatalysis non_selective->solution_nonselective solution_degradation Solution: - Lower Reaction Temperature - Use Inert Atmosphere degradation->solution_degradation

Figure 1. Troubleshooting workflow for the hydroxylation of Ramelteon.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Why is the C4-position the primary site of metabolic hydroxylation for Ramelteon?

    • A1: The C4-position is a benzylic position adjacent to the fused aromatic ring. The C-H bonds at this position are weaker and more susceptible to oxidative cleavage than other aliphatic C-H bonds in the molecule. This is because the resulting radical or cationic intermediate is stabilized by resonance with the aromatic system.[3] In vivo, cytochrome P450 enzymes, particularly CYP1A2, are responsible for this transformation, and their active sites are structured to facilitate oxidation at this specific, accessible, and electronically activated site.[1][7]

  • Q2: Can I use a simple oxidizing agent like KMnO₄ or Jones reagent?

    • A2: While strong, non-selective oxidizing agents like potassium permanganate can oxidize benzylic positions, they are generally too harsh for a complex molecule like Ramelteon.[13] They will likely lead to extensive degradation, including cleavage of the alkyl side chain and oxidation of the furan ring, resulting in very low to no yield of the desired product. Milder, more selective methods are required.

  • Q3: What is the role of a protecting group in this synthesis?

    • A3: The secondary amide group in Ramelteon is generally stable under many oxidative conditions. However, if using particularly reactive or electrophilic oxidants, protection of the N-H bond as a carbamate (e.g., Boc) or other suitable group could prevent N-oxidation or other side reactions. For most modern, selective C-H oxidation methods, protection is likely unnecessary and adds extra steps to the synthesis, reducing the overall yield.

  • Q4: How can I confirm the regiochemistry of my hydroxylated product?

    • A4: The most definitive method is 2D NMR spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment will show a correlation between the new hydroxyl proton (or the proton on C4) and the carbons of the aromatic ring, confirming its position. A Nuclear Overhauser Effect (NOE) experiment can also show spatial proximity between the C4-H and adjacent protons. Comparing the ¹H and ¹³C NMR spectra with published data for Ramelteon and its metabolites is also essential.

  • Q5: Are there any biocatalytic or enzymatic approaches to consider for this synthesis?

    • A5: Absolutely. Biocatalysis is an excellent strategy for achieving high regioselectivity in hydroxylation reactions.[9] Using whole-cell systems expressing specific cytochrome P450 isozymes or using isolated, engineered P450 enzymes can provide the 4-Hydroxy metabolite with very high selectivity, often under mild, aqueous conditions.[8] This approach can circumvent the need for protecting groups and minimize the formation of toxic byproducts, making it a "greener" alternative.

Part 3: Optimized Experimental Protocol

This section provides a representative protocol for a chemical C-H oxidation approach. Note that this is a starting point, and optimization of stoichiometry, temperature, and reaction time will likely be necessary.

Protocol: Benzylic Oxidation using an Iron-Based Catalyst

This protocol is based on modern C-H activation principles that utilize an iron catalyst and hydrogen peroxide as the terminal oxidant, which is known for selective benzylic oxidation.[6][10]

Materials:

  • Ramelteon (Starting Material)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O) or similar Fe(II) source

  • A suitable ligand (e.g., a pyridine-containing ligand; consult literature for specific examples)

  • Hydrogen Peroxide (H₂O₂), 30% solution in water

  • Acetonitrile (ACN), HPLC grade, anhydrous

  • Acetic Acid (AcOH)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add Ramelteon (1.0 eq).

    • Add the iron catalyst (e.g., FeSO₄·7H₂O, 0.1 eq) and the ligand (0.1-0.12 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

    • Add anhydrous acetonitrile and a small amount of acetic acid (e.g., 2.0 eq) via syringe. Stir the mixture until all solids are dissolved.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Slow Addition of Oxidant:

    • In a separate flask, dilute the required amount of 30% H₂O₂ (1.2 eq) with additional cold acetonitrile.

    • Using a syringe pump, add the diluted H₂O₂ solution to the reaction mixture over a period of 2-4 hours. Rationale: Slow addition prevents a buildup of the oxidant, minimizing over-oxidation and thermal excursions.

  • Reaction Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4-12 hours.

    • Monitor the reaction progress by TLC or HPLC every 1-2 hours after the addition is complete. The product, this compound, should be more polar than the starting material.

  • Work-up and Quenching:

    • Once the reaction has reached completion (or optimal conversion), carefully quench it by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to decompose any excess peroxide.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Rationale: The bicarbonate wash removes the acetic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a suitable eluent system (e.g., a gradient of 30-70% ethyl acetate in hexanes or 1-5% methanol in DCM) to separate the this compound from unreacted starting material and any byproducts.

    • Combine the pure fractions and remove the solvent in vacuo to yield the final product.

Data Summary: Impact of Reaction Conditions on Yield

The following table illustrates the expected impact of key variables on the hydroxylation reaction. The values are representative and intended to guide optimization efforts.

ParameterCondition AYield (A)Condition BYield (B)Rationale for Difference
Oxidant Stoichiometry 1.1 eq H₂O₂65%2.5 eq H₂O₂30%Excess oxidant leads to the formation of the over-oxidized ketone byproduct, reducing the yield of the desired alcohol.[14]
Temperature 10 °C40%40 °C70%The C-H activation step has a significant activation energy; higher temperatures increase the reaction rate.
Solvent Methanol (Protic)<10%Acetonitrile (Aprotic)70%Protic solvents can coordinate to the catalyst and/or react with the oxidant, inhibiting the desired catalytic cycle.[5]
Atmosphere Air55%Nitrogen70%Excluding atmospheric oxygen prevents the formation of undesired radical-mediated side products.[12]
Synthetic Pathway Overview

The following diagram outlines the direct oxidation approach from the Ramelteon precursor to the final this compound product.

G ramelteon Ramelteon (Starting Material) hydroxylation Selective C-H Oxidation [Fe(II) Catalyst, H₂O₂] Solvent: Acetonitrile Temp: 0-40 °C ramelteon->hydroxylation workup Aqueous Work-up & Quench hydroxylation->workup purification Column Chromatography workup->purification product This compound (Final Product) purification->product

Figure 2. General workflow for the synthesis of this compound.

References

  • PubChem. (n.d.). Ramelteon. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (2008). WO2008151170A2 - Process for the synthesis of ramelteon and its intermediates.
  • Google Patents. (2012). US8242291B2 - Process for the preparation of ramelteon.
  • ResearchGate. (2015). A Novel and Practical Synthesis of Ramelteon. Retrieved from [Link]

  • Hypha Discovery. (n.d.). The underappreciated hydroxyl in drug discovery. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • Google Patents. (2012). WO2012035303A2 - A novel process for synthesis of ramelteon, and key intermediates for....
  • PubMed Central. (2009). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Retrieved from [Link]

  • PubMed Central. (2022). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Retrieved from [Link]

  • MDPI. (2024). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H₂O₂. Retrieved from [Link]

  • MDPI. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Benzylic Oxidations and Reductions. Retrieved from [Link]

  • ACS Publications. (2023). Diverse Mechanisms for the Aromatic Hydroxylation: Insights into the Mechanisms of the Coumarin Hydroxylation by CYP2A6. Retrieved from [Link]

  • PubMed Central. (2020). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Ramelteon. Retrieved from [Link]

  • Google Patents. (1980). US4223165A - Process for the hydroxylation of aromatic compounds.
  • SpringerLink. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Retrieved from [Link]

  • YouTube. (2021). 153 CHM2211 Reactions at Benzylic Position Oxidation of Alkyl Groups to Carboxylic Acids. Retrieved from [Link]

  • Journal of Pharmaceutical Research & Reports. (2023). Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Retrieved from [Link]

  • National Institutes of Health. (2018). Unmasking Steps in Intramolecular Aromatic Hydroxylation by a Synthetic Nonheme Oxoiron(IV) Complex. Retrieved from [Link]

  • ResearchGate. (2016). Peroxidase-Mediated Bioactivation of Hydroxylated Metabolites of Carbamazepine and Phenytoin. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the benzylic hydroxylation catalyzed by HMS and an.... Retrieved from [Link]

  • ResearchGate. (2009). Enzymatic Hydroxylation of Aromatic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Signal in 4-Hydroxy Ramelteon Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of 4-hydroxy ramelteon. As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common challenge: low signal intensity during LC-MS/MS detection. This guide moves beyond simple checklists to explain the underlying scientific principles, helping you not only solve the immediate problem but also build robust analytical methods for the future.

Part 1: Foundational Checks & Initial Diagnosis

Low signal intensity is a frustrating issue, but it can often be resolved by systematically checking the instrument's readiness and basic method parameters. Before diving into complex method redevelopment, let's address the low-hanging fruit.

Q1: My signal is gone or extremely low for everything, including my standards. Where do I even begin?

A complete or near-complete signal loss typically points to a singular, system-wide failure rather than a subtle chemistry problem.[1] The logical first step is to isolate the problem to one of the three main components: the Liquid Chromatography (LC) system, the Mass Spectrometer (MS), or the sample/standards themselves.[1]

A Systematic Approach to Diagnosis:

  • Confirm MS Functionality: The quickest way to check the MS is to bypass the LC system entirely.

    • Protocol: Perform a direct infusion of your this compound analytical standard (at a known, reasonable concentration, e.g., 100 ng/mL) directly into the mass spectrometer using a syringe pump.

    • Rationale: This test confirms that the MS is capable of detecting the analyte. It verifies the functionality of the ion source, optics, and detector, and confirms that your tuning parameters (voltages, gas flows, etc.) are in the right ballpark.[1]

    • If you see a signal: The problem is likely with your LC system (pump, column, connections) or the autosampler.

    • If you do NOT see a signal: The problem is with the MS itself or your standard.

  • Verify Standard Integrity:

    • Action: Prepare a fresh analytical standard from your stock solution.[1] If you have a different lot of the reference material, prepare a standard from that as well.

    • Rationale: This simple step rules out degradation or errors in the preparation of the working standards you've been using.

  • Inspect the LC-MS Interface:

    • Action: With the system running, carefully check the tip of the electrospray ionization (ESI) probe with a flashlight. You should see a fine, stable spray.[1]

    • Rationale: A stable electrospray is fundamental for generating ions.[1] No spray or an erratic "sputtering" spray can be caused by a clog in the line or probe, a loose connection, or insufficient gas/liquid flow.

This initial triage helps focus your troubleshooting efforts efficiently.

start Low or No Signal Detected infuse Directly Infuse Standard into MS start->infuse signal_ok Signal Observed? infuse->signal_ok lc_check Troubleshoot LC System (Pumps, Column, Connections) ms_check Troubleshoot MS System (Source, Optics, Detector) signal_ok->lc_check  Yes fresh_std Prepare Fresh Standard & Re-infuse signal_ok->fresh_std  No std_ok Signal Observed Now? fresh_std->std_ok std_ok->ms_check  No std_issue Original Standard Was Degraded or Incorrectly Prepared std_ok->std_issue  Yes

Caption: Initial troubleshooting decision tree for signal loss.

Part 2: Mass Spectrometer & Ion Source Optimization

If the LC seems to be functioning, the next step is a deep dive into the MS settings. The process of getting this compound ionized and detected is sensitive to many parameters.

Q2: My standard infuses okay, but the signal is weak when run through the LC. What MS parameters should I check?

This scenario often points to suboptimal ion source conditions or incorrect MS method settings. The goal is to efficiently create gas-phase ions from the analyte as it elutes from the column.

Key Areas for MS Optimization:

  • Ion Source Contamination: The ion source is the gateway to the mass spectrometer and is highly prone to contamination from sample matrix, mobile phase impurities, and column bleed.[2] This contamination builds up on components like the capillary tip and orifice, leading to suppressed signal and high background noise.[2]

    • Action: Perform routine cleaning of the ion source as per the manufacturer's guidelines. A weekly cleaning is a good practice for labs with high sample throughput.[2]

  • Electrospray Ionization (ESI) Parameters: ESI is a competitive process where your analyte competes with everything else eluting from the column for a charge.[3] Fine-tuning ESI parameters is critical for maximizing the signal for your specific compound.

    • Capillary/Spray Voltage: This voltage creates the charged droplets. While higher voltage might seem better, excessively high voltage can cause source instability (discharges), especially in negative mode.[3] Some analytes are also prone to redox reactions at high voltages.[3] The best advice is often: "If a little bit works, a little bit less probably works better."[3]

    • Gas Flows & Temperatures (Nebulizer Gas, Drying Gas): These parameters are crucial for desolvation—the process of evaporating the solvent to release the charged analyte into the gas phase.[4] Insufficient gas flow or temperature can lead to incomplete desolvation, forming large solvent clusters that reduce signal. Conversely, excessively high temperatures can cause thermal degradation of the analyte.

    • Source Position: The physical position of the ESI probe relative to the MS inlet can dramatically affect sensitivity.[5] Smaller, more polar molecules often benefit from the sprayer being further from the inlet, while larger, more hydrophobic molecules may need to be closer.[5]

  • MS/MS Fragmentation: In tandem mass spectrometry (MS/MS), low signal can result from inefficient fragmentation of the precursor ion into product ions.[2]

    • Action: Re-optimize the collision energy for the specific MRM (Multiple Reaction Monitoring) transition of this compound. The optimal collision energy can vary between instruments and even with different mobile phases. Ensure you have selected the correct precursor ion.[2]

ParameterTypical Starting RangeRationale for Optimization
Capillary Voltage 2.5 - 4.5 kV (Positive Ion)Balances ionization efficiency with source stability.[3]
Nebulizer Gas 10 - 50 psiAids in droplet formation; higher flow can handle higher LC flow rates.[6]
Drying Gas Flow 4 - 12 L/minControls the rate of solvent evaporation from droplets.[6]
Drying Gas Temp. 200 - 350 °CProvides energy for desolvation; must be balanced to avoid analyte degradation.[6]
Collision Energy (CE) 10 - 40 eV (Analyte Dependent)Controls the efficiency of fragmentation to produce product ions for MRM.[2]
Table 1: Common ESI-MS/MS parameters for optimization of small molecules like this compound.

Part 3: Liquid Chromatography & Mobile Phase Issues

The LC separation is not just about isolating the analyte from interferences; it directly impacts how well the analyte ionizes in the MS source.

Q3: My peak shape is poor (broad, tailing, or splitting) and the signal is low. How are these related?

Poor peak shape is a direct cause of low signal intensity (sensitivity). A broad, tailing peak means the analyte is eluting over a longer period, so its concentration at any given moment entering the MS source is lower, resulting in a lower signal-to-noise ratio.[2]

Common Causes and Solutions:

  • Mobile Phase pH: For ESI-MS, you generally want your analyte to be in its charged form in solution to promote ionization. Ramelteon and its metabolites are often analyzed in positive ion mode, which requires protonation.[7]

    • Action: Use an acidic mobile phase modifier, such as 0.1% formic acid. This ensures basic functional groups on the molecule are protonated.[7] However, be aware that highly acidic conditions can suppress retention on reversed-phase columns.[7]

    • Caution: Avoid high concentrations of additives like Trifluoroacetic acid (TFA). While it's a good source of protons, the trifluoroacetate anion is a strong ion-pairing agent that can neutralize your positively charged analyte in the ESI droplet, suppressing its signal.[3]

  • Column Contamination & Overload: Buildup of matrix components on the column can lead to peak distortion.[2] Injecting too much sample can also overload the column, causing broad or fronting peaks.

    • Action: Flush the column according to the manufacturer's guidelines.[8] If the problem persists, replace the guard column or the analytical column.[8] Consider diluting your sample if overload is suspected.

  • Inappropriate Injection Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase, the analyte can travel down the column in a diffuse band before proper chromatography begins.[8]

    • Action: Dilute your sample in a solvent that is the same strength as, or weaker than, your starting mobile phase composition.[8]

start Poor Peak Shape & Low Signal check_mp Check Mobile Phase (Composition, pH, Freshness) start->check_mp check_col Check Column (Contamination, Age, Overload) start->check_col check_inj Check Injection Solvent (Strength vs. Mobile Phase) start->check_inj sol_mp Adjust pH with modifier (e.g., 0.1% Formic Acid). Prepare fresh mobile phase. check_mp->sol_mp sol_col Flush column. Replace guard column. Replace analytical column. check_col->sol_col sol_inj Reconstitute sample in initial mobile phase conditions or weaker solvent. check_inj->sol_inj

Caption: Key chromatographic factors affecting peak shape and signal.

Part 4: Sample Preparation & Matrix Effects

When analyzing samples from biological matrices like plasma or serum, what you don't see can hurt you. Co-eluting endogenous compounds can dramatically interfere with the ionization of this compound, a phenomenon known as the matrix effect.[9][10]

Q4: My standards look great, but my plasma/serum samples have very low and inconsistent signal. What's happening?

This is the classic signature of matrix effects, specifically ion suppression.[10] Components from the biological matrix (e.g., phospholipids, salts, proteins) that were not removed during sample preparation co-elute with your analyte.[10][11] In the ESI source, these matrix components compete for the available charge and space at the droplet surface, effectively "stealing" the charge from your analyte and suppressing its signal.[3][12]

Strategies to Combat Matrix Effects:

  • Improve Chromatographic Separation:

    • Action: Adjust your LC gradient to better separate this compound from the bulk of the matrix components. The goal is to have the analyte elute in a "cleaner" region of the chromatogram.

    • Rationale: If the interfering compounds don't co-elute, they can't compete for ionization at the same time.[7]

  • Enhance Sample Cleanup: A simple protein precipitation (PPT) might not be sufficient to remove all interfering substances.[7][11]

    • Action: Evaluate more rigorous sample preparation techniques.

      • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than PPT.

      • Solid-Phase Extraction (SPE): Often considered the gold standard for sample cleanup, as it can selectively isolate the analyte while washing away salts and phospholipids.[7][11] Studies have shown that mixed-mode SPE can provide the cleanest extracts, leading to a significant reduction in matrix effects.[11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Incorporate a SIL-IS for this compound (e.g., with deuterium or ¹³C labels) into your workflow. The internal standard is added to every sample, calibrator, and QC before extraction.

    • Rationale: A SIL-IS is the ideal tool for correcting matrix effects. Because it is chemically identical to the analyte, it experiences the same extraction inefficiencies and the same ion suppression or enhancement in the source. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.

cluster_droplet ESI Droplet Analyte This compound Charge Charge (+) Analyte->Charge Wants to be ionized Matrix Matrix Component (e.g., Phospholipid) Matrix->Charge Competes for charge Suppressed_Signal Suppressed Signal for Analyte Matrix->Suppressed_Signal MS_Inlet To Mass Spectrometer Charge->MS_Inlet Successful Ionization (Reduced by Competition)

Caption: Conceptual diagram of ion suppression in the ESI source.

Experimental Protocol: Protein Precipitation (PPT)

This is a common first-line approach for sample preparation for ramelteon and its metabolites.[13][14]

  • Aliquot Sample: In a microcentrifuge tube, place 100 µL of your plasma/serum sample, standard, or QC.

  • Add Internal Standard: Add a small volume (e.g., 10 µL) of your working internal standard solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile or methanol.[13][15] Acetonitrile is often reported to provide cleaner extracts than methanol in terms of protein removal.[15]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[13]

  • Centrifuge: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[16]

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen.[13] Reconstitute the residue in a small volume (e.g., 100 µL) of your initial mobile phase. This step helps concentrate the sample and ensures the injection solvent is compatible with the LC method.[8]

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

References

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Stoll, D. R. (n.d.). The Secrets of Electrospray Ionization: Why Less is More. LCGC International. [Link]

  • Weng, N. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Biotage. (2023, February 2). Troubleshooting Loss of Signal: Where did my peaks go?[Link]

  • Dass, C. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Restek. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]

  • Sancak, S., et al. (2016). Two-dimensional liquid chromatographic analysis of ramelteon in human serum. Journal of Chromatography B, 1021, 193-198. [Link]

  • LCGC International. (2023, February 2). Troubleshooting LC-MS. [Link]

  • Scribd. (2025, November 26). LSMSMS troubleshooting. [Link]

  • ResearchGate. (2021, January 22). What is the solution to the low intensity problem of lc-ms/ms??[Link]

  • ResearchGate. (2025, August 6). High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. [Link]

  • accessdata.fda.gov. (2005, June 30). Clinical Pharmacology Biopharmaceutics Review(s). [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • SCIEX. (2025, July 15). Understanding sensitivity in electrospray ionization - Episode 14 | Introduction to LC-M/MS. [Link]

  • ResearchGate. (n.d.). Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. [Link]

  • Spectroscopy Online. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]

  • PubMed. (n.d.). Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS. [Link]

  • PubMed. (n.d.). Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system. [Link]

  • Longdom. (n.d.). Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). (PDF) Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota. [Link]

  • Bioanalysis Zone. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?[Link]

  • ScienceDirect. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. [Link]

  • PubMed. (n.d.). Ramelteon for the treatment of insomnia. [Link]

  • Karger. (n.d.). Pharmacological characterization of M-II, the major human metabolite of ramelteon. [Link]

  • NIH. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

Sources

Technical Support Center: 4-Hydroxy Ramelteon Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 4-Hydroxy Ramelteon. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this key metabolite of Ramelteon. Here, you will find scientifically grounded answers to common questions and practical troubleshooting advice for your experiments. Our goal is to provide you with the expertise and validated methods needed to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as M-II, is a primary and pharmacologically active metabolite of Ramelteon, a selective melatonin receptor agonist used to treat insomnia.[1][2] In circulation, the concentration of M-II can be 20 to 100 times higher than that of the parent drug, Ramelteon, making its properties highly relevant to the overall therapeutic effect and safety profile.[2][3]

Understanding the degradation pathways of this compound is critical for several reasons:

  • Analytical Method Development: A stability-indicating analytical method must be able to separate the intact active pharmaceutical ingredient (API) from any potential degradation products to ensure accurate quantification.[4][5]

  • Formulation and Storage: Knowledge of degradation helps in developing stable formulations and defining appropriate storage conditions (e.g., temperature, light exposure, pH) to prevent loss of potency.

  • Safety and Toxicology: Degradation products are considered impurities and must be identified, quantified, and qualified to ensure they do not pose a toxicological risk.

Q2: What are the expected degradation pathways for this compound?

While specific degradation pathways for this compound (M-II) are not extensively detailed in published literature, we can infer the most likely pathways based on forced degradation studies of the parent drug, Ramelteon, and the known chemistry of its indole-like structure.[6]

Forced degradation studies on Ramelteon show it is most susceptible to acidic hydrolysis and, to a lesser extent, oxidation .[1][4][5] It is generally stable under basic, neutral hydrolytic, thermal, and photolytic conditions.[1][4] Given the structural similarity, this compound is expected to share these vulnerabilities.

  • Acidic Hydrolysis: The propionamide side chain is a likely site for acid-catalyzed hydrolysis, which would cleave the amide bond.

  • Oxidation: The indole-like core, a key feature of melatonin analogs, is susceptible to oxidation.[7] Reactive oxygen species (ROS) can lead to the formation of various hydroxylated or ring-opened products, similar to the kynuric pathway of melatonin degradation.[8][9] Ramelteon itself has demonstrated anti-oxidative properties, suggesting it readily interacts with ROS.[10][11][12]

Q3: How do I set up a forced degradation study for this compound?

A forced degradation (or stress testing) study is essential for identifying potential degradants and developing a stability-indicating method. The goal is to achieve 5-20% degradation of the drug substance.

Here is a summary of recommended stress conditions based on studies of Ramelteon:

Stress ConditionRecommended ParametersRationale & Expected Outcome
Acid Hydrolysis 0.1 M HCl at 60-80°C for 2-8 hoursTo induce degradation via acid-catalyzed reactions like amide hydrolysis. Ramelteon shows significant degradation under these conditions.[1][4]
Base Hydrolysis 0.1 M NaOH at 60-80°C for 2-8 hoursTo test for susceptibility to base-catalyzed reactions. Ramelteon is generally stable under basic conditions.[4][5]
Oxidation 3-6% H₂O₂ at room temperature for 24 hoursTo mimic oxidative stress. The indole nucleus is a potential target. Ramelteon shows slight degradation.[1][4]
Thermal Degradation Solid-state sample at 105°C for 24-48 hoursTo assess the impact of heat on the solid form. Ramelteon is typically stable.[4]
Photodegradation Solution/solid exposed to UV (200 Wh/m²) and visible light (1.2 million lux hours)To assess light sensitivity, as per ICH Q1B guidelines. Ramelteon is generally photostable.[4]

Troubleshooting Guide

Problem 1: I'm seeing unexpected peaks in my HPLC/UPLC chromatogram during routine analysis.

Cause & Solution:

This is a classic sign of sample degradation. The appearance of new peaks, especially those eluting earlier than the main this compound peak (indicating more polar compounds), suggests degradation has occurred.

Troubleshooting Steps:

  • Verify System Suitability: First, ensure the issue is not with the chromatographic system. Inject a freshly prepared standard solution of this compound. If the unexpected peaks are absent, the issue lies with your sample's handling or storage.

  • Review Sample Preparation:

    • Solvent pH: Are you using an acidic or highly aqueous mobile phase or diluent? Ramelteon's primary vulnerability is acid hydrolysis.[1][4] Ensure your sample diluent is neutral or matches the mobile phase pH (if stable). A pH of 6.8-7.0 is often used in validated methods.[5][13]

    • Time in Solution: How long are your samples sitting in the autosampler? Ramelteon analytical solutions have been shown to be stable for about 48 hours at room temperature, but this may vary for the hydroxylated metabolite.[1] Try re-analyzing a freshly prepared sample.

  • Investigate Storage Conditions:

    • Temperature: Was the sample or stock solution stored at the correct temperature (typically 2-8°C for solutions)?

    • Light Exposure: While Ramelteon is generally photostable, it is good practice to store solutions in amber vials to prevent any potential photodegradation.

If the peaks persist even with fresh samples, it may indicate an issue with the purity of your reference standard or starting material.

Problem 2: My assay values for this compound are consistently low or decreasing over time.

Cause & Solution:

A progressive loss of the main analyte peak area suggests instability in your current analytical or storage conditions. This is often linked to slow degradation that doesn't produce a single, sharp degradation peak but rather a general loss of the primary compound.

Workflow: Investigating Analyte Loss

Below is a workflow to systematically identify the source of analyte loss.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Root Cause Analysis A Start: Low Assay Value Detected B Prepare Fresh Standard & Sample A->B C Inject Immediately B->C D Assay Value Correct? C->D E Problem Resolved: Sample Prep/Storage Issue D->E Yes F Problem Persists: Method Issue D->F No G Investigate Solution Stability: Time-course study (0, 4, 8, 24h) in autosampler. F->G H Investigate Oxidative Stability: De-gas mobile phase/diluent. Use antioxidant if necessary. F->H I Investigate Adsorption: Use different vial types (e.g., silanized glass). F->I

Caption: Workflow for troubleshooting low assay values.

Explanation of Workflow Steps:

  • Initial Checks: The first step is always to rule out simple errors in sample preparation. If a freshly prepared and immediately analyzed sample gives the correct assay value, the problem lies in how your samples are handled or stored between preparation and injection.

  • Solution Stability Study: If the problem persists, perform a time-course study. Leave a prepared sample in the autosampler and inject it at regular intervals (e.g., 0, 4, 8, 24 hours). A steady decrease in the main peak area confirms solution instability under your current conditions (e.g., temperature, diluent composition).

  • Oxidative Stability: Although Ramelteon is only slightly sensitive to oxidation, dissolved oxygen in the mobile phase or diluent can sometimes cause slow degradation of sensitive molecules.[1] Try preparing your solutions with freshly de-gassed solvents.

  • Adsorption: Highly lipophilic compounds can sometimes adsorb to glass or plastic surfaces. If you suspect this, try injecting the same solution from both a polypropylene and a silanized glass vial to see if the results differ.

Problem 3: How do I confirm if a new peak is a degradation product or a known impurity?

Cause & Solution:

Distinguishing between degradants and other impurities (e.g., from synthesis) is crucial. Forced degradation studies are the definitive tool for this.

Protocol: Peak Identification via Stress Testing

Objective: To generate degradation products in a controlled manner and compare their chromatographic profiles to the unknown peak in your sample.

Methodology:

  • Prepare a Control Sample: Dissolve this compound in your standard diluent. This is your T=0, unstressed sample.

  • Prepare Stress Samples: Subject separate aliquots of the this compound solution to forced degradation conditions as outlined in the FAQ section (focus on acid and oxidation, as these are most effective for Ramelteon).[4][5]

  • Neutralize (If Necessary): After the stress period, neutralize the acidic and basic samples to prevent further degradation before injection.

  • Chromatographic Analysis:

    • Run all samples (control and stressed) using your stability-indicating HPLC/UPLC method.

    • Compare the chromatograms. Look for peaks that appear or grow significantly in the stressed samples relative to the control.

  • Confirmation: If the retention time of an unknown peak in your routine sample matches the retention time of a peak generated during a stress study, it is highly likely to be a degradation product.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. A spectrally pure peak provides confidence that you are resolving the degradant from the parent compound and other impurities.

Visualization: Forced Degradation Analysis Workflow

G cluster_0 Stress Conditions A Sample with Unknown Peak G Compare Chromatograms A->G B Prepare this compound Stock Solution C Acid Hydrolysis (0.1M HCl) B->C D Oxidative Stress (3% H2O2) B->D E Control (Unstressed) B->E F Analyze All Samples (HPLC-PDA) C->F D->F E->F F->G H Match Retention Time (RT) of Unknown Peak? G->H I Conclusion: Peak is a Degradation Product H->I Yes J Conclusion: Peak is a Process Impurity or Other Artifact H->J No

Sources

Technical Support Center: Purity Analysis of Synthetic 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purity analysis of synthetic 4-Hydroxy Ramelteon. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity and accuracy of your analytical results. As a key hydroxylated metabolite of Ramelteon, a selective melatonin receptor agonist, ensuring the purity of synthetic this compound is critical for its use as a reference standard in pharmacokinetic and metabolic studies.

This document moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, grounded in established analytical principles and regulatory expectations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of purity analysis for this compound.

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most effective and widely used technique is High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), coupled with a UV detector. This method is capable of separating this compound from its parent compound (Ramelteon), process-related impurities, and potential degradation products. For definitive identification of impurities, HPLC is often coupled with Mass Spectrometry (LC-MS).[1][2][3]

Q2: What are the critical quality attributes to consider when analyzing synthetic this compound?

A2: The primary quality attributes are:

  • Purity/Assay: The percentage of the desired this compound compound in the sample.

  • Impurity Profile: The identification and quantification of all components that are not this compound. This includes organic impurities (starting materials, by-products, intermediates, degradation products) and inorganic impurities.[4][5]

  • Chiral Purity: Since the parent drug, Ramelteon, is a specific enantiomer ((S)-enantiomer), it is crucial to confirm the stereochemical integrity of synthetic this compound, as chiral impurities may have different pharmacological or toxicological profiles.[6]

Q3: What regulatory guidelines should I follow for impurity analysis?

A3: The International Council for Harmonisation (ICH) guidelines are the global standard. Specifically, ICH Q3A(R2): Impurities in New Drug Substances is the core document to follow.[5][7][8] This guideline outlines the thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the parent drug.

Impurity Thresholds (Based on ICH Q3A)Maximum Daily Dose ≤ 2 g/day
Reporting Threshold ≥ 0.05%
Identification Threshold ≥ 0.10%
Qualification Threshold ≥ 0.15%

Table 1: ICH Q3A thresholds for reporting, identifying, and qualifying impurities for a typical drug substance.

Q4: What are the likely process-related impurities in synthetic this compound?

A4: The impurity profile depends heavily on the synthetic route.[9][10] However, common impurities may include:

  • Unreacted Starting Materials and Intermediates: Precursors used in the final steps of the synthesis.

  • By-products: Resulting from side reactions during synthesis. Dimeric impurities have been noted as a potential issue in Ramelteon synthesis.[11][12]

  • Isomers: Positional isomers of the hydroxyl group or stereoisomers (diastereomers or enantiomers).

  • Reagents and Catalysts: Residual chemicals used in the manufacturing process.[4]

Vendors specializing in pharmaceutical reference standards often list known impurities for Ramelteon, which can provide clues for its hydroxylated metabolite.[13][14]

Section 2: Analytical Workflow & Troubleshooting Guide

This section provides a logical workflow for purity analysis and addresses specific problems you might encounter.

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a new batch of synthetic this compound.

Purity_Analysis_Workflow cluster_prep Phase 1: Preparation & System Suitability cluster_analysis Phase 2: Analysis & Identification cluster_reporting Phase 3: Evaluation & Reporting SamplePrep Sample & Standard Preparation MethodSetup HPLC Method Setup (Column, Mobile Phase, etc.) SST System Suitability Test (SST) (Resolution, Tailing, Precision) MethodSetup->SST Analysis HPLC-UV Analysis (Inject Standard & Sample) SST->Analysis SST_Check SST Pass? SST->SST_Check PeakIntegration Peak Integration & Area % Calculation Analysis->PeakIntegration ImpurityID Impurity Identification (RRT, LC-MS if needed) PeakIntegration->ImpurityID ID_Check Impurity > 0.10%? PeakIntegration->ID_Check Compare Compare Impurities to ICH Thresholds ImpurityID->Compare Report Generate Certificate of Analysis (CoA) Compare->Report SST_Check->MethodSetup No (Troubleshoot) SST_Check->Analysis Yes ID_Check->ImpurityID ID_Check->Compare No

Caption: Workflow for this compound Purity Analysis.

Troubleshooting Common HPLC Issues
Problem 1: Poor peak shape (tailing or fronting) for the main this compound peak.
  • Potential Cause & Scientific Rationale:

    • Secondary Silanol Interactions: The hydroxyl group on this compound and residual acidic silanol groups on the silica-based C18 column can interact via hydrogen bonding. This secondary interaction mechanism, in addition to the primary hydrophobic retention, causes peak tailing.

    • Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte or impurities, it can lead to inconsistent ionization and peak distortion.

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Troubleshooting Steps:

    • Modify Mobile Phase: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites, minimizing peak tailing for your analyte.[15]

    • Adjust pH: Use a buffered mobile phase (e.g., phosphate or acetate buffer) to control the pH, ensuring it is at least 2 units away from the analyte's pKa. For amine-containing compounds like Ramelteon and its derivatives, a slightly acidic to neutral pH is often effective.[1][15][16]

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column (e.g., a BEH Shield RP18) designed to minimize silanol activity.[3][16]

    • Reduce Injection Volume/Concentration: Prepare a more dilute sample and inject a smaller volume to ensure you are operating within the column's linear capacity.

Problem 2: An unknown peak is observed, and its identity is required.
  • Potential Cause & Scientific Rationale:

    • The unknown peak could be a process-related impurity, a degradation product, or a contaminant. According to ICH Q3A, any impurity above the identification threshold (typically >0.10%) must be structurally characterized.[5][17]

  • Troubleshooting Steps:

    • Forced Degradation Study: To determine if the impurity is a degradant, subject the this compound sample to stress conditions (acid, base, oxidation, heat, light).[3][18][19][20] If the peak area increases under a specific condition, it is likely a degradation product formed via that pathway. Ramelteon itself is known to degrade significantly in acidic conditions.[3][16]

    • LC-MS Analysis: The most direct way to identify an unknown is by determining its mass-to-charge ratio (m/z).

      • Protocol: Perform an LC-MS analysis. The mass spectrometer will provide the molecular weight of the impurity.

      • Interpretation: Compare the molecular weight to potential structures of starting materials, intermediates, or expected degradation products (e.g., oxidation products, dimers). High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure elucidation.[21]

    • Relative Retention Time (RRT) Matching: If you have reference standards for known impurities, you can tentatively identify the peak by matching its RRT to that of the standard under the same HPLC conditions.

Troubleshooting_Tree Start HPLC Problem Observed Problem_PeakShape Poor Peak Shape? Start->Problem_PeakShape Cause_Tailing Tailing: Silanol Interaction Fronting: Column Overload Problem_PeakShape->Cause_Tailing Yes Problem_NewPeak Unknown Peak? Problem_PeakShape->Problem_NewPeak No Solution_Tailing 1. Add TEA to Mobile Phase 2. Use End-Capped Column Cause_Tailing->Solution_Tailing Solution_Fronting Reduce Sample Concentration or Injection Volume Cause_Tailing->Solution_Fronting Is_Degradant Is it a Degradant? Problem_NewPeak->Is_Degradant Yes Problem_RT_Shift Retention Time Shift? Problem_NewPeak->Problem_RT_Shift No Action_Forced Perform Forced Degradation Study Is_Degradant->Action_Forced Action_LCMS Perform LC-MS for MW & Structure Action_Forced->Action_LCMS Cause_RT_Shift Mobile Phase Drift, Temp Fluctuation, Column Aging Problem_RT_Shift->Cause_RT_Shift Yes Solution_RT_Shift 1. Prepare Fresh Mobile Phase 2. Use Column Thermostat 3. Equilibrate System Longer Cause_RT_Shift->Solution_RT_Shift

Caption: Troubleshooting Decision Tree for HPLC Analysis.

Section 3: Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol is adapted from established methods for Ramelteon and is designed to be stability-indicating, meaning it can separate the main compound from its degradation products and impurities.[1][3][16][18]

Objective: To determine the purity of this compound and quantify any related substances.

1. Materials & Equipment:

  • HPLC system with UV or DAD detector

  • C18 Column (e.g., Waters Acquity BEH Shield RP18, 100 mm x 2.1 mm, 1.7 µm)[3][16]

  • This compound reference standard and sample

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Phosphate buffer or Formic acid

2. Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.05M Phosphate Buffer, pH 6.8Buffering controls the ionization state of the analyte and impurities, ensuring consistent retention and peak shape.[1][15]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient Start with a lower % of B, ramp up to elute more retained compounds. (e.g., 60% A to 40% A over 10 min)A gradient is crucial for a stability-indicating method to ensure elution of both polar and non-polar impurities within a reasonable runtime.[16]
Flow Rate 1.0 mL/min (adjust for column dimensions)A standard flow rate for analytical columns, providing a balance between analysis time and efficiency.
Column Temp. 30 °CTemperature control ensures reproducible retention times.
Detection (UV) 230 nm or 285 nmWavelengths where Ramelteon and its derivatives exhibit strong absorbance.[16]
Injection Vol. 5 - 10 µLSmall volume to prevent column overload.
Diluent Methanol:Water (50:50 v/v)Ensures the analyte is fully dissolved and compatible with the mobile phase.

3. System Suitability Test (SST) Protocol:

  • Procedure: Make six replicate injections of a standard solution (e.g., 0.2 mg/mL).

  • Acceptance Criteria:

    • Tailing Factor: ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

    • Theoretical Plates (N): > 2000

  • Causality: The SST ensures that the chromatographic system is precise, accurate, and providing adequate separation on the day of analysis before any samples are tested. It is a self-validating step required by regulatory agencies.

4. Sample Analysis Procedure:

  • Prepare a stock solution of the this compound sample in the diluent (e.g., 1.0 mg/mL).

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Perform the SST as described above.

  • Once the SST passes, inject the sample solution.

  • Integrate all peaks, including the main analyte peak and any impurity peaks.

  • Calculate the purity using the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • For any impurity exceeding the 0.10% identification threshold, further investigation (e.g., LC-MS) is required.[5][7]

Section 4: References

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (n.d.). International Journal of Pharmaceutical Investigation. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006). [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]

  • HPLC method development for estimation of ramelteon in tablet dosage form. (2012). ResearchGate. [Link]

  • Impurities in New Drug Substances Q3A(R2). (n.d.). Lejan Team. [Link]

  • Estimation of ramelteon in bulk and tablet dosage form by HPLC. (2013). ResearchGate. [Link]

  • Estimation of Ramelteon in Bulk and Tablet Dosage Form by HPLC. (2013). Rasayan Journal of Chemistry. [Link]

  • LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers. (2017). ResearchGate. [Link]

  • Enantiomeric separation of a melatonin agonist Ramelteon using amylose-based chiral stationary phase. (2010). Arabian Journal of Chemistry. [Link]

  • Ramelteon Impurities. (n.d.). SynZeal. [Link]

  • Ramelteon Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients. (2012). ResearchGate. [Link]

  • Ramelteon. (n.d.). PubChem. [Link]

  • Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients. (2012). Taylor & Francis Online. [Link]

  • A novel process for synthesis of ramelteon, and key intermediates for... (2012). Google Patents.

  • WO 2012/035303 A2. (2012). Googleapis.com.

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). [Link]

  • Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis. (2012). PMC - NIH. [Link]

  • Forced degradation studies. (2016). MedCrave online. [Link]

  • A Novel and Practical Synthesis of Ramelteon. (2011). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Resolution of 4-Hydroxy Ramelteon Peaks in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic analysis of 4-Hydroxy Ramelteon. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of this compound from its parent compound, Ramelteon, and other related substances. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your method development and routine analysis.

Introduction to the Challenge

This compound (M-II) is the major and pharmacologically active metabolite of Ramelteon, a melatonin receptor agonist used to treat insomnia.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic and metabolic studies. However, its structural similarity to Ramelteon presents a chromatographic challenge: achieving baseline resolution between the two compounds can be difficult. This guide provides a systematic approach to tackling this issue.

Troubleshooting Guide: Resolving Poor Peak Resolution

This section addresses specific issues you might encounter during the analysis of this compound.

Q1: My this compound peak is co-eluting or has very poor resolution with the Ramelteon peak. Where do I start?

Step-by-Step Troubleshooting Protocol:

  • Mobile Phase Optimization:

    • Rationale: The choice of organic modifier and its ratio to the aqueous phase is a primary driver of retention and selectivity in reversed-phase chromatography.[4]

    • Action: If you are using acetonitrile, try switching to methanol or a combination of both. Methanol can offer different selectivity for closely related compounds due to its different solvent properties. Systematically vary the organic modifier concentration in your mobile phase. A good starting point is to run a gradient elution to determine the approximate elution concentration and then optimize an isocratic method around that concentration.[5]

  • pH Adjustment of the Aqueous Phase:

    • Rationale: this compound and Ramelteon are ionizable compounds. Modifying the pH of the mobile phase can alter their ionization state, which in turn significantly impacts their retention and selectivity.[6][7]

    • Action: For reproducible results, it is crucial to operate at a pH at least one unit away from the pKa of the analytes.[8] Since the pKa values may not always be readily available, an empirical approach is effective. Prepare mobile phases with buffered aqueous components at different pH levels (e.g., pH 3.0, 5.0, and 7.0) and observe the impact on resolution. A pH between 2 and 4 is often a good starting point for method development with basic and weakly acidic compounds.[8]

  • Column Temperature Variation:

    • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer between the mobile and stationary phases.[9] Adjusting the column temperature can influence selectivity, sometimes in non-intuitive ways, and can be a powerful tool for improving resolution.[10][11]

    • Action: Evaluate the separation at a range of temperatures, for example, 25°C, 35°C, and 45°C. In reversed-phase HPLC, increasing the temperature generally decreases retention time but can also improve peak shape and efficiency.[12]

Data-Driven Approach to Optimization:

To systematically evaluate these parameters, consider using a Design of Experiments (DoE) approach. This will allow you to efficiently screen for the most influential factors and their interactions.

ParameterInitial ConditionTest Condition 1Test Condition 2Rationale for Change
Organic Modifier 50% Acetonitrile50% Methanol45% AcetonitrileMethanol can offer different selectivity. A lower percentage of the strong solvent increases retention.
Mobile Phase pH UnbufferedpH 3.0 (Phosphate Buffer)pH 7.0 (Phosphate Buffer)Controls the ionization of analytes, affecting retention and selectivity.[6]
Temperature 30°C40°C25°CAffects mobile phase viscosity and mass transfer kinetics, influencing selectivity and efficiency.[10][11]
Q2: I'm observing significant peak tailing for the this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing is often indicative of secondary interactions between the analyte and the stationary phase, or issues with the chromatographic system itself.[13][14] For a compound like this compound, which contains a hydroxyl group and a secondary amide, interactions with active sites on the silica-based column packing are a likely cause.

Troubleshooting Peak Tailing:

  • Assess for Secondary Silanol Interactions:

    • Rationale: Residual silanol groups on the surface of C18 columns can interact with polar functional groups on analytes, leading to peak tailing.[15] This is particularly problematic for basic compounds.

    • Action:

      • Use an End-Capped Column: Ensure you are using a high-quality, end-capped C18 column. End-capping minimizes the number of accessible silanol groups.[16]

      • Adjust Mobile Phase pH: Operating at a lower pH (e.g., below 4) can suppress the ionization of silanol groups, reducing their interaction with the analyte.[8]

      • Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can shorten column lifetime and is not compatible with mass spectrometry.

  • Check for Column Overload:

    • Rationale: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.[14]

    • Action: Dilute your sample and inject a smaller mass onto the column. If the peak shape improves and the tailing factor decreases, you were likely overloading the column.

  • Investigate Extra-Column Volume:

    • Rationale: Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing.[13][17]

    • Action: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the lengths as short as possible.[16] Ensure all fittings are properly made to minimize dead volume.

Visualizing the Troubleshooting Workflow:

G start Poor Resolution or Peak Tailing Observed q1 Is the issue poor resolution between this compound and Ramelteon? start->q1 q2 Is the issue peak tailing of this compound? start->q2 p1 Optimize Mobile Phase q1->p1 Yes t1 Check for Secondary Interactions q2->t1 Yes p1_1 Vary Organic Modifier (Acetonitrile vs. Methanol) p1->p1_1 p1_2 Adjust Organic/Aqueous Ratio p1->p1_2 p2 Adjust Mobile Phase pH p1_2->p2 p3 Vary Column Temperature p2->p3 end Resolution/Peak Shape Improved p3->end t1_1 Use End-Capped Column t1->t1_1 t1_2 Lower Mobile Phase pH t1->t1_2 t2 Check for Column Overload t1_2->t2 t2_1 Dilute Sample and Re-inject t2->t2_1 t3 Minimize Extra-Column Volume t2_1->t3 t3_1 Use Narrow-bore, Short Tubing t3->t3_1 t3_1->end

Caption: Troubleshooting workflow for resolution and peak shape issues.

Frequently Asked Questions (FAQs)

Q3: What type of HPLC column is best suited for separating this compound and Ramelteon?

A3: A high-purity, end-capped C18 column is the most common and generally effective choice for this type of separation.[18] Look for columns with a particle size of 5 µm or smaller for higher efficiency. For particularly challenging separations, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded phase, which can offer alternative selectivity.

Q4: How important is method validation for this analysis?

A4: Method validation is critically important, especially in a regulated environment like drug development.[4] It ensures that your analytical method is reliable, reproducible, and fit for its intended purpose. Key validation parameters to assess according to ICH and FDA guidelines include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[19]

  • Linearity and Range: Demonstrating a proportional relationship between analyte concentration and detector response over a defined range.[19]

  • Accuracy and Precision: Ensuring the closeness of results to the true value and the degree of scatter between a series of measurements, respectively.[19]

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.[4]

The FDA's Q14 guidance on Analytical Procedure Development encourages a more systematic, risk-based approach to method development, which can lead to more robust methods and greater flexibility for post-approval changes.[20][21][22]

Q5: Can I use a gradient elution method instead of an isocratic one?

A5: Yes, a gradient elution can be very effective, especially for complex samples or when analyzing this compound in a biological matrix.[5] A gradient can help to sharpen peaks and reduce analysis time. A common approach is to start with a scouting gradient to determine the elution conditions and then either optimize the gradient or convert it to an efficient isocratic method for routine analysis.

Systematic Method Development Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation a1 Define Analytical Target Profile (ATP) a2 Select Column (e.g., C18, 5µm) a1->a2 a3 Run Scouting Gradient (e.g., 5-95% Acetonitrile) a2->a3 b1 Evaluate Mobile Phase pH (e.g., 3.0, 5.0, 7.0) a3->b1 b2 Optimize Temperature (e.g., 25, 35, 45°C) b1->b2 b3 Fine-tune Gradient Slope or Convert to Isocratic Method b2->b3 c1 Assess Specificity, Linearity, Range b3->c1 c2 Determine Accuracy & Precision c1->c2 c3 Evaluate Robustness c2->c3 end Final Validated Method c3->end

Caption: Systematic workflow for HPLC method development.

References

Sources

Technical Support Center: 4-Hydroxy Ramelteon Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the proper storage and handling of 4-Hydroxy Ramelteon (Ramelteon Metabolite M-II) reference standards. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically grounded resource to ensure the integrity of your analytical work. This guide is structured in a question-and-answer format to directly address the practical challenges and queries you may encounter.

The causality behind each recommendation is explained to empower you to make informed decisions in your laboratory. Protocols are designed to be self-validating, incorporating system suitability checks as an integral part of good scientific practice.

Section 1: Receiving and Storage of Solid Reference Standard

Q1: I have just received my this compound reference standard. What are the first steps I should take?

A1: Upon receipt, it is critical to perform an initial inspection and ensure proper storage immediately.

  • Inspect the Packaging: Check for an intact seal and any signs of damage to the external packaging or the primary container (e.g., vial). If the integrity is compromised, do not use the standard and contact the supplier immediately.

  • Verify Documentation: Ensure you have received a Certificate of Analysis (CoA) specific to the lot number in your vial. This document is essential as it contains critical information on purity, identity, and recommended storage.

  • Log the Standard: Record the essential details in your laboratory's reference standard logbook. This should include the compound name, CAS number (1204581-50-9), lot number, date of receipt, supplier, and the assigned expiry or re-test date.

  • Immediate Storage: Transfer the vial to the recommended storage condition without delay. Based on data for the parent compound, Ramelteon, and general best practices for hydroxylated metabolites, storage in a frozen state at -20°C or below is strongly recommended.[1]

  • Causality: this compound, like its parent drug Ramelteon, possesses a complex structure that can be susceptible to degradation over time.[2][3][4] Freezing the solid material significantly reduces molecular motion and slows the rate of any potential chemical degradation, ensuring its long-term stability and preserving its certified purity.

Q2: The Certificate of Analysis (CoA) for my this compound standard doesn't specify a storage temperature. What should I do?

A2: It is best practice to always follow the supplier's instructions. If the CoA or label provides no specific guidance, you should adhere to the general principles outlined by pharmacopeias like the USP for storing reference standards.[5][6]

  • Default to Cold Storage: For complex organic molecules like this compound, especially when their stability profile is not widely published, the most prudent approach is controlled cold storage.

  • Protect from Environmental Factors: Store the standard in its original, tightly sealed vial to protect it from humidity, light, and air.[5][6] Studies on the related compound melatonin have shown it is sensitive to light and air.[7]

  • Recommended Storage: Store at -20°C or colder . This is based on the known stability of the parent compound and is a common storage condition for analytical standards to ensure long-term viability.[1]

The following table summarizes the recommended storage conditions for the solid standard.

ParameterRecommendationRationale & References
Temperature -20°C or below Minimizes degradation kinetics. Based on recommendations for the parent drug, Ramelteon.[1]
Atmosphere Store in the original tightly sealed vial. Consider storing under an inert gas (Argon or Nitrogen) if the vial will be opened multiple times.Protects from atmospheric moisture and oxygen. The parent drug shows some oxidative sensitivity.[3][4]
Light Protect from light by storing in an amber vial and/or inside a freezer box.The parent drug, Ramelteon, is known to be light-sensitive.[4] Related indole-containing compounds are also susceptible to photodegradation.[8][9]

Section 2: Preparation and Handling of Analytical Solutions

Q3: What is the best solvent to use for preparing a stock solution of this compound?

A3: The parent drug, Ramelteon, is reported to be freely soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and very slightly soluble in water.[10] Therefore, high-purity (e.g., HPLC or LC-MS grade) acetonitrile or methanol are the recommended primary solvents for preparing analytical stock solutions.

  • Expert Insight: While DMSO is an excellent solvent for initial solubilization, it can be problematic for some chromatographic applications (high UV absorbance, potential for sample degradation). For reverse-phase HPLC, acetonitrile and methanol are superior choices as they are common mobile phase components. Acetonitrile often provides better elution strength and lower UV absorbance at short wavelengths compared to methanol.[10][11]

Q4: How should I prepare a stock solution for HPLC analysis? What precautions are necessary?

A4: Preparing an accurate and stable stock solution is fundamental to the success of your quantitative analysis. Follow this detailed protocol, which incorporates self-validating checks.

  • Equilibration: Remove the reference standard vial from the freezer and allow it to equilibrate to ambient temperature on the bench for at least 30 minutes before opening.

    • Causality: This is a critical step to prevent atmospheric moisture from condensing onto the cold, hygroscopic powder, which would alter its effective concentration and potentially introduce water that could hydrolyze the compound.

  • Weighing: Accurately weigh a suitable amount of the standard (e.g., 10 mg) using a calibrated analytical balance. Use appropriate weighing paper or a boat and transfer the powder quantitatively into a Class A volumetric flask.

    • Trustworthiness: The accuracy of your entire assay depends on the accuracy of this initial weight. Refer to USP General Chapter <41> for guidance on balances.[5]

  • Solubilization: Add a small volume (approx. 50-70% of the final volume) of your chosen solvent (e.g., HPLC-grade acetonitrile) to the volumetric flask.

  • Dissolution: Gently swirl the flask and then sonicate for 5-10 minutes in an ultrasonic bath to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.

  • Final Dilution: Once the solid is fully dissolved and the solution has returned to ambient temperature, dilute to the final volume with the same solvent. Stopper the flask and invert it 15-20 times to ensure homogeneity.

  • Labeling and Storage: Immediately transfer the solution to a clearly labeled amber glass vial with a PTFE-lined cap. The label should include:

    • Compound Name: this compound

    • Concentration

    • Solvent

    • Preparation Date & Time

    • Preparer's Initials

    • "Use-by" Date (see Q5)

  • Immediate Storage: Store the stock solution refrigerated (2-8°C) and protected from light.

Q5: How long are my prepared solutions of this compound stable?

A5: There is no comprehensive, publicly available stability data for this compound in solution. Therefore, the guiding principle is to prepare solutions fresh whenever possible .

If solutions must be stored, their stability must be verified in your laboratory under your specific conditions. Based on analogous compounds:

  • Short-Term (Benchtop): A study on Ramelteon showed stability in an analytical solution for approximately 48 hours at room temperature.[7] However, as a best practice for a metabolite, assume a shorter stability window. Limit benchtop use to a single workday (8-12 hours).

  • Long-Term (Refrigerated/Frozen): For storage longer than 24 hours, refrigeration (2-8°C) is mandatory. For storage exceeding one week, consider freezing at -20°C.

Trustworthiness through Self-Validation: Before using any stored solution, you must verify its integrity. This is typically done by comparing the response of the stored standard solution against a freshly prepared standard solution. A difference of ≤2% is generally considered acceptable.

Storage ConditionRecommended Maximum DurationJustification / Verification
Ambient Benchtop Prepare fresh daily (use within 12 hours)Minimizes risk of unknown degradation. Forced degradation of the parent drug shows some sensitivity to acid and oxidation.[3][4]
Refrigerated (2-8°C) Up to 72 hours (must be verified)Cold temperature slows degradation. Protect from light.
Frozen (≤ -20°C) Up to 1 month (must be verified)Best option for longer-term storage. Ensure proper sealing to prevent solvent evaporation. Perform freeze-thaw stability checks.

Section 3: Troubleshooting and FAQs

Q6: My analytical results are out-of-specification (OOS), and I suspect the reference standard. How do I troubleshoot?

A6: An OOS result requires a systematic investigation. The reference standard is a potential but not always the primary cause. Use the following decision tree to guide your investigation.


}

A decision tree for investigating out-of-specification results.

Q7: What does "system suitability" mean in the context of using my reference standard?

A7: System Suitability Testing (SST) is a mandatory part of any validated chromatographic method. It is an integrated set of tests that demonstrates that your analytical system (the instrument, reagents, and column) is performing correctly at the time of analysis. As defined by ICH and USP, it ensures the "effectiveness of the operating system".

Before analyzing any samples, you inject your reference standard solution multiple times. Key SST parameters include:

  • Precision/Repeatability: The relative standard deviation (RSD) of the peak areas from replicate injections (e.g., n=5 or 6) should be below a certain threshold (typically <2.0%).

  • Tailing Factor: Measures peak symmetry. A value between 0.8 and 1.5 is usually required.

  • Theoretical Plates (N): Measures column efficiency. Must be above a minimum value specified in the method.

  • Resolution (Rs): If you are separating this compound from other impurities, the resolution between adjacent peaks must be >2.0.

Passing SST provides confidence that if an OOS result occurs, it is less likely to be due to system malfunction and more likely related to the sample or standard preparation.

Q8: Is this compound hygroscopic?

A8: While the parent drug, Ramelteon, is reported to be non-hygroscopic, this property has not been explicitly published for this compound.[4] The addition of a polar hydroxyl group could potentially increase its affinity for water. Therefore, it is scientifically prudent to handle it as if it were hygroscopic . This means always allowing the vial to equilibrate to room temperature before opening and minimizing its exposure to the atmosphere.

Q9: What is the general workflow for using this reference standard?

A9: The lifecycle of a reference standard in a regulated environment follows a strict, documented path to ensure data integrity and traceability.


}

Workflow for handling a reference standard from receipt to disposal.

References

  • U.S. Food & Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s) - accessdata.fda.gov. [Link]

  • Hattori, Y., et al. (2010). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 38(9), 1596-1603. [Link]

  • Shimadzu Corporation. 7 Key Differences in the Use of Methanol and Acetonitrile. [Link]

  • Reddy, G. S., et al. (2012). Stability-indicating UPLC method for determination of Ramelteon and their degradation products in active pharmaceutical ingredients. Journal of Liquid Chromatography & Related Technologies, 35(10), 1385-1398. [Link]

  • Shimadzu Corporation. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. [Link]

  • Andrisano, V., et al. (2000). Photostability of drugs: Photodegradation of melatonin and its determination in commercial formulations. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 15-23. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 208902, Ramelteon. [Link]

  • U.S. Food & Drug Administration. (2005). Rozerem (Ramelteon) Tablets, 8 mg - accessdata.fda.gov. [Link]

  • Veeprho. This compound | CAS 1204581-50-9. [Link]

  • Reiter, R. J., et al. (2017). Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. Molecules, 22(10), 1673. [Link]

  • U.S. Food & Drug Administration. Rozerem (ramelteon) Label. [Link]

  • Andrisano, V., et al. (2000). Photostability of Drugs: Photodegradation of Melatonin and Its Determination in Commercial Formulations. PubMed. [Link]

  • Filali, S., et al. (2017). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. Journal of Pharmaceutical Analysis, 7(4), 237-245. [Link]

  • Sutar, S. V., & Yeligar, V. C. (2020). Degradation Kinetic Study of Melatonin in Alkaline and Acidic Medium by Validated Stability Indicating HPTLC Method. Research Journal of Pharmacy and Technology, 13(2), 603-608. [Link]

  • U.S. Pharmacopeia (USP). General Chapters: <11> USP REFERENCE STANDARDS. [Link]

  • MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. [Link]

  • Pranil, T., et al. (2020). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Heliyon, 6(3), e03648. [Link]

  • ChemSrc. (2025). Ramelteon | CAS#:196597-26-9. [Link]

  • Wikipedia. Ramelteon. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy Ramelteon

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic, pharmacodynamic, and toxicological studies. This guide provides an in-depth comparison of analytical methodologies for the validation of 4-hydroxy ramelteon, the primary active metabolite of the insomnia therapeutic, ramelteon. By synthesizing technical details with field-proven insights, this document serves as a practical resource for establishing accurate and reproducible analytical methods.

Introduction: The Significance of this compound Analysis

Ramelteon, a selective melatonin receptor agonist, undergoes extensive first-pass metabolism primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP1A2. This metabolic process leads to the formation of several metabolites, with this compound (M-II) being the most abundant and pharmacologically active.[1][2] The systemic exposure to M-II is significantly higher than that of the parent drug, making its accurate quantification essential for a comprehensive understanding of ramelteon's overall clinical efficacy and safety profile.[2]

The development and validation of analytical methods for this compound are therefore critical for:

  • Pharmacokinetic (PK) and Bioequivalence (BE) Studies: To accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of ramelteon and its active metabolite.

  • Drug-Drug Interaction (DDI) Studies: To assess the impact of co-administered drugs on the metabolism of ramelteon to this compound.

  • Toxicology and Safety Assessments: To correlate exposure levels of the active metabolite with potential adverse effects.

  • Quality Control (QC) of Drug Products: To ensure consistency and quality of the active pharmaceutical ingredient (API) and finished products.

This guide will focus on two of the most prevalent analytical techniques in the pharmaceutical sciences: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Foundational Principles: Regulatory Framework for Method Validation

The validation of analytical methods is not merely a scientific exercise but a regulatory requirement. Adherence to established guidelines ensures the integrity and acceptability of the data submitted to regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for the validation of analytical procedures.

Specifically, the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a pivotal document that outlines the validation characteristics required for various analytical tests. These include:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For bioanalytical methods, such as the quantification of metabolites in biological matrices like plasma, the FDA's "Bioanalytical Method Validation Guidance for Industry" provides more specific recommendations.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the available instrumentation. Here, we compare LC-MS/MS and HPLC-UV for the analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs and metabolites in biological matrices due to its superior sensitivity and selectivity.

Rationale for Use:

  • High Sensitivity: Capable of detecting and quantifying analytes at very low concentrations (pg/mL to ng/mL), which is often necessary for pharmacokinetic studies where metabolite concentrations can be low.

  • High Selectivity: The use of multiple reaction monitoring (MRM) allows for the highly specific detection of the analyte of interest, even in complex biological matrices, by monitoring a specific precursor-to-product ion transition. This minimizes interference from endogenous components.

  • Speed: Modern ultra-high-performance liquid chromatography (UHPLC) systems coupled with mass spectrometers allow for very short run times, enabling high-throughput analysis.

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible, robust, and cost-effective technique, making it a workhorse in many analytical laboratories.

Rationale for Use:

  • Robustness and Cost-Effectiveness: HPLC-UV systems are generally less complex and less expensive to operate and maintain than LC-MS/MS systems.

  • Wide Applicability: Suitable for the analysis of a broad range of compounds that possess a UV chromophore, which this compound does.

  • Ease of Use: Method development and operation are generally more straightforward than for LC-MS/MS.

Experimental Protocols and Validation Data

This section provides detailed experimental protocols for both an LC-MS/MS method for this compound and a representative HPLC-UV method for ramelteon that can be adapted for this compound analysis.

Validated LC-MS/MS Method for this compound in Human Plasma

The following protocol is based on a published, validated method for the simultaneous determination of ramelteon and its active metabolite M-II (this compound) in human plasma.

4.1.1 Materials and Reagents

  • Analytical Standards: this compound, Ramelteon, and a suitable internal standard (e.g., Diazepam or a deuterated analog of this compound).

  • Solvents: Methanol (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Formic acid, Ammonium acetate.

  • Water: Deionized or Milli-Q water.

  • Biological Matrix: Drug-free human plasma.

4.1.2 Instrumentation

  • Liquid Chromatograph: A UHPLC or HPLC system capable of delivering a precise and reproducible gradient.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., Hedera ODS-2, 5 µm, 150 mm × 2.1 mm).

4.1.3 Chromatographic and Mass Spectrometric Conditions

ParameterCondition
Mobile Phase A: 0.1% Formic acid in 10 mM Ammonium AcetateB: Methanol
Gradient Isocratic: 15% A and 85% B
Flow Rate 0.5 mL/min
Column Temperature Ambient
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be determined empiricallyRamelteon: To be determined empiricallyInternal Standard: To be determined empirically

4.1.4 Sample Preparation: Protein Precipitation

  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 600 µL of a precipitating agent (e.g., methanol or acetonitrile).

  • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube or vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

4.1.5 Validation Summary

The following table summarizes the typical validation parameters for an LC-MS/MS method for this compound in human plasma.

Validation ParameterTypical Acceptance CriteriaExample Results
Linearity (r²) ≥ 0.990.998
Range 1.00 to 250 ng/mL1.00 to 250 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (% RSD) ≤ 15% (≤ 20% at LLOQ)≤ 8.5%
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 101.00 ng/mL
Recovery (%) Consistent and reproducible85-95%
Matrix Effect Consistent and reproducibleMinimal ion suppression/enhancement
Stability (Freeze-thaw, short-term, long-term) Within ±15% of nominal concentrationStable under tested conditions

4.1.6 Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is precip Protein Precipitation (Methanol) is->precip vortex Vortex (1 min) precip->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation ionization ESI+ Ionization separation->ionization detection MRM Detection ionization->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

LC-MS/MS workflow for this compound analysis.

Representative HPLC-UV Method for Ramelteon (Adaptable for this compound)

The following protocol is based on published, validated methods for ramelteon in bulk and pharmaceutical dosage forms.[3] To adapt this method for the quantification of this compound, a researcher would need to perform a full validation as per ICH Q2(R1) guidelines using a certified reference standard of this compound.

4.2.1 Materials and Reagents

  • Analytical Standards: this compound, Ramelteon.

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Orthophosphoric acid.

  • Water: Deionized or Milli-Q water.

  • Buffer: Phosphate buffer.

4.2.2 Instrumentation

  • Liquid Chromatograph: An HPLC system with a UV-Vis detector.

  • Analytical Column: A C18 reversed-phase column (e.g., ODS, 250 mm × 4.6 mm, 5 µm).

4.2.3 Chromatographic Conditions

ParameterCondition
Mobile Phase Methanol:Water (with 0.1% Orthophosphoric Acid, pH 2.7) (60:40 v/v)
Flow Rate 0.7 mL/min
Column Temperature Ambient
Detection Wavelength 282 nm
Injection Volume 20 µL

4.2.4 Sample Preparation (for Bulk Drug or Dosage Form)

  • Accurately weigh an appropriate amount of the sample (bulk drug or powdered tablets).

  • Dissolve and dilute to a known volume with the mobile phase to achieve a concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject into the HPLC system.

4.2.5 Validation Strategy for this compound Adaptation

To validate this method for this compound, the following steps are essential:

  • Specificity: Inject solutions of ramelteon, this compound, and a mixture of both to ensure baseline separation. Also, analyze a placebo (for dosage form analysis) or blank matrix to demonstrate no interference at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 5-100 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze at least six replicate preparations of a homogeneous sample at 100% of the test concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Deliberately vary chromatographic parameters such as the mobile phase composition (e.g., ±2% organic phase), pH (e.g., ±0.2 units), and flow rate (e.g., ±0.1 mL/min) to assess the method's reliability.

4.2.6 Experimental Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve and Dilute in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (282 nm) separation->detection integrate Peak Integration detection->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

HPLC-UV workflow for analysis.

Conclusion: Selecting the Appropriate Method

The choice between LC-MS/MS and HPLC-UV for the analysis of this compound depends on the specific requirements of the study.

  • For bioanalytical studies requiring high sensitivity and selectivity to quantify low concentrations of this compound in complex biological matrices, LC-MS/MS is the unequivocal method of choice.

  • For routine quality control of bulk drug or pharmaceutical formulations where concentrations are higher and the matrix is less complex, a validated HPLC-UV method can be a robust, reliable, and cost-effective alternative.

Regardless of the chosen methodology, a thorough validation in accordance with regulatory guidelines is paramount to ensure the generation of high-quality, reproducible, and defensible data. This guide provides the foundational knowledge and practical protocols to empower researchers in the successful validation of analytical methods for this compound.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • U.S. Food and Drug Administration. (2018).
  • Zhang, L., et al. (2019). LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers.
  • Patil, S. D., et al. (2022). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. International Journal of All Research Education and Scientific Methods, 10(5), 2395-3662.
  • Sahoo, S., et al. (2013). HPLC method development for estimation of ramelteon in tablet dosage form. Indian Drugs, 50(6), 20-23.
  • Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201.
  • Obach, R. S., & Ryder, T. F. (2010). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 38(8), 1381-1391.
  • Takeda Pharmaceutical Company Limited. (2005). Rozerem (ramelteon)

Sources

A Comparative Analysis of Ramelteon and its Major Metabolite, 4-Hydroxy Ramelteon (M-II): A Guide to Pharmacological Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the pharmacological activities of ramelteon, a selective MT1/MT2 receptor agonist, and its principal active metabolite, 4-hydroxy ramelteon (M-II). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct and complementary roles these two compounds play in mediating the therapeutic effects observed with ramelteon administration.

Introduction: The Parent Drug and its Progeny

Ramelteon is a chronohypnotic agent approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3] Its mechanism of action is distinct from traditional hypnotics that target the GABA receptor complex.[1][3] Instead, ramelteon is a potent and selective agonist of the melatonin MT1 and MT2 receptors located primarily in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1][3][4][5] Activation of MT1 receptors is thought to induce sleepiness, while MT2 receptor activation helps regulate the circadian rhythm.[5]

Upon administration, ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites.[4][5] The most significant of these is the monohydroxylated metabolite, M-II, also known as this compound.[4] While ramelteon is the administered drug, the pharmacological profile of M-II is of critical interest, as its systemic exposure far exceeds that of the parent compound, suggesting a potentially significant contribution to the overall clinical efficacy.[4][6][7] This guide dissects the nuanced differences in their activity, from receptor binding to functional potency and clinical implications.

Pharmacokinetic Profiles: A Tale of Two Exposures

The rationale for comparing ramelteon and M-II stems directly from their divergent pharmacokinetic properties. Ramelteon is rapidly absorbed but is heavily metabolized by hepatic cytochrome P450 (CYP) enzymes, primarily CYP1A2, with minor contributions from the CYP2C subfamily and CYP3A4.[1][4][8][9]

This extensive metabolism results in:

  • A Short Half-Life for Ramelteon: The half-life of ramelteon is relatively short, ranging from 1 to 2.6 hours.[5][8][10]

  • Substantially Higher Exposure of M-II: The major metabolite, M-II, is formed in significant quantities. Its systemic exposure is approximately 39-fold greater than that of ramelteon at a 16-mg dose.[4]

  • A Longer Half-Life for M-II: M-II possesses a longer half-life than its parent compound, ranging from 2 to 5 hours.[5][8]

This pharmacokinetic relationship, where the metabolite achieves far greater and more sustained plasma concentrations than the parent drug, necessitates a thorough evaluation of M-II's intrinsic activity to understand the complete therapeutic picture.

Pharmacodynamic Comparison: Affinity vs. Potency

While M-II dominates in circulation, in vitro studies reveal that ramelteon is the more potent molecule at the receptor level. This section breaks down their comparative performance in receptor binding and functional assays.

Receptor Binding Affinity (Ki)

Binding affinity, measured by the inhibition constant (Ki), indicates how tightly a ligand binds to a receptor. A lower Ki value signifies a higher binding affinity. In vitro studies using Chinese hamster ovary (CHO) cells expressing human melatonin receptors have demonstrated that ramelteon binds to both MT1 and MT2 receptors with significantly higher affinity than M-II.[4][6][11]

CompoundMT1 Receptor Ki (pM)MT2 Receptor Ki (pM)Selectivity (MT1/MT2 Ratio)
Ramelteon 14.0[11][12]112[11][12]0.13[12]
This compound (M-II) 114[6]566[6]0.20
Melatonin (for reference) 80[12]383[12]0.21[12]

Key Insights:

  • Ramelteon's Superior Affinity: Ramelteon's affinity for the MT1 receptor is approximately 8-fold higher than that of M-II.[6] For the MT2 receptor, its affinity is about 5-fold higher.[6]

  • Higher Affinity than Melatonin: Ramelteon itself exhibits a 3- to 16-fold higher affinity for MT1 and MT2 receptors compared to the endogenous hormone melatonin.[2][3][11]

  • MT1 Selectivity: Both compounds show a preference for the MT1 receptor over the MT2 receptor.[2][12]

  • Negligible MT3 Affinity: Both ramelteon and its metabolite have extremely weak affinity for the MT3 binding site, ensuring their activity is highly selective for the sleep-regulating MT1/MT2 receptors.[4][8][10][11]

Functional Activity (IC50)

Functional assays measure the biological effect of a ligand after it binds to the receptor. For MT1 and MT2, which are G-protein coupled receptors (GPCRs) that inhibit adenylyl cyclase, a common assay measures the inhibition of forskolin-stimulated cAMP production. The half-maximal inhibitory concentration (IC50) represents the concentration of the agonist required to achieve 50% of the maximum inhibitory effect. A lower IC50 value indicates greater potency.

CompoundMT1 Receptor IC50 (pM)MT2 Receptor IC50 (pM)
Ramelteon 21.2[4]53.4[4]
This compound (M-II) 208[6]1,470[6]

Key Insights:

  • Ramelteon's Greater Potency: Ramelteon is substantially more potent than M-II in functional assays. It is approximately 10-fold more potent at the MT1 receptor and 27.5-fold more potent at the MT2 receptor.[4][6] Overall, M-II is considered 17- to 25-fold less potent than ramelteon in these in vitro functional assays.[4]

In Vivo Evidence and Clinical Significance

Despite its lower in vitro affinity and potency, the high systemic concentration and longer half-life of M-II strongly suggest it contributes to the clinical effects of ramelteon.[6] This has been supported by in vivo studies. For instance, while requiring higher doses, M-II demonstrated a potent sleep-promoting action in freely moving cats, confirming its physiological activity.[4][6]

The combined action can be viewed as a synergistic partnership:

  • Ramelteon: Provides a rapid onset of action due to its high potency and quick absorption, initiating the sleep process.[3][5]

  • This compound (M-II): Its sustained, high concentration and longer half-life may contribute to the maintenance of sleep and the overall duration of the hypnotic effect.[6]

This interplay explains how a drug with a short half-life can produce a clinically meaningful therapeutic benefit. The high and prolonged exposure to the active M-II metabolite likely compensates for its lower intrinsic potency.

Signaling Pathways and Experimental Methodologies

MT1/MT2 Receptor Signaling Pathway

Ramelteon and M-II are agonists that activate the MT1 and MT2 receptors. These are Gi/o-coupled GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated Gi protein. This activation inhibits the enzyme adenylyl cyclase, which in turn leads to a decrease in intracellular levels of cyclic AMP (cAMP).[4][11] This reduction in cAMP signaling in the SCN is a key mechanism behind the sleep-promoting effects.

MT_Receptor_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor MT1 / MT2 Receptor Gi Gi Protein (inactive) Receptor->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi_active Gi Protein (active) Gi->Gi_active Gi_active->AC Inhibits Ligand Ramelteon or M-II Ligand->Receptor Binds ATP ATP ATP->AC Response Decreased Neuronal Firing (Sleep Promotion) cAMP->Response Leads to Binding_Assay_Workflow A Prepare cell membranes expressing MT1 or MT2 receptors B Incubate membranes with: 1. Radioligand (e.g., [3H]-melatonin) 2. Varying concentrations of test compound A->B C Separate bound from free radioligand (via vacuum filtration) B->C D Quantify bound radioactivity (using liquid scintillation counting) C->D E Plot data: % Inhibition vs. [Test Compound] D->E F Calculate IC50 from the curve E->F G Calculate Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) F->G

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human MT1 or MT2 receptors in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • A fixed concentration of a suitable radioligand (e.g., 2-[¹²⁵I]iodomelatonin).

    • Serial dilutions of the unlabeled test compound (ramelteon or M-II) or vehicle for total binding control. For non-specific binding, add a high concentration of a known ligand (e.g., unlabeled melatonin).

    • The prepared cell membrane suspension.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filtermat, which traps the membranes with bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the logarithm of the test compound concentration to generate a sigmoidal dose-response curve. Determine the IC50 value from this curve using non-linear regression. Finally, convert the IC50 to the Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used.

Conclusion

The pharmacological narrative of ramelteon is incomplete without a thorough understanding of its major metabolite, this compound (M-II). While ramelteon is the more potent agonist at the molecular level, with significantly higher binding affinity and functional activity at both MT1 and MT2 receptors, its therapeutic action is likely a composite effect shared with M-II. The pharmacokinetic profile of M-II—characterized by a much greater systemic exposure and a longer half-life—ensures that it is present in sufficient concentrations to exert a significant physiological effect, despite its lower intrinsic potency. [4][6] For drug development professionals, this case highlights the critical importance of characterizing major metabolites, as they can be key contributors to overall efficacy and duration of action. The relationship between ramelteon and M-II serves as an excellent example of how a parent drug and its active metabolite can work in concert, with the former initiating the therapeutic effect and the latter sustaining it.

References

  • Miyamatsu, A., et al. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. CNS Drug Reviews, 11(4), 307-324. [Link]

  • National Center for Biotechnology Information (n.d.). Ramelteon. PubChem Compound Summary for CID 208902. Retrieved from [Link]

  • Kato, K., et al. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(2), 301-310. [Link]

  • Oshiro, Y., et al. (2006). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Journal of Pharmacological Sciences, 101(3), 231-238. [Link]

  • Drugs.com (2024). Ramelteon Monograph for Professionals. Retrieved from [Link]

  • Medicine.com (2020). Ramelteon: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • Markham, A. (2012). Difference in binding affinities of MT1, MT2 or MT3 receptors. ResearchGate. Retrieved from [Link]

  • ResearchGate (n.d.). Receptor Affinities of Melatonin and Ramelteon. Retrieved from [Link]

  • Emet, M., et al. (2016). MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Journal of Alcoholism & Drug Dependence, 4(1). [Link]

  • ResearchGate (n.d.). Metabolism of Ramelteon in Human Liver Microsomes and Correlation with the Effect of Fluvoxamine on Ramelteon Pharmacokinetics. Retrieved from [Link]

  • Obach, R. S., et al. (2008). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 36(9), 1795-1804. [Link]

  • Pandi-Perumal, S. R., et al. (2009). Ramelteon: a review of its therapeutic potential in sleep disorders. Advances in Therapy, 26(6), 613–626. [Link]

  • Wikipedia (n.d.). Ramelteon. Retrieved from [Link]

  • Roth, T., et al. (2006). Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia. Journal of Clinical Sleep Medicine, 2(3), 259–267. [Link]

  • Borja, N. L., & Daniel, K. L. (2006). Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. P & T : a peer-reviewed journal for formulary management, 31(12), 745–751. [Link]

  • ResearchGate (n.d.). Comparison of chemical structures of melatonin and ramelteon. Retrieved from [Link]

Sources

A Comparative Analysis of Ramelteon's Major Active Metabolite, M-II, and its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Ramelteon, a highly selective MT1 and MT2 melatonin receptor agonist, is a prescribed therapeutic for insomnia, particularly difficulties with sleep onset.[1] Unlike traditional hypnotics that modulate the GABA receptor complex, ramelteon's chronobiotic effects are mediated through the suprachiasmatic nucleus, the body's central pacemaker.[2] Upon administration, ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites. Among these, the M-II metabolite is the most prominent in circulation and is itself pharmacologically active.[1][3] This guide provides a detailed comparative analysis of the M-II metabolite's activity relative to the parent compound, ramelteon, offering insights into its potential contribution to the overall therapeutic effect. This analysis is grounded in experimental data to support researchers and professionals in the field of drug development and sleep science.

The Metabolic Fate of Ramelteon: The Genesis of M-II

Ramelteon is primarily metabolized in the liver through oxidation, resulting in hydroxyl and carbonyl derivatives, which are then further conjugated for excretion.[1][2] The principal cytochrome P450 isozyme responsible for this biotransformation is CYP1A2, with minor contributions from the CYP2C subfamily and CYP3A4.[2][4] This metabolic process rapidly generates several metabolites, with M-II being the most abundant in human serum.[1][3]

Ramelteon Ramelteon MII M-II (Active Metabolite) Ramelteon->MII CYP1A2 (major) CYP2C, CYP3A4 (minor) Other_Metabolites Other Inactive Metabolites (M-I, M-III, M-IV) Ramelteon->Other_Metabolites Oxidation & Glucuronidation Excretion Excretion MII->Excretion Other_Metabolites->Excretion

Caption: Metabolic pathway of ramelteon leading to the formation of the active M-II metabolite and other inactive metabolites.

Head-to-Head Comparison: M-II vs. Ramelteon Activity

While M-II is the major circulating metabolite, its pharmacological activity at the melatonin receptors is demonstrably lower than that of the parent drug, ramelteon. However, its significantly higher systemic exposure and longer half-life suggest a potential and meaningful contribution to the overall clinical effect of ramelteon administration.[5][6]

Receptor Binding Affinity and Functional Potency

In vitro studies have consistently shown that M-II has a lower affinity for both MT1 and MT2 receptors compared to ramelteon.[3][4] Consequently, its functional potency in cell-based assays is also reduced.[2][3]

CompoundTarget ReceptorBinding Affinity (Ki)Functional Potency (IC50)
Ramelteon MT1~14 pM[7]~21.2 pM[7]
MT2~112 pM[7]~53.4 pM[7]
M-II Metabolite MT1~114 pM (approx. 1/10 of ramelteon)[5][6]~208 pM (17-fold less potent than ramelteon)[5][8]
MT2~566 pM (approx. 1/5 of ramelteon)[5][6]~1470 pM (25-fold less potent than ramelteon)[5][8]

Despite its lower in vitro potency, the significantly higher circulating concentrations of M-II, with a systemic exposure reported to be 20 to 100-fold greater than ramelteon, suggest that it may still exert a notable pharmacological effect in vivo.[1][3][9]

Pharmacokinetic Profile

The pharmacokinetic properties of M-II also differ significantly from ramelteon, featuring a longer half-life, which may contribute to the duration of the therapeutic effect.

ParameterRamelteonM-II Metabolite
Half-life (t1/2) 1 - 2.6 hours[3]2 - 5 hours[3]
Systemic Exposure (AUC) Lower20- to 100-fold higher than ramelteon[1][3][9]
Protein Binding ~82%[4]~70%[4]

The longer half-life of M-II may play a role in maintaining sleep, a facet of insomnia treatment that extends beyond just sleep onset.[5]

Experimental Methodologies for Characterization

The characterization of M-II and its comparison to ramelteon rely on a series of well-established in vitro and in vivo experimental protocols.

In Vitro Assays

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compounds to MT1 and MT2 receptors.

  • Methodology:

    • Prepare cell membranes from stable cell lines expressing human MT1 or MT2 receptors (e.g., CHO cells).

    • Incubate the cell membranes with a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) in the presence of varying concentrations of the test compound (ramelteon or M-II).

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki value from the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. Functional Assays (cAMP Inhibition):

  • Objective: To measure the functional potency (IC50) of the compounds as agonists at the MT1 and MT2 receptors.

  • Methodology:

    • Culture stable cell lines expressing human MT1 or MT2 receptors.

    • Stimulate adenylyl cyclase with forskolin to increase intracellular cyclic AMP (cAMP) levels.

    • Treat the cells with varying concentrations of the test compound (ramelteon or M-II).

    • Measure the intracellular cAMP levels using a suitable assay (e.g., ELISA or TR-FRET).

    • The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its functional potency. The IC50 value is the concentration of the compound that produces 50% of its maximal inhibitory effect.

cluster_0 In Vitro Characterization cluster_1 In Vivo Assessment Binding Radioligand Binding Assay (Determine Ki) Functional cAMP Functional Assay (Determine IC50) PK_Studies Pharmacokinetic Studies (Determine t1/2, AUC) Sleep_Models Animal Sleep Models (e.g., EEG in cats)

Caption: Key experimental workflows for the comparative assessment of ramelteon and its M-II metabolite.

In Vivo Studies

Animal Models of Sleep:

  • Objective: To assess the sleep-promoting effects of the compounds in a living organism.

  • Methodology:

    • Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording in experimental animals (e.g., cats or rodents).

    • Allow for a recovery period and acclimatization to the experimental setup.

    • Administer the test compound (ramelteon or M-II) or vehicle at different doses.

    • Continuously record EEG and EMG to score the different sleep-wake states (e.g., wakefulness, non-REM sleep, REM sleep).

    • Analyze the data to determine the effects on sleep latency, duration, and architecture. In vivo studies have shown that M-II also possesses sleep-promoting actions, though higher doses may be required compared to ramelteon to achieve similar effects.[5]

Conclusion

The M-II metabolite of ramelteon, while exhibiting lower affinity and potency at the MT1 and MT2 receptors in vitro, is a significant contributor to the overall pharmacological profile of ramelteon. Its substantially higher systemic exposure and longer half-life suggest a sustained agonistic activity at melatonin receptors. This dual action of a potent, shorter-acting parent drug and a less potent, longer-acting active metabolite may be a key factor in the clinical efficacy of ramelteon for the treatment of insomnia. For drug development professionals, this case highlights the critical importance of thoroughly characterizing the pharmacological activity of major metabolites, as they can significantly influence the therapeutic outcome.

References

  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s).

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Furuya, T., & Miyamoto, M. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(2), 301–310.
  • Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197–201.
  • National Center for Biotechnology Information. (n.d.). Ramelteon. In PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Ramelteon. Retrieved from [Link]

  • Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197-201.
  • ResearchGate. (n.d.). Metabolic pathway of ramelteon in humans. Ramelteon is extensively... | Download Scientific Diagram. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of chemical structures of melatonin and ramelteon, (S) -... | Download Scientific Diagram. Retrieved from [Link]

  • Drugs.com. (n.d.). Ramelteon Tablets: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

Sources

A Comparative Analysis of 4-Hydroxy Ramelteon and Melatonin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-Hydroxy Ramelteon, the principal active metabolite of Ramelteon, and the endogenous hormone melatonin. Both molecules are potent agonists of the melatonin receptors MT1 and MT2 and are central to the regulation of circadian rhythms and sleep. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their pharmacological profiles, supported by experimental data and protocols.

Introduction: The Significance of Melatonergic Agonists

The discovery and development of selective agonists for the melatonin receptors have paved the way for novel therapeutic strategies for sleep disorders. Unlike traditional hypnotics that often target the GABAergic system, melatonergic agonists modulate the body's natural sleep-wake cycle with a lower potential for dependence and abuse.[1] Melatonin, the endogenous ligand, has been widely studied for its chronobiotic effects. Ramelteon, and its major active metabolite this compound (also known as M-II), represent a synthetic approach to selectively target these receptors with potentially improved pharmacokinetic and pharmacodynamic properties.[2][3] This guide will dissect the key differences and similarities between this compound and melatonin to inform future research and development in this field.

Molecular Mechanism of Action: Targeting the MT1 and MT2 Receptors

Both this compound and melatonin exert their effects by binding to and activating the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[4] These receptors are predominantly located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1]

  • MT1 Receptor Activation: Primarily associated with the inhibition of neuronal firing in the SCN, leading to a sleep-promoting effect.

  • MT2 Receptor Activation: Primarily involved in the phase-shifting of the circadian rhythm, helping to realign the sleep-wake cycle.

Upon agonist binding, both MT1 and MT2 receptors couple to inhibitory G-proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is a key downstream effector of melatonin receptor activation.

Below is a diagram illustrating the canonical signaling pathway for MT1 and MT2 receptors.

Melatonin_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MT1 MT1 Receptor G_protein Gαi/βγ MT1->G_protein Activates MT2 MT2 Receptor MT2->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound or Melatonin Ligand->MT1 Binds Ligand->MT2 Binds G_protein->AC Inhibits ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA Inhibits activation of PKA_active Protein Kinase A (active) CREB CREB PKA_active->CREB Phosphorylates CREB_P pCREB Gene_Expression Regulation of Gene Expression CREB_P->Gene_Expression Modulates

Caption: Melatonin Receptor Signaling Pathway.

Comparative Pharmacodynamics: Receptor Binding Affinity and Functional Potency

A critical aspect of comparing these two agonists lies in their interaction with the MT1 and MT2 receptors. This is quantitatively assessed through binding affinity (Ki) and functional potency (IC50 or EC50).

Receptor Binding Affinity

Binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays, where the test compound's ability to displace a radiolabeled ligand from the receptor is measured. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.

CompoundReceptorKi (pM)Source
This compound (M-II) MT1114[3][5]
MT2566[3][5]
Melatonin MT1~45.2[5]
MT2~378[5]

Note: Ki values can vary between studies due to different experimental conditions. The values presented are representative.

These data indicate that while both compounds exhibit high affinity for the melatonin receptors, melatonin generally shows a slightly higher affinity than this compound.

Functional Potency

Functional potency measures the concentration of an agonist required to produce a half-maximal response in a functional assay. For MT1 and MT2 receptors, a common in vitro functional assay is the inhibition of forskolin-stimulated cAMP production. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these experiments.

CompoundReceptorIC50 (pM)Source
This compound (M-II) MT1208[3][5]
MT21,470[3][5]
Melatonin MT177.8[2]
MT2904.0[2]

Note: IC50 values can vary between studies. The values presented are representative.

The functional potency data align with the binding affinity data, showing that melatonin is more potent than this compound at both MT1 and MT2 receptors in vitro.[5] However, it is important to consider that this compound is the major active metabolite of Ramelteon and circulates at significantly higher concentrations in the body, which may compensate for its lower in vitro potency.[6]

Comparative Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profiles of this compound and melatonin are markedly different, which has significant implications for their therapeutic use.

ParameterThis compound (M-II)MelatoninSource
Half-life (t½) ~2.6 hours~20-60 minutes[6][7][8]
Bioavailability (Oral) N/A (as metabolite)9-33%[7]
Protein Binding ~70%Variable[6]
Metabolism Primarily by CYP3A4Primarily by CYP1A2[6]

The most striking difference is the significantly longer half-life of this compound compared to melatonin.[6][7][8] This prolonged duration of action may contribute to a more sustained therapeutic effect, particularly for sleep maintenance. Melatonin's short half-life and variable oral bioavailability can limit its clinical efficacy for insomnia.[7]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following sections provide detailed methodologies for key in vitro assays.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of a test compound at the MT1 and MT2 receptors.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis A1 Prepare cell membranes expressing MT1 or MT2 receptors B1 Incubate membranes, radioligand, and test compound at 37°C A1->B1 A2 Prepare radioligand solution (e.g., [3H]-melatonin) A2->B1 A3 Prepare serial dilutions of test compounds A3->B1 C1 Rapidly filter the incubation mixture through glass fiber filters B1->C1 C2 Wash filters to remove unbound radioligand C1->C2 D1 Measure radioactivity on filters using a scintillation counter C2->D1 D2 Plot percent displacement vs. log[test compound] D1->D2 D3 Calculate IC50 and Ki values D2->D3

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing human MT1 or MT2 receptors (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

      • 50 µL of radioligand solution (e.g., [3H]-melatonin at a concentration near its Kd).

      • 50 µL of various concentrations of the test compound (this compound or melatonin) or vehicle for total binding, and a high concentration of a non-labeled ligand (e.g., 10 µM melatonin) for non-specific binding.

      • 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a buffer using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filters and place them in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Assay

This protocol describes a method to assess the functional potency of agonists by measuring their ability to inhibit forskolin-stimulated cAMP production.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing human MT1 or MT2 receptors in an appropriate medium.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or a suitable assay buffer.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.

    • Add various concentrations of the test compound (this compound or melatonin) to the wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

    • Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production and co-incubate with the test compound for another period (e.g., 15-30 minutes).

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This comparative analysis demonstrates that both this compound and melatonin are potent agonists of the MT1 and MT2 receptors, with melatonin exhibiting slightly higher in vitro affinity and potency. However, the significantly longer half-life of this compound suggests a more sustained in vivo action, which may be advantageous for the treatment of insomnia.

For researchers in drug development, these findings highlight the importance of considering both pharmacodynamic and pharmacokinetic profiles when designing novel melatonergic agonists. Future research should focus on:

  • In vivo comparative studies: Directly comparing the sleep-promoting and chronobiotic effects of equimolar doses of this compound and melatonin in animal models and human clinical trials.

  • Receptor subtype selectivity: Investigating the development of agonists with greater selectivity for either the MT1 or MT2 receptor to dissect their specific physiological roles and potentially reduce off-target effects.

  • Structural biology: Utilizing the recently resolved crystal structures of the MT1 and MT2 receptors to guide the rational design of next-generation melatonergic drugs with optimized properties.

By building upon the foundational knowledge presented in this guide, the scientific community can continue to advance the field of melatonergic therapeutics and develop safer and more effective treatments for sleep and circadian rhythm disorders.

References

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Fukunishi, K., & Miyamoto, M. (2005). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Neuropharmacology, 48(3), 301–310.
  • Nishiyama, K., Nishikawa, H., Kato, K., Miyamoto, M., Tsukamoto, T., & Hirai, K. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 93(3-4), 197–201.
  • U.S. Food and Drug Administration. (2005). Clinical Pharmacology and Biopharmaceutics Review(s) for Rozerem (ramelteon).
  • Pandi-Perumal, S. R., Srinivasan, V., Maestroni, G. J., Cardinali, D. P., Poeggeler, B., & Hardeland, R. (2006). Melatonin: Nature's most versatile biological signal?. The FEBS journal, 273(13), 2813–2838.
  • Harma, M. I., Komulainen, M. H., & Vakkuri, O. (2006). Clinical pharmacokinetics of melatonin: a systematic review. Journal of pineal research, 40(1), 1–11.
  • Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological reviews, 62(3), 343–380.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Creative BioMart. (n.d.).
  • Promega Corpor

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Hydroxy Ramelteon Measurements

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of 4-hydroxy ramelteon (M-II), the principal and pharmacologically active metabolite of ramelteon, is critical for pharmacokinetic assessments and clinical trial outcomes. This guide provides an in-depth comparison of bioanalytical methodologies for the measurement of this compound in biological matrices, primarily human plasma. By synthesizing data from published, validated methods, this document offers researchers, scientists, and drug development professionals a framework for selecting and implementing robust analytical strategies. We will delve into the causality behind experimental choices, present detailed protocols, and provide a foundation for establishing self-validating systems in your laboratory, all while adhering to international regulatory standards.

Introduction: The Significance of this compound in Drug Metabolism and Pharmacokinetics

Ramelteon, a melatonin receptor agonist, is indicated for the treatment of insomnia characterized by difficulty with sleep onset.[1] Upon oral administration, ramelteon undergoes extensive first-pass metabolism, with the primary active metabolite being this compound, also known as M-II.[2][3] Metabolism is primarily mediated by the cytochrome P450 (CYP) isozyme CYP1A2.[3][4]

Systemic exposure to M-II is substantially greater than that of the parent drug, with concentrations being 20- to 40-fold higher.[2][4] Although M-II has a lower affinity for the melatonin receptors (MT1 and MT2) compared to ramelteon, its significantly higher concentration suggests a meaningful contribution to the overall therapeutic effect.[4] Consequently, the reliable measurement of this compound is indispensable for a comprehensive understanding of ramelteon's pharmacokinetics and for establishing accurate dose-response relationships in diverse patient populations.

This guide aims to facilitate the harmonization of this compound measurements across different laboratories by critically evaluating and comparing the prevalent bioanalytical techniques.

Comparative Analysis of Bioanalytical Methodologies

The quantification of this compound in biological matrices, predominantly plasma, is most commonly and reliably achieved using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the requisite sensitivity and selectivity to measure the low concentrations of the analyte and to distinguish it from the parent drug and other metabolites.[5][6]

Below is a comparative summary of key parameters from published LC-MS/MS methods for the simultaneous determination of ramelteon and this compound.

ParameterMethod AMethod B
Sample Preparation Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Chromatography Reversed-Phase C18Reversed-Phase C18
Mobile Phase Methanol/0.1% Formic Acid in 10 mM Ammonium AcetateAcetonitrile/Water with modifier
Detection ESI+ MRMESI+ MRM
Linearity Range (4-HR) 1.00 - 250 ng/mL0.2 - 50 ng/mL
LLOQ (4-HR) 1.00 ng/mL0.2 ng/mL
Accuracy (%RE) Within ±15%Within ±15%
Precision (%RSD) <15%<15%
Recovery Not explicitly stated>80%
The Rationale Behind Methodological Choices

Sample Preparation: The choice between Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) is a critical decision impacting throughput, cleanliness of the extract, and potential for matrix effects.

  • Protein Precipitation (PPT): As employed in Method A, PPT is a rapid and straightforward technique suitable for high-throughput analysis.[5] It involves the addition of an organic solvent (e.g., acetonitrile or methanol) to the plasma sample to denature and precipitate proteins. While efficient, PPT may result in less clean extracts, potentially leading to ion suppression or enhancement in the mass spectrometer.

  • Solid-Phase Extraction (SPE): Method B utilizes SPE, a more selective and rigorous sample preparation technique.[7] SPE cartridges with specific sorbents (e.g., Oasis HLB) can effectively remove interfering substances from the matrix, resulting in a cleaner extract and potentially lower limits of quantification (LLOQ).[7] However, SPE is generally more time-consuming and costly than PPT.

Chromatographic Separation: Both methods employ reversed-phase C18 columns, which are well-suited for separating moderately polar compounds like this compound and its parent drug. The choice of mobile phase components (methanol vs. acetonitrile) and modifiers (formic acid, ammonium acetate) is optimized to achieve good peak shape, resolution, and ionization efficiency.

Detection: Electrospray Ionization (ESI) in the positive ion mode coupled with Multiple Reaction Monitoring (MRM) is the gold standard for quantitative bioanalysis. MRM provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

Establishing a Self-Validating System: A Step-by-Step Protocol

To ensure the trustworthiness and reliability of results, any bioanalytical method must be fully validated according to international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[8][9][10][11] A self-validating system is one where the method's performance is continuously monitored and documented.

Below is a detailed, step-by-step protocol for a representative LC-MS/MS method for the quantification of this compound in human plasma, based on common practices in the field.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (200 µL) is Internal Standard Spiking plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: A typical experimental workflow for this compound quantification.

Detailed Protocol
  • Preparation of Standards and Quality Control (QC) Samples:

    • Prepare stock solutions of this compound and a suitable internal standard (e.g., a stable isotope-labeled version) in an appropriate organic solvent.

    • Prepare calibration standards by spiking blank human plasma with known concentrations of this compound, typically covering a range of 1.00 to 250 ng/mL.[5]

    • Prepare QC samples at low, medium, and high concentrations within the calibration range.

  • Sample Preparation (Protein Precipitation):

    • To 200 µL of plasma sample (unknown, standard, or QC), add the internal standard solution.

    • Add 600 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of methanol and 0.1% formic acid in water.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and the internal standard.

  • Method Validation:

    • Conduct a full validation of the method in accordance with FDA and ICH guidelines.[9][10] This includes assessing:

      • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no interference at the retention time of the analyte and internal standard.[12]

      • Accuracy and Precision: Analyze QC samples in replicate on multiple days to determine the intra- and inter-day accuracy and precision. Acceptance criteria are typically within ±15% (±20% at the LLOQ).[13][14]

      • Linearity and Range: Establish the range over which the assay is linear, accurate, and precise. The correlation coefficient (r²) should be ≥ 0.99.

      • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte.

      • Stability: Assess the stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).

Ramelteon Metabolism and the Central Role of this compound

The metabolic pathway of ramelteon is crucial to understanding the importance of quantifying its primary metabolite.

metabolism_pathway Ramelteon Ramelteon Metabolite_MII This compound (M-II) (Active) Ramelteon->Metabolite_MII CYP1A2 (Major) Other_Metabolites Other Inactive Metabolites Ramelteon->Other_Metabolites CYP2C, CYP3A4 (Minor) Excretion Glucuronide Conjugation & Excretion Metabolite_MII->Excretion Other_Metabolites->Excretion

Caption: The metabolic pathway of ramelteon to this compound.

As illustrated, CYP1A2 is the major enzyme responsible for the hydroxylation of ramelteon to form this compound (M-II).[3][4] This metabolite is then further metabolized, primarily through glucuronide conjugation, before excretion.[3] The significantly higher systemic exposure of M-II compared to the parent drug underscores the necessity of its accurate measurement in pharmacokinetic studies.[4]

Conclusion and Future Perspectives

The accurate and precise measurement of this compound is fundamental to the clinical development and therapeutic monitoring of ramelteon. While LC-MS/MS has emerged as the preferred analytical platform, this guide highlights that variations in sample preparation and chromatographic conditions exist across laboratories.

For robust inter-laboratory comparison and the generation of harmonized data, it is imperative that laboratories not only employ validated methods but also participate in proficiency testing programs. The adoption of standardized protocols and reference materials will further enhance the comparability of results. As analytical technologies continue to evolve, the development of even more sensitive and high-throughput methods can be anticipated, further refining our understanding of ramelteon's pharmacology.

References

  • High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Ramelteon. (n.d.). ResearchGate. [Link]

  • Kato, K., Hirai, K., Nishiyama, K., Uchikawa, O., Fukatsu, K., Ohkawa, S., Kawamata, Y., Miyamoto, M., & Takeda, M. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-310. [Link]

  • DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2017). International Journal of Advance Research, Ideas and Innovations in Technology. [Link]

  • ICH Q2(R2) Validation of analytical procedures. (2023). European Medicines Agency. [Link]

  • Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods. (2014). ResearchGate. [Link]

  • Li, X., Zhang, Y., Chen, X., & Zhong, D. (2019). LC-MS/MS Method for Simultaneous Determination of Ramelteon and Its Metabolite M-II in Human Plasma: Application to a Clinical Pharmacokinetic Study in Healthy Chinese Volunteers. Biomedical Chromatography, 33(7), e4510. [Link]

  • Fazlul Huq, M. (2007). Molecular Modelling Analysis of the Metabolism of Ramelteon. Journal of Pharmacology and Toxicology, 2(4), 336-343. [Link]

  • Zawilska, J. B., Skene, D. J., & Arendt, J. (2021). Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature. Molecules, 26(7), 1913. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). U.S. Department of Health and Human Services. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). International Council for Harmonisation. [Link]

  • Highly Sensitive LC-MS/MS Method for Quantification of Beclomethasone in Human Plasma. (n.d.). Shimadzu. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. [Link]

  • Ramelteon vs Placebo for Prevention of Delirium and Improvement of Sleep in Hospitalized Older Adults. (2017). ClinicalTrials.gov. [Link]

  • Ramelteon. (n.d.). PubChem. [Link]

  • A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). (2022). Royal Society of Chemistry. [Link]

  • An In-depth Analysis of Ramelteon's R&D Progress. (2023). Patsnap Synapse. [Link]

  • ICH Q2B Guideline Validation of Analytical Procedures Methodology. (n.d.). IKEV. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • Catch them Sleeping: Quick and Routine Quantification of Melatonin in Plasma with Ultivo LC/TQ. (n.d.). Agilent. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). KCAS Bio. [Link]

  • Bioanalytical method development and validation for the determination of metoprolol and meldonium in human plasma. (2020). Pharmacia. [Link]

  • Bioanalytical Method Validation. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. (2025). National Institutes of Health. [Link]

  • Recommendations for the bioanalytical method validation of ligand-binding assays to support pharmacokinetic assessments of macromolecules. (2007). PubMed. [Link]

Sources

A Comparative Guide to the Accurate and Precise Quantification of 4-Hydroxy Ramelteon in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, particularly in pharmacokinetic (PK) and toxicokinetic (TK) studies, the precise and accurate measurement of drug metabolites is as critical as that of the parent drug. This is profoundly true for Ramelteon, a melatonin receptor agonist for treating insomnia, where its principal active metabolite, 4-Hydroxy Ramelteon (M-II), exhibits significantly higher systemic concentrations—20 to 100 times greater than the parent compound.[1] Consequently, the reliability of clinical and non-clinical study data hinges on the robustness of the bioanalytical methods used to quantify M-II.

This guide provides an in-depth comparison of methodologies for the quantification of this compound, with a stringent focus on accuracy and precision. We will dissect the established analytical techniques, ground our discussion in the rigorous standards set by global regulatory bodies, and present supporting data to guide researchers and drug development professionals in selecting and validating an optimal assay.

The Regulatory Bedrock: Defining Accuracy and Precision

Before delving into specific methods, it is imperative to understand the standards against which they are judged. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines, with the ICH M10 guideline on bioanalytical method validation now serving as a harmonized global standard.[2][3][4][5][6]

These guidelines define the core parameters for method validation:

  • Accuracy : This measures the closeness of the determined value to the nominal or known true value.[7][8] For a method to be deemed accurate, the mean value should be within ±15% of the nominal value for quality control (QC) samples.[9] For the Lower Limit of Quantification (LLOQ), a deviation of up to ±20% is acceptable.[7][9]

  • Precision : This assesses the degree of scatter or agreement between a series of measurements from the same homogeneous sample.[7][8] It is typically expressed as the coefficient of variation (CV) or relative standard deviation (RSD). The precision should not exceed 15% CV, except for the LLOQ, where it should not exceed 20% CV.[9] Precision is evaluated at two levels:

    • Intra-run Precision (Repeatability) : Assesses precision within a single analytical run.

    • Inter-run Precision (Intermediate Precision) : Evaluates precision across different runs, often on different days.

Adherence to these criteria is not merely a regulatory formality; it is a fundamental assurance of data integrity, ensuring that the reported concentrations of this compound are reliable for critical decision-making in drug development.[4][6]

The Gold Standard for Quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of small molecules like this compound in complex biological matrices such as plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the undisputed method of choice.[10][11][12] Its widespread adoption is due to its unparalleled sensitivity, selectivity, and high-throughput capabilities.[12][13]

The power of LC-MS/MS lies in its two-stage filtering process. The liquid chromatography (LC) component first separates this compound from other endogenous components in the sample digest. Subsequently, the tandem mass spectrometer (MS/MS) provides an exquisite level of specificity by monitoring a unique precursor-to-product ion transition in a process known as Multiple Reaction Monitoring (MRM). This dual-layered specificity minimizes the risk of interference, which is a critical factor for achieving accurate quantification at low concentrations.

Performance Comparison of Validated LC-MS/MS Methods

Several LC-MS/MS methods have been developed and validated for the simultaneous determination of Ramelteon and its M-II metabolite. Below is a comparative summary of their key performance characteristics, demonstrating the consistent achievement of regulatory-compliant accuracy and precision.

Parameter Method 1 (Li et al.) [11][12]Method 2 (Generic High-Throughput) [12][13]Regulatory Guideline (ICH M10) [9]
Biological Matrix Human PlasmaHuman PlasmaApplicable to various biological matrices
Extraction Method Protein Precipitation (PPT)Solid-Phase Extraction (SPE)Not specified; must be consistent and reproducible
Linearity Range (M-II) 1.00 - 250 ng/mLNot specified, but typically in the ng/mL rangeMust cover the expected range of study samples
LLOQ (M-II) 1.00 ng/mL0.2 - 0.5 ng/mL (for parent drug)Analyte response should be ≥5x blank response
Accuracy Within ±15%"Satisfactory"Within ±15% of nominal (±20% at LLOQ)
Precision (CV%) < 15%"Satisfactory"≤ 15% (≤ 20% at LLOQ)
Recovery Not explicitly stated"Satisfactory"Consistent, precise, and reproducible

This comparison highlights that well-developed LC-MS/MS methods, whether employing simpler protein precipitation or more complex solid-phase extraction, can readily meet and exceed the stringent accuracy and precision requirements set forth by international guidelines.

A Validated Experimental Protocol for this compound Quantification

To provide a practical framework, the following is a detailed, step-by-step protocol adapted from a validated method for the simultaneous quantification of Ramelteon and this compound (M-II) in human plasma.[11][12]

Rationale: This protocol utilizes protein precipitation, a rapid and cost-effective extraction technique suitable for high-throughput analysis. The selection of a stable-isotope-labeled internal standard (if available) or a structurally similar analog (like diazepam, as used in the reference method) is critical to compensate for variability during sample processing and instrument analysis, thereby ensuring high accuracy and precision.

Step 1: Preparation of Standards and Quality Control Samples

  • Prepare primary stock solutions of this compound and the Internal Standard (IS) in a suitable organic solvent (e.g., methanol).

  • Generate a series of working standard solutions by serially diluting the stock solution.

  • Spike these working solutions into blank human plasma to create calibration curve standards covering the desired quantification range (e.g., 1.00 to 250 ng/mL).

  • Prepare Quality Control (QC) samples in blank plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 2, 80, and 200 ng/mL).

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 200 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

  • Add a fixed amount of Internal Standard solution.

  • Add 600 µL of a precipitating agent (e.g., methanol or acetonitrile) to the plasma sample.

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Step 3: LC-MS/MS Analysis

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Hedera ODS-2, 5 µm, 150 mm × 2.1 mm) is suitable for retaining and separating the analytes.[11]

    • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol) and an aqueous solution containing a modifier (e.g., 0.1% formic acid in 10 mM ammonium acetate) is used to elute the analytes.[11]

    • Flow Rate: A typical flow rate is around 0.5 mL/min.[11]

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode is effective for Ramelteon and its metabolites.

    • Detection: Multiple Reaction Monitoring (MRM). Specific precursor → product ion transitions for this compound and the IS must be optimized on the specific mass spectrometer being used.

    • Example Transitions: These would be determined during method development (e.g., for Ramelteon: m/z 260.2 → 173.1).

Step 4: Data Processing and Acceptance Criteria

  • Integrate the peak areas for this compound and the IS.

  • Calculate the peak area ratio (Analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted (e.g., 1/x²) linear regression.

  • Quantify the unknown and QC samples using the regression equation.

  • The analytical run is accepted if the back-calculated concentrations of the calibrators and the measured concentrations of the QCs meet the accuracy and precision criteria (±15%, ±20% at LLOQ).[9]

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes, the following diagrams outline the experimental workflow and the metabolic conversion of Ramelteon.

G cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing P1 Plasma Sample (Calibrator, QC, Unknown) P2 Add Internal Standard P1->P2 P3 Protein Precipitation (e.g., with Methanol) P2->P3 P4 Vortex & Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 Inject into LC-MS/MS P5->A1 A2 Chromatographic Separation (C18 Column) A1->A2 A3 Mass Spectrometric Detection (ESI+, MRM) A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Area Ratios (Analyte / IS) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Concentrations D3->D4 D5 Validate Run Accuracy & Precision D4->D5

Caption: Bioanalytical workflow for this compound quantification.

G Ramelteon Ramelteon Metabolite This compound (M-II) (Active Metabolite) Ramelteon->Metabolite CYP1A2 (primary) CYP2C subfamily (minor)

Caption: Primary metabolic pathway of Ramelteon to M-II.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The accurate and precise quantification of this compound (M-II) is non-negotiable for the successful development and regulatory approval of Ramelteon. The evidence overwhelmingly supports the use of LC-MS/MS as the premier analytical technique, capable of delivering the sensitivity and selectivity required for bioanalysis in complex matrices.

While various sample preparation techniques and chromatographic conditions can be successfully employed, the ultimate reliability of the data is anchored in a rigorous and comprehensive method validation that adheres to the harmonized principles of the ICH M10 guideline. By demonstrating specificity, accuracy, precision, and stability, researchers can ensure that their bioanalytical data is robust, reproducible, and fit for its intended purpose, thereby upholding the highest standards of scientific integrity in drug development.

References

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5 Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH M10 guideline: validation of bioanalytical methods Source: Kymos URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Validation of Bioanalytical Methods — Highlights of FDA's Guidance Source: American Pharmaceutical Review URL: [Link]

  • Title: Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: KCAS Bioanalytical & Biomarker Services URL: [Link]

  • Title: Bioanalytical Method Validation and Study Sample Analysis M10 Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Bioanalytical Method Validation Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: FDA Adopts ICH Final Guidance On Bioanalytical Method Validation Source: Outsourced Pharma URL: [Link]

  • Title: FDA guideline - Bioanalytical Method Validation Source: PharmaCompass URL: [Link]

  • Title: High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry Source: ResearchGate URL: [Link]

  • Title: High-throughput analysis of ramelteon, agomelatine, and melatonin in human plasma by ultra-performance liquid chromatography–tandem mass spectrometry Source: Springer Medicine URL: [Link]

  • Title: LC-MS/MS Method for Simultaneous Determination of Ramelteon and Its Metabolite M-II in Human Plasma: Application to a Clinical Pharmacokinetic Study in Healthy Chinese Volunteers Source: PubMed URL: [Link]

  • Title: Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods Source: Turkish Journal of Pharmaceutical Sciences URL: [Link]

  • Title: LC-MS/MS method for simultaneous determination of ramelteon and its metabolite M-II in human plasma: Application to a clinical pharmacokinetic study in healthy Chinese volunteers Source: ResearchGate URL: [Link]

  • Title: A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma Source: MDPI URL: [Link]

  • Title: Clinical Pharmacology Biopharmaceutics Review(s) Source: accessdata.fda.gov URL: [Link]

  • Title: Method for determining ramelteon and impurities thereof through high-performance liquid chromatography separation Source: Google Patents URL
  • Title: DEVELOPMENT AND VALIDATION OF RP- HPLC METHOD FOR THE DETERMINATION OF RAMELTEON IN BULK AND PHARMACEUTICAL DOSAGE FORM Source: International Journal of Advance Research, Ideas and Innovations in Technology (IJARIIT) URL: [Link]

  • Title: ESTIMATION OF RAMELTEON IN BULK AND TABLET DOSAGE FORM BY HPLC Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Determination of Ramelteon in Tablet Dosage Form by Novel Validated Spectrophotometric Methods Source: ResearchGate URL: [Link]

  • Title: Concise Six-Step Asymmetric Approach to Ramelteon from an Acetophenone Derivative Using Ir, Rh, Cu, and Ni Catalysis Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Sources

A Comparative Pharmacokinetic Guide: Ramelteon and its Active Metabolite, 4-Hydroxy Ramelteon (M-II)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of ramelteon and its principal active metabolite, 4-hydroxy ramelteon, also known as M-II. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to elucidate the distinct and complementary roles these two compounds play following the administration of ramelteon.

Introduction: The Dual Action of a Chronohypnotic

Ramelteon is a selective agonist of the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia characterized by difficulty with sleep onset.[1][2][3] Unlike traditional hypnotics that modulate the GABA receptor complex, ramelteon's therapeutic action stems from its ability to mimic the effects of endogenous melatonin in the suprachiasmatic nucleus, the body's primary circadian pacemaker.[4][5]

Upon oral administration, ramelteon undergoes extensive and rapid first-pass metabolism, leading to very low systemic bioavailability.[1][3] This metabolic process, however, is not simply a clearance mechanism. It gives rise to several metabolites, chief among them being M-II (this compound).[4][6] M-II is not an inert byproduct; it is an active molecule that also agonizes melatonin receptors.[1][7] Crucially, M-II exhibits a distinct pharmacokinetic profile from its parent compound, characterized by a longer half-life and significantly higher systemic exposure.[7][8][9] Understanding the interplay between the pharmacokinetics of ramelteon and M-II is therefore essential for a comprehensive grasp of the drug's overall pharmacological effect.

Comparative Pharmacokinetic Profiles

The distinct pharmacokinetic characteristics of ramelteon and its major active metabolite, M-II, are summarized below. These differences highlight why M-II is considered a significant contributor to the clinical effects of ramelteon.

Parameter Ramelteon This compound (M-II) Significance of the Difference
Absorption (Tmax) Rapid: 0.5 to 1.5 hours[10]Formed rapidly from ramelteon metabolismRamelteon's rapid absorption facilitates a quick onset of action, aligning with its indication for sleep-onset insomnia.
Effect of High-Fat Meal Tmax delayed, AUC increased (~31%), Cmax decreased (~22%)[3][11][12]Cmax decreased (~35%), little effect on AUC[11]Administration with food delays absorption, hence it is recommended to be taken on an empty stomach.[11]
Bioavailability Low: 1.8% due to extensive first-pass metabolism[1][3]N/A (Metabolite)The low bioavailability of the parent drug underscores the importance of its active metabolite's contribution.
Systemic Exposure (AUC) Significantly lower than M-II20- to 100-fold higher than ramelteon[1][6][11]The vast systemic exposure of M-II suggests it is the primary circulating active moiety and may be responsible for sustained effects.
Distribution (Protein Binding) ~82% (mainly to albumin)[1][10][11]~70%[11]Both compounds are moderately to highly protein-bound, with ramelteon binding to a slightly greater extent.
Metabolism Primarily via CYP1A2; minor pathways via CYP2C and CYP3A4[4][6][10][13]Further metabolized, mainly by CYP3A4[11]Ramelteon's reliance on CYP1A2 makes it highly susceptible to drug-drug interactions with inhibitors (e.g., fluvoxamine) or inducers of this enzyme.[13][14]
Elimination Half-Life (t½) Short: 1 to 2.6 hours[1][10][12][15]Longer: 2 to 5 hours[1][10][12]M-II's longer half-life may contribute to maintaining sleep and influencing circadian rhythms beyond the initial sleep induction by ramelteon.[7]
Excretion Primarily as metabolites in urine (~84%) and feces (~4%)[1][10]Excreted as further metabolitesLess than 0.1% of the dose is excreted as the unchanged parent drug, highlighting the extensive metabolic clearance.[1]
Receptor Affinity & Potency High-affinity agonist for MT1 and MT2 receptors[4][6]Lower affinity and potency than ramelteon (approx. 1/10th to 1/5th affinity for MT1/MT2)[1][8][11]Although less potent at the receptor level, M-II's vastly higher concentration may compensate to produce a significant overall pharmacological effect.[7][8]

Elucidating the Metabolic Pathway

Ramelteon is extensively metabolized in the liver, primarily through oxidation. The key transformation is the hydroxylation of ramelteon to form M-II. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from other CYP isoenzymes.[4][6][13] M-II itself is subject to further metabolism, primarily by CYP3A4.[11] This metabolic cascade is central to the drug's pharmacokinetic profile and its potential for interactions.

Ramelteon_Metabolism cluster_cyp Primary Metabolic Enzymes Ramelteon Ramelteon MII This compound (M-II) (Active Metabolite) Ramelteon->MII Hydroxylation Other_Metabolites Other Metabolites (M-I, M-III, M-IV) Ramelteon->Other_Metabolites R_MII_label Excretion Glucuronide Conjugates & Excretion MII->Excretion Further Metabolism MII_E_label Other_Metabolites->Excretion CYP1A2 CYP1A2 (Major) CYP1A2->R_MII_label CYP2C CYP2C (Minor) CYP2C->R_MII_label CYP3A4_R CYP3A4 (Minor) CYP3A4_R->R_MII_label CYP3A4_M CYP3A4 CYP3A4_M->MII_E_label

Caption: Metabolic pathway of ramelteon to its active metabolite M-II.

Experimental Protocol: Human Pharmacokinetic Study

To characterize and compare the pharmacokinetic profiles of ramelteon and M-II, a robust clinical study design is paramount. The following outlines a standard, validated protocol.

Objective: To determine the single-dose pharmacokinetic parameters of ramelteon and its metabolite, M-II, in healthy adult subjects.

Methodology:

  • Study Design: An open-label, single-period, single-dose study. A crossover design could be employed if comparing different formulations or food-effect.

  • Subject Recruitment:

    • Enroll a cohort of healthy male and female volunteers (n=24 to ensure statistical power).

    • Inclusion Criteria: Age 18-55 years, Body Mass Index (BMI) 18.5-30.0 kg/m ², non-smokers.

    • Exclusion Criteria: History of significant medical conditions, use of concomitant medications (especially CYP1A2 inhibitors/inducers), pregnancy, or lactation. All subjects provide written informed consent.

  • Dosing and Administration:

    • Subjects fast overnight for at least 10 hours prior to dosing.

    • A single oral dose of 8 mg ramelteon is administered with 240 mL of water.

    • Food and beverages are withheld for at least 4 hours post-dose. Standardized meals are provided thereafter.

  • Blood Sampling:

    • Serial venous blood samples (approx. 5 mL each) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • Sampling Schedule: Pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, and 24 hours post-dose. This schedule is designed to adequately capture the Cmax and elimination phases of both ramelteon and M-II.

    • Plasma is separated by centrifugation and stored at -70°C or below until analysis.

  • Bioanalytical Method:

    • Plasma concentrations of ramelteon and M-II are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

    • The method must demonstrate adequate sensitivity, specificity, accuracy, and precision according to regulatory guidelines (e.g., FDA, EMA).

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is performed using validated software (e.g., Phoenix WinNonlin).

    • Key parameters to be calculated for both ramelteon and M-II include: Cmax (peak concentration), Tmax (time to Cmax), AUC0-t (area under the curve to the last quantifiable point), AUC0-inf (AUC extrapolated to infinity), and t½ (elimination half-life).

PK_Study_Workflow cluster_prep Phase 1: Preparation cluster_clinical Phase 2: Clinical Conduct cluster_lab Phase 3: Bioanalysis cluster_analysis Phase 4: Data Analysis Screening Subject Screening & Informed Consent Enrollment Enrollment of Healthy Volunteers Screening->Enrollment Fasting Overnight Fasting Enrollment->Fasting Dosing Single 8mg Ramelteon Dose Administration Fasting->Dosing Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing LCMS LC-MS/MS Analysis of Ramelteon & M-II Processing->LCMS PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) LCMS->PK_Calc Report Final Study Report PK_Calc->Report

Caption: Workflow for a clinical pharmacokinetic study of ramelteon.

Clinical and Scientific Implications

The dual pharmacokinetic profiles of ramelteon and M-II have significant implications for both clinical use and further research.

  • Contribution to Efficacy: While ramelteon's rapid Tmax and high MT1/MT2 affinity likely drive the initial sleep-promoting effect, the sustained, high-level exposure to the longer-lasting M-II may be crucial for maintaining sleep and influencing circadian phase-shifting.[4][7][8] This suggests that the therapeutic effect is a composite of the actions of both parent and metabolite.

  • Drug-Drug Interactions: The primary role of CYP1A2 in ramelteon's metabolism is a critical point of vulnerability. Co-administration with strong CYP1A2 inhibitors, such as fluvoxamine, can dramatically increase ramelteon exposure (over 100-fold), leading to a contraindication for their combined use.[13][14] Caution is also advised with less potent CYP1A2 inhibitors and strong inhibitors of CYP2C9 (e.g., fluconazole) or CYP3A4 (e.g., ketoconazole), which can also increase exposure to both ramelteon and M-II.[12][14] Conversely, strong CYP inducers like rifampin can significantly decrease exposure to both compounds, potentially reducing efficacy.[14]

  • Special Populations:

    • Hepatic Impairment: Patients with moderate hepatic impairment show substantially increased exposure to ramelteon, while M-II exposure is only marginally affected.[11] Ramelteon is not recommended for use in patients with severe hepatic impairment.[12][14]

    • Elderly: Elderly subjects exhibit higher AUC and Cmax for both ramelteon and, to a lesser extent, M-II compared to younger adults.[10][11]

Conclusion

Ramelteon and its primary active metabolite, this compound (M-II), present a fascinating case of pharmacokinetic synergy. Ramelteon acts as a rapidly absorbed pro-drug to a more abundant and longer-lasting active metabolite. The parent drug's profile is suited for initiating sleep, while the metabolite's extended duration and high systemic concentration likely contribute to the maintenance of the drug's therapeutic and chronobiotic effects. A thorough understanding of their distinct yet intertwined pharmacokinetic properties, particularly the critical role of CYP1A2 in metabolism, is essential for the safe and effective use of ramelteon in clinical practice and for guiding future research in sleep medicine.

References

  • Medicine.com. (2020, February 18). Ramelteon: Dosage, Mechanism/Onset of Action, Half-Life. Available from: [Link]

  • Nishiyama, K., et al. (2014). Pharmacological characterization of M-II, the major human metabolite of ramelteon. Pharmacology, 94(1-2), 40-7. Available from: [Link]

  • FDA Access Data. (2005, June 30). Clinical Pharmacology Biopharmaceutics Review(s). Available from: [Link]

  • National Institutes of Health. (n.d.). Ramelteon. PubChem. Available from: [Link]

  • Kato, K., et al. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-10. Available from: [Link]

  • Wikipedia. (n.d.). Ramelteon. Available from: [Link]

  • Nishiyama, K., et al. (2014, June 6). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Karger Publishers. Available from: [Link]

  • Obach, R. S., et al. (2008). Metabolism of ramelteon in human liver microsomes and correlation with the effect of fluvoxamine on ramelteon pharmacokinetics. Drug Metabolism and Disposition, 36(9), 1745-54. Available from: [Link]

  • DailyMed. (2020, November 3). RAMELTEON. U.S. National Library of Medicine. Available from: [Link]

  • Hardeland, R. (2009). Ramelteon: a review of its therapeutic potential in sleep disorders. Expert Opinion on Pharmacotherapy, 10(9), 1529-41. Available from: [Link]

  • Nishiyama, K., et al. (2014, June 6). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. CNS Drug Discovery Unit, Takeda Pharmaceutical Company Ltd. Available from: [Link]

  • Drugs.com. (2024, June 10). Ramelteon Monograph for Professionals. Available from: [Link]

  • Drugs.com. (n.d.). Ramelteon Interactions Checker. Available from: [Link]

  • Litt's Drug Eruption and Reaction Database. (2025, August 20). Ramelteon drug interactions. Available from: [Link]

  • Dr. Oracle. (2025, October 11). What is Ramelteon (melatonin receptor agonist)?. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of chemical structures of melatonin and ramelteon, (S). Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Ramelteon. Available from: [Link]

  • ResearchGate. (n.d.). Receptor Affinities of Melatonin and Ramelteon. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ramelteon?. Available from: [Link]

Sources

A Comparative Analysis of the Biological Activity of 4-Hydroxy Ramelteon (M-II) Versus Other Ramelteon Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological activities of ramelteon's metabolites, with a primary focus on its major active metabolite, 4-hydroxy ramelteon, also known as M-II. We will delve into the receptor binding affinities, functional activities, and pharmacokinetic profiles that define their roles in the overall therapeutic effect of ramelteon. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of ramelteon's metabolic landscape.

Introduction to Ramelteon and its Metabolism

Ramelteon (Rozerem®) is a highly selective melatonin receptor agonist prescribed for insomnia, particularly difficulties with sleep onset.[1] Its therapeutic action is mediated through the activation of melatonin receptors MT1 and MT2 in the suprachiasmatic nucleus of the hypothalamus, which is the body's primary circadian pacemaker.[2][3] Unlike many hypnotics that target the GABAergic system, ramelteon's mechanism mimics the natural sleep-promoting effects of endogenous melatonin.[4]

Upon oral administration, ramelteon undergoes extensive first-pass metabolism in the liver, resulting in low bioavailability (1.8%) of the parent drug.[1] This metabolic process is primarily carried out by cytochrome P450 enzymes, with CYP1A2 being the major contributor, and CYP2C and CYP3A4 playing minor roles.[1][4] This process generates several metabolites, with the principal ones found in human serum being M-I, M-II (this compound), M-III, and M-IV.[1][3][5] Among these, M-II is the most abundant and the only one that significantly contributes to the pharmacological effects of the parent drug.[4]

The Metabolic Pathway of Ramelteon

The biotransformation of ramelteon is a critical determinant of its clinical pharmacology. The diagram below illustrates the primary metabolic conversions.

Ramelteon_Metabolism Ramelteon Ramelteon M_II M-II (this compound) [Active] Ramelteon->M_II CYP1A2 (Major) Hydroxylation M_I M-I Ramelteon->M_I Ring Opening M_III M-III Ramelteon->M_III Oxidation M_IV M-IV Ramelteon->M_IV Oxidation Glucuronide Glucuronide Conjugates M_II->Glucuronide Secondary Metabolism

Caption: Metabolic pathway of ramelteon in humans.

Comparative Biological Activity of Ramelteon Metabolites

The pharmacological profile of a drug is not solely defined by the parent compound but also by the activity of its metabolites. In the case of ramelteon, the high systemic exposure and activity of M-II make it a crucial component of the drug's overall effect.

Receptor Binding Affinity (MT1 and MT2 Receptors)

The initial and most fundamental measure of a compound's activity at a specific receptor is its binding affinity, typically expressed as the inhibition constant (Ki). This value represents the concentration of a ligand that will occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

Studies have consistently shown that while ramelteon is a potent agonist, its major metabolite, M-II, also retains significant affinity for both MT1 and MT2 receptors.[6][7] In contrast, other metabolites like M-I, M-III, and M-IV have negligible affinity for these receptors.[4]

Table 1: Comparative Receptor Binding Affinities (Ki) at Human MT1 and MT2 Receptors

CompoundMT1 Ki (pM)MT2 Ki (pM)Selectivity (MT1 vs MT2)Source(s)
Ramelteon 14.0112~8-fold for MT1[8]
M-II 114566~5-fold for MT1[6][7]
Melatonin ~84-112~336-904~3-8-fold for MT1[4][6][8]
M-I, M-III, M-IV >236,000>236,000Negligible[4]

Data compiled from multiple in vitro studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant receptors.

Expertise & Experience: The data clearly indicates that M-II's affinity for MT1 and MT2 receptors is approximately one-tenth and one-fifth that of ramelteon, respectively.[1][9] While this is a reduction in affinity, it is still in the picomolar range, signifying potent binding. The negligible affinity of the other metabolites effectively rules them out as contributors to the primary pharmacological effect.[4]

Functional Activity at MT1 and MT2 Receptors

Beyond binding, it is crucial to assess the functional consequence of that binding—whether the compound acts as an agonist, antagonist, or inverse agonist. For melatonin receptors, which are Gi/o-coupled, agonist activity is typically measured by the inhibition of forskolin-stimulated cyclic AMP (cAMP) production. The potency of this inhibition is quantified by the half-maximal effective concentration (EC50) or inhibitory concentration (IC50).

Ramelteon is a full agonist at both MT1 and MT2 receptors.[1] M-II also demonstrates full agonist activity, albeit with lower potency compared to the parent drug.[6][7]

Table 2: Comparative Functional Potency (IC50) at Human MT1 and MT2 Receptors

CompoundMT1 IC50 (pM)MT2 IC50 (pM)Source(s)
Ramelteon 21.253.4[4]
M-II 2081,470[6][7][10]
Melatonin 77.8904.0[4]

Data from in vitro functional assays measuring inhibition of forskolin-stimulated cAMP production.

Expertise & Experience: The functional assay data reveals that M-II is 17- to 25-fold less potent than ramelteon.[1] This reduction in potency is consistent with its lower binding affinity. However, as we will see in the next section, M-II's pharmacokinetic profile more than compensates for this reduced in vitro potency.

Pharmacokinetics and In Vivo Relevance

The clinical significance of a metabolite's activity is directly linked to its concentration and duration in the systemic circulation. Despite its lower in vitro potency, M-II circulates at concentrations 20- to 100-fold higher than ramelteon.[1][9]

Table 3: Comparative Pharmacokinetic Parameters

ParameterRamelteonM-II (this compound)Source(s)
Systemic Exposure (AUC) Low20- to 100-fold higher[1][3]
Elimination Half-Life (t½) 1 - 2.6 hours2 - 5 hours[1][2]
Protein Binding ~82%~70%[2][9]

Trustworthiness: The combination of M-II's substantial receptor affinity, its significantly higher systemic exposure, and its longer half-life strongly suggests that it plays a major, if not dominant, role in the sustained therapeutic effects of ramelteon.[6][7] The longer half-life of M-II compared to both ramelteon and melatonin itself may contribute to improved sleep maintenance.[6]

In-Depth Experimental Protocols

To ensure the validity and reproducibility of the data presented, standardized experimental protocols are essential. The following sections detail the methodologies for assessing receptor binding and functional activity.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Experimental Workflow: Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare membranes from CHO cells expressing MT1 or MT2 receptors Incubate Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubate Reagent_Prep Prepare assay buffer, radioligand (2-[125I]iodomelatonin), and test compounds Reagent_Prep->Incubate Filter Rapid vacuum filtration to separate bound from free radioligand Incubate->Filter Count Measure radioactivity of filters using a gamma counter Filter->Count Analyze Plot competition curves and calculate IC50 values Count->Analyze Calculate_Ki Calculate Ki using the Cheng-Prusoff equation Analyze->Calculate_Ki

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing human MT1 or MT2 receptors in a cold lysis buffer and pellet the membranes by centrifugation.[11] Resuspend the pellet in the final assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 2-[125I]iodomelatonin), and a range of concentrations of the unlabeled test compound (e.g., ramelteon, M-II).[12][13]

  • Incubation: Incubate the plates for 60 minutes at a controlled temperature (e.g., 25-30°C) to allow the binding to reach equilibrium.[11][13]

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing the unbound radioligand to pass through.[13]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, and from this, determine the Ki value using the Cheng-Prusoff equation.[12]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of the second messenger cAMP, providing a quantitative measure of G-protein coupled receptor (GPCR) activation. For Gi-coupled receptors like MT1 and MT2, agonist activity results in a decrease in cAMP levels.

Step-by-Step Methodology:

  • Cell Culture: Plate CHO cells expressing MT1 or MT2 receptors in a suitable multi-well plate and grow to the desired confluency.

  • Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with an adenylate cyclase activator like forskolin to induce a measurable level of cAMP.[4][8]

  • Agonist Addition: Concurrently with forskolin, add varying concentrations of the test agonist (e.g., ramelteon, M-II).

  • Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.[14]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a detection kit, such as a competitive immunoassay (e.g., HTRF, AlphaScreen) or a reporter gene assay.[15][16]

  • Data Analysis: Plot the cAMP levels against the log concentration of the agonist to generate a dose-response curve. From this curve, determine the IC50 (the concentration of agonist that produces 50% of the maximal inhibition of cAMP production) and the maximal efficacy.[15]

Conclusion

The pharmacological profile of ramelteon is a classic example of how a parent drug and its active metabolite can work in concert. While this compound (M-II) exhibits lower binding affinity and functional potency at MT1 and MT2 receptors compared to ramelteon, its contribution to the overall clinical effect is profound.[1][6] This is due to its significantly higher systemic exposure and longer elimination half-life, which likely extends the therapeutic window and contributes to sleep maintenance.[2][6] The other identified metabolites (M-I, M-III, M-IV) possess negligible affinity for melatonin receptors and are not considered pharmacologically active in this context.[4] For researchers in drug development, the story of ramelteon and M-II underscores the critical importance of conducting a thorough characterization of metabolite pharmacology and pharmacokinetics to fully understand a drug's in vivo mechanism of action.

References

  • Ramelteon - Wikipedia. [Link]

  • Kato, K., et al. (2014). Pharmacological Characterization of M-II, the Major Human Metabolite of Ramelteon. Pharmacology, 94(1-2), 42-49. [Link]

  • Pharmacological characterization of M-II, the major human metabolite of ramelteon. (2014). Karger Publishers. [Link]

  • 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. (2022). Springer Protocols. [Link]

  • Kato, K., et al. (2005). Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders. Neuropharmacology, 48(3), 301-310. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). (2005). accessdata.fda.gov. [Link]

  • Ramelteon: Dosage, Mechanism/Onset of Action, Half-Life. (2020). Medicine.com. [Link]

  • MT2 Human Melatonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins Discovery. [Link]

  • Imbesi, M., et al. (2004). Neurochemical properties of ramelteon (TAK-375), a selective MT1/MT2 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 309(2), 522-529. [Link]

  • Thomsen, W., & Frazer, J. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51-57. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors. (2016). Springer Nature Experiments. [Link]

  • Ng, K. Y., et al. (2017). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. International Journal of Molecular Sciences, 18(12), 2646. [Link]

  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. Nature Communications, 11(1), 4030. [Link]

  • Ramelteon | C16H21NO2 | CID 208902. PubChem - NIH. [Link]

  • Borja, N. L., & Daniel, K. (2006). Ramelteon: a review of its therapeutic potential in sleep disorders. McMaster University. [Link]

  • Metabolic pathway of ramelteon in humans. Ramelteon is extensively... ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Hydroxy Ramelteon for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 4-Hydroxy Ramelteon, a primary metabolite of Ramelteon. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Understanding the Compound: this compound

This compound is the principal active metabolite of Ramelteon, a melatonin receptor agonist used in the treatment of insomnia.[1][2] In a laboratory context, this compound is often used as a reference material.[3] A thorough understanding of its properties is the foundation for safe handling and disposal.

Key Chemical and Toxicological Profile:

PropertyValueSource
CAS Number 1204581-50-9[3]
Molecular Formula C₁₆H₂₁NO₃Derived from Ramelteon
Appearance Solid[3]
Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause drowsiness or dizziness.[3]

The Safety Data Sheet (SDS) for this compound clearly outlines its potential hazards, necessitating the use of appropriate personal protective equipment (PPE) during handling and disposal.[3]

The Regulatory Landscape: Why Proper Disposal Matters

The disposal of chemical waste, particularly pharmaceutical compounds, is strictly regulated to prevent harm to human health and the environment. In the United States, the primary regulatory frameworks are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and, for certain substances, the Drug Enforcement Administration (DEA) regulations.[4][5]

Key Regulatory Considerations:

  • RCRA Hazardous Waste: A critical step in determining the disposal procedure for any chemical is to ascertain if it qualifies as a RCRA hazardous waste.[3][4] This can be due to exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity, or by being specifically listed as a "P" or "U" hazardous waste.[6][7][8] Based on available data, this compound is not explicitly listed as a P or U-listed waste.[3][6][7][8] While it is harmful if swallowed, a formal determination of its toxicity characteristic via the Toxicity Characteristic Leaching Procedure (TCLP) would be required for a definitive classification.[9][10][11] In the absence of such data, a conservative approach is recommended.

  • DEA Controlled Substances: Ramelteon, the parent compound of this compound, is not classified as a controlled substance by the DEA due to its low potential for abuse.[10] This strongly indicates that this compound is also not a controlled substance, simplifying disposal as DEA-specific protocols are not required.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow start Start: this compound Waste Generated is_controlled Is it a DEA Controlled Substance? start->is_controlled is_hazardous Is it a RCRA Hazardous Waste? is_controlled->is_hazardous No (Presumed) consult_ehs Consult Environmental Health & Safety (EHS) / Waste Vendor for RCRA Classification is_hazardous->consult_ehs Uncertain non_hazardous_path Treat as Non-Hazardous Pharmaceutical Waste consult_ehs->non_hazardous_path Determined Non-Hazardous hazardous_path Dispose as RCRA Hazardous Waste consult_ehs->hazardous_path Determined Hazardous incineration High-Temperature Incineration via Licensed Vendor non_hazardous_path->incineration hazardous_path->incineration end End: Compliant Disposal incineration->end

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Given the available data, this compound should be managed as a non-hazardous pharmaceutical waste, with the primary objective of preventing its release into the environment. The recommended disposal method is high-temperature incineration through a licensed environmental waste management vendor.

Part 1: Segregation and Collection
  • Designated Waste Container:

    • Use a dedicated, clearly labeled, and leak-proof container for the collection of this compound waste.

    • The container should be made of a material compatible with the chemical.

    • Label the container as "Non-Hazardous Pharmaceutical Waste for Incineration" and include "this compound."

  • Waste Compatibility:

    • Do not mix this compound waste with other waste streams, especially RCRA hazardous waste, to avoid cross-contamination and complex disposal procedures.

  • Solid Waste:

    • Collect unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper) in the designated solid waste container.

  • Liquid Waste:

    • For solutions containing this compound, collect them in a separate, sealed, and clearly labeled liquid waste container.

    • Do not dispose of liquid waste containing this compound down the drain. This is to prevent the introduction of the compound into aquatic ecosystems.

Part 2: Storage
  • Secure Storage:

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed when not in use.

    • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Secondary Containment:

    • It is best practice to place the waste container in a secondary containment bin to mitigate spills or leaks.

Part 3: Final Disposal
  • Engage a Licensed Waste Vendor:

    • Arrange for the pickup and disposal of the this compound waste with your institution's contracted environmental waste management vendor.

    • Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Manifesting and Documentation:

    • Ensure that all required waste manifests and documentation are completed accurately, in accordance with your institution's policies and local regulations.

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Personal Protective Equipment (PPE) for Spill Cleanup:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: For large spills or in poorly ventilated areas, a NIOSH-approved respirator may be necessary.

Spill Cleanup Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control the Spill:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate the Area:

    • Clean the spill area with a suitable laboratory detergent and water.

    • Collect all cleanup materials (absorbents, contaminated gloves, etc.) in the designated this compound waste container.

  • Report the Incident: Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department, following your institution's protocol.

Rationale for Recommended Procedures

The procedures outlined in this guide are based on a conservative approach that prioritizes safety and environmental stewardship.

  • Incineration: High-temperature incineration is the most effective method for the complete destruction of pharmaceutical compounds, preventing their entry into the environment where they could have unintended ecological effects.[5][11][12]

  • Segregation: Proper waste segregation prevents the mixing of non-hazardous waste with hazardous waste, which can lead to increased disposal costs and regulatory complexities.

By adhering to these detailed procedures, your laboratory can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and a healthier planet.

References

  • Medication & Pharmaceutical Waste Disposal Explained. Stericycle. [Link]

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. (2025-01-03). [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure. (2025-05-14). Daniels Health. [Link]

  • Safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]

  • Toxicity characteristic leaching procedure. Wikipedia. [Link]

  • Ramelteon: A Novel Hypnotic Indicated for the Treatment of Insomnia. (2007). PMC - NIH. [Link]

  • Comprehensive Guide to Medical Waste Incineration by Stericycle. (2025-02-03). Stericycle. [Link]

  • Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis. [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022-01-20). Rx Destroyer. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025-12-01). US EPA. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Hazardous Waste Listings. EPA. [Link]

  • Public Assessment Report Scientific discussion Melatonin Evolan (melatonin) 2020-0200. (2022-09-06). [Link]

  • Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs. [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). (2005-06-30). accessdata.fda.gov. [Link]

  • Evaluation of the Efficacy and Safety of Ramelteon in Subjects with Chronic Insomnia. NIH. [Link]

  • Pharmacotherapy of Insomnia with Ramelteon: Safety, Efficacy and Clinical Applications. (2011-04-12). PMC - PubMed Central. [Link]

  • Pharmacological characterization of M-II, the major human metabolite of ramelteon. [Link]

  • Metabolic pathway of ramelteon in humans. Ramelteon is extensively... ResearchGate. [Link]

  • Ramelteon. Wikipedia. [Link]

  • Ramelteon. (2018-05-21). LiverTox - NCBI Bookshelf - NIH. [Link]

  • RCRA Pharmaceutical Hazardous Wastes. West Virginia Department of Environmental Protection. [Link]

  • EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. [Link]

  • Medical Waste Disposal - Common RCRA Pharmaceuticals. Squarespace. [Link]

  • Toxicity Characteristic Leaching Procedure. Grokipedia. [Link]

  • SW-846 Test Method 1311: Toxicity Characteristic Leaching Procedure. (2025-07-22). US EPA. [Link]

  • Method 1311: Toxicity Characteristic Leaching Procedure, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Meth. [Link]

Sources

Navigating the Safe Handling of 4-Hydroxy Ramelteon: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a key metabolite of the insomnia therapeutic Ramelteon, 4-Hydroxy Ramelteon is of significant interest in pharmaceutical research and development.[1] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines a comprehensive framework for the safe handling, use, and disposal of this potent pharmaceutical compound, ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Understanding the Compound-Specific Hazards

This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it presents the following risks:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)[2]

  • Causes skin irritation (Skin Irritation, Category 2)[2]

  • Causes serious eye irritation (Eye Irritation, Category 2A)[2]

  • May cause drowsiness or dizziness (Specific target organ toxicity, single exposure, Category 3)[2]

While a specific Occupational Exposure Limit (OEL) has not been established for this compound, the hazards of its parent compound, Ramelteon, include suspected damage to fertility or an unborn child.[3][4] Given this, a conservative approach prioritizing containment and minimization of exposure is paramount.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, categorized by the level of protection.

PPE CategoryItemSpecifications and RecommendationsRationale
Primary Containment Nitrile GlovesDouble-gloving is recommended. Ensure gloves are compatible with any solvents used. Change gloves immediately if contaminated.Prevents direct skin contact and absorption. Double-gloving provides an additional barrier in case of a breach in the outer glove.
Disposable Lab CoatA dedicated, disposable lab coat with long sleeves and elastic cuffs.Protects personal clothing from contamination and prevents the spread of the compound outside the laboratory.[5]
Eye and Face Protection Safety Goggles or a Face ShieldChemical splash goggles that form a complete seal around the eyes are mandatory.[5] A face shield worn over goggles offers additional protection, especially during procedures with a high risk of splashes or aerosol generation.[5]Protects against accidental splashes of solutions or contact with airborne particles, preventing serious eye irritation.[2]
Respiratory Protection NIOSH-approved RespiratorFor weighing and handling of the solid compound, a NIOSH-approved respirator with a P100 filter (or equivalent) is required. A fit-tested N95 respirator may be sufficient for handling solutions in a well-ventilated area.Minimizes the risk of inhaling airborne particles of the compound, which can cause respiratory irritation and systemic effects.[6]
Foot Protection Closed-toe Shoes and Shoe CoversSturdy, closed-toe shoes are a standard laboratory requirement. Disposable shoe covers should be worn when handling larger quantities of the compound or in the event of a spill.[5]Protects feet from spills and prevents tracking of contaminants outside the work area.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is critical for minimizing exposure and ensuring experimental accuracy.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate and Prepare Handling Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. Area Ready weigh Weigh Compound in Vented Enclosure don_ppe->weigh 2. Personnel Protected dissolve Dissolve in a Fume Hood weigh->dissolve 3. Compound Weighed transfer Transfer Solution dissolve->transfer 4. Solution Prepared decontaminate Decontaminate Surfaces transfer->decontaminate 5. Experiment Complete doff_ppe Doff PPE Correctly decontaminate->doff_ppe 6. Area Clean dispose Dispose of Waste doff_ppe->dispose 7. Personnel Safe

Caption: Workflow for the safe handling of this compound.

Detailed Experimental Protocol
  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.

    • Ensure all necessary equipment, including micro-spatulas, weigh paper, and solvent-dispensing apparatus, are within the designated area.

    • Prepare a waste container for contaminated consumables.

    • Don all required PPE as outlined in the table above.

  • Weighing the Compound:

    • Perform all weighing operations within a certified chemical fume hood or a powder containment hood to prevent the generation of airborne dust.

    • Use anti-static weigh paper or a tared vial to minimize the dispersal of the solid.

    • Handle the compound gently with a dedicated spatula to avoid creating dust.

    • Close the primary container immediately after dispensing the required amount.

  • Dissolving the Compound:

    • All dissolution procedures must be carried out in a chemical fume hood.

    • Add the solvent to the vessel containing the weighed this compound slowly to avoid splashing.

    • If sonication or vortexing is required, ensure the vessel is securely capped.

  • Transfer and Use:

    • When transferring the solution, use a calibrated pipette or syringe to minimize the risk of spills.

    • Keep all containers with this compound solutions clearly labeled and sealed when not in use.

Emergency and Disposal Plan

A proactive approach to potential incidents and waste management is a cornerstone of laboratory safety.

Spill Response
  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.

    • Wet the paper towels with a suitable solvent (e.g., isopropanol or ethanol) to dampen the powder.

    • Carefully wipe up the spill, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Minor Spill (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads.

    • Wipe up the spill with absorbent material, working from the outside in.

    • Place all contaminated materials in a sealed bag for hazardous waste disposal.

    • Decontaminate the spill area with a suitable cleaning agent.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area.

First Aid Measures
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[2] If skin irritation persists, seek medical attention.[2]

  • In case of eye contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing.[6] If eye irritation persists, seek medical attention.[2]

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

  • If swallowed: Rinse mouth with water.[2] Do NOT induce vomiting. Seek immediate medical attention.[2]

Waste Disposal
  • All solid waste contaminated with this compound (e.g., gloves, weigh paper, pipette tips, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Dispose of all hazardous waste through your institution's EHS-approved procedures.

By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound while ensuring a safe and controlled laboratory environment.

References

  • BenchChem. (n.d.). Essential Safety and Handling Guide for Potent Pharmaceutical Compounds (PPCs).
  • LGC Standards. (2020, March 12). Safety Data Sheet: this compound.
  • TCI Chemicals. (n.d.). Safety Data Sheet: Ramelteon.
  • Cayman Chemical. (2025, August 7). Safety Data Sheet: Ramelteon.
  • MedchemExpress.com. (2025, April 30). Safety Data Sheet: Ramelteon.
  • PubChem. (n.d.). Ramelteon. National Institutes of Health.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。